2-(Chloromethyl)-3,5-dioxahex-1-ene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-(methoxymethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-5(3-6)8-4-7-2/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHPOPCIKQQRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443309 | |
| Record name | 2-(Chloromethyl)-3,5-dioxahex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105104-40-3 | |
| Record name | 2-(Chloromethyl)-3,5-dioxahex-1-ene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70443309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-3,5-dioxahex-1-ene | |
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Foundational & Exploratory
"synthesis of 2-(Chloromethyl)-3,5-dioxahex-1-ene"
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An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Chloromethyl)-3,5-dioxahex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Chloromethyl)-3,5-dioxahex-1-ene (CAS No. 105104-40-3), a versatile bifunctional reagent. This document moves beyond a simple recitation of facts to deliver actionable insights into its synthesis, reactivity, and applications, with a particular focus on its role as an effective acetonylating agent. The information presented herein is grounded in established scientific literature to ensure the highest degree of accuracy and reliability for use in a research and development setting.
Core Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name 3-Chloro-2-(methoxymethoxy)-1-propene, is a colorless to light yellow liquid.[1][2] Its unique structure, incorporating both a vinyl ether and an allylic chloride moiety, underpins its diverse reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 105104-40-3 | [1][3][4] |
| Molecular Formula | C₅H₉ClO₂ | [1][3][4] |
| Molecular Weight | 136.58 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 63 °C at 3.5 mmHg | [2] |
| Density | 1.1 g/cm³ | [2] |
| Refractive Index | 1.4430-1.4450 | [2] |
| SMILES | COCOC(=C)CCl | [4] |
Synthesis and Mechanistic Considerations
The primary route for the synthesis of this compound is through the β-elimination of a precursor, 2-chloro-1-(chloromethyl)ethyl methoxymethyl ether.[5] This reaction is typically carried out under phase-transfer catalysis conditions to achieve high purity and yield.
Proposed Synthesis of the Precursor: 2-Chloro-1-(chloromethyl)ethyl Methoxymethyl Ether
While the direct synthesis of the precursor is not extensively detailed in the primary literature for the target molecule, a plausible and efficient method can be extrapolated from established procedures for the synthesis of α-chloro ethers.[1][6][7] The reaction of 1,3-dichloro-2-propanol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), provides a direct route to the desired precursor.
Caption: Proposed synthesis of the precursor molecule.
Synthesis of this compound via β-Elimination
The conversion of the precursor to the final product is achieved through a β-elimination reaction.[5] This process is effectively carried out using a solid-liquid phase-transfer catalyst, which facilitates the removal of HCl and the formation of the double bond.
Caption: Synthesis via phase-transfer catalyzed β-elimination.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is based on the methodology described by Gu, X. P., et al.[8]
-
Reaction Setup: A mixture of the precursor, 2-chloro-1-(chloromethyl)ethyl methoxymethyl ether, a solid base (e.g., powdered potassium hydroxide), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Execution: The mixture is stirred vigorously at room temperature or with gentle heating to facilitate the elimination reaction.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is filtered to remove the solid base and the catalyst. The filtrate is then washed with water and brine to remove any remaining inorganic impurities.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[2]
Spectroscopic Analysis and Characterization
The structural elucidation of this compound is confirmed through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the chloromethyl protons, the methoxymethyl protons, and the methyl group protons. The vinyl protons will appear as distinct signals in the olefinic region, while the chloromethyl group will present as a singlet in the range typical for protons adjacent to a chlorine atom. The methoxymethyl group will exhibit two singlets, one for the methylene protons and one for the methyl protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the two sp² hybridized carbons of the vinyl group, the sp³ hybridized carbon of the chloromethyl group, the carbons of the methoxymethoxy group, and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the C=C stretching of the vinyl ether, C-O-C stretching of the ether linkages, and the C-Cl stretching of the allylic chloride.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (136.58 g/mol ).[1][3][4] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster and in chlorine-containing fragment ions.
Reactivity and Synthetic Applications: A Potent Acetonylating Reagent
The primary utility of this compound in organic synthesis is as a stable and effective synthon for the acetone enolate, functioning as an acetonylating reagent.[5][8] This reactivity stems from the ability of the allylic chloride to undergo nucleophilic substitution, followed by the hydrolysis of the vinyl ether to a ketone.
General Mechanism of Acetonylation
The overall transformation involves two key steps:
-
Nucleophilic Substitution: A nucleophile (Nu⁻) attacks the carbon bearing the chlorine atom, displacing the chloride ion in an Sₙ2 or Sₙ2' fashion.
-
Hydrolysis: The resulting intermediate is then treated with an acid catalyst (e.g., dilute HCl) to hydrolyze the vinyl ether functionality, yielding the corresponding acetonylated product.
Caption: General workflow for acetonylation reactions.
Applications in the Acetonylation of Various Nucleophiles
This reagent has been successfully employed for the acetonylation of a wide range of nucleophiles, including:
-
Carboxylic Acids: Reaction with carboxylates affords acetonyl esters.
-
Amines: Primary and secondary amines are converted to N-acetonylated amines.
-
Phenols and Alcohols: O-acetonylation of phenols and alcohols yields the corresponding acetonyl ethers.[9]
-
Thiols: S-acetonylation of thiols produces acetonyl thioethers.
Detailed Experimental Protocol: Acetonylation of a Generic Nucleophile
The following is a general procedure for the acetonylation of a nucleophilic substrate:
-
Deprotonation (if necessary): The nucleophilic substrate (e.g., phenol, thiol, or carboxylic acid) is deprotonated using a suitable base (e.g., NaH, K₂CO₃, or an amine base) in an appropriate aprotic solvent (e.g., DMF, THF, or acetonitrile).
-
Addition of the Reagent: this compound is added to the solution of the nucleophile, and the reaction mixture is stirred at a suitable temperature (typically ranging from room temperature to gentle heating) until the reaction is complete, as monitored by TLC or GC.
-
Aqueous Workup: The reaction is quenched with water, and the product is extracted into an organic solvent.
-
Hydrolysis: The organic extract containing the intermediate is then treated with a dilute aqueous acid (e.g., 1M HCl) and stirred to effect the hydrolysis of the vinyl ether.
-
Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
Safety and Handling
This compound is classified as a flammable liquid and vapor. Appropriate safety precautions should be taken when handling this compound.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor).
-
Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces. No smoking), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use only non-sparking tools), P243 (Take precautionary measures against static discharge), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P403+P235 (Store in a well-ventilated place. Keep cool), P501 (Dispose of contents/container to an approved waste disposal plant).
It is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily serving as a stable and efficient precursor to the acetone enolate for a variety of acetonylation reactions. Its straightforward synthesis and broad applicability with a range of nucleophiles make it a useful tool for medicinal chemists and drug development professionals in the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective utilization in the laboratory.
References
- Y. Yang, J. F. Y. Lim, X. -Y. Chew, E. G. Robins, C. W. Johannes, Y. H. Lim, H.
- J Pharm Pharm Sci. (2021).
- Gu, X. P., Nishida, N., Ikeda, I., & Okahara, M. (1987). This compound. An effective acetonylating reagent. The Journal of Organic Chemistry, 52(15), 3192–3196.
- Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
-
CASGEAR. (n.d.). 2-(Chloromethyl)-3, 5-dioxahex-1-ene. An effective acetonylating reagent. Retrieved from [Link]
- PubMed. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Journal of Organic Chemistry, 70(23), 9618-21.
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ResearchGate. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved from [Link]
- ACS Publications. (n.d.). 2-Chloro-1-(chloromethyl)ethyl methoxymethyl ether as a reagent for acetonylation of alcohols and phenol. The Journal of Organic Chemistry.
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- 9. pubs.acs.org [pubs.acs.org]
A-Z Guide to 2-(Chloromethyl)-3,5-dioxahex-1-ene: Stability, Storage, and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)-3,5-dioxahex-1-ene, a versatile reagent in organic synthesis, presents unique challenges regarding its stability and storage. This technical guide provides an in-depth analysis of the compound's chemical properties, focusing on the factors that govern its stability, its primary decomposition pathways, and the resultant best practices for its long-term storage and safe handling. By understanding the underlying chemical principles, researchers can ensure the integrity of the reagent, leading to more reliable and reproducible experimental outcomes.
Introduction and Molecular Overview
This compound, also known as 3-Chloro-2-(methoxymethoxy)-1-propene, is a bifunctional organic molecule featuring a reactive vinyl ether and a chloromethyl group. This combination makes it a valuable building block in various synthetic applications, including the introduction of the methoxymethyl (MOM) protecting group and as a partner in cycloaddition reactions. However, the very features that make it synthetically useful—the electron-rich double bond and the acetal-like structure—also render it susceptible to degradation if not handled and stored correctly. This guide will elucidate the causal mechanisms behind its instability and provide actionable protocols to mitigate these risks.
Diagram: Molecular Structure of this compound
Caption: Generalized mechanism for the acid-catalyzed hydrolysis of the vinyl ether.
This inherent reactivity underscores the critical need to exclude moisture and acidic impurities during storage and handling.
Thermal and Photolytic Stability
While detailed public studies on the specific thermal and photolytic decomposition of this compound are scarce, general principles for similar compounds apply:
-
Thermal Stress: As a flammable liquid with a boiling point of approximately 63°C at 35 mmHg, elevated temperatures can promote polymerization or elimination reactions. [1][2][3]Heating can also accelerate the rate of any trace acid-catalyzed hydrolysis.
-
Photolytic Stress: Like many organic compounds with double bonds and heteroatoms, prolonged exposure to UV light can potentially lead to radical-initiated polymerization or degradation.
Incompatible Materials
To ensure stability, the following materials must be avoided:
-
Acids: Strong and weak acids will catalyze rapid decomposition. [4][5]* Strong Oxidizing Agents: The electron-rich alkene is susceptible to oxidation.
-
Water/Moisture: Acts as a source of protons for hydrolysis.
-
Strong Bases: While more stable to bases than acids, strong bases can promote other reactions.
Recommended Storage and Handling Protocols
Based on the chemical vulnerabilities outlined above, a stringent storage and handling protocol is mandatory to preserve the compound's purity and integrity.
Long-Term Storage (> 1 month)
For optimal preservation, the following conditions are essential.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the kinetics of potential decomposition pathways. Prevents pressure buildup in the container. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light. A Teflon-lined cap is recommended. |
| Additives | Anhydrous basic stabilizer (e.g., K₂CO₃) | A small amount of a solid, anhydrous base can be added to neutralize any trace acidic impurities. |
Short-Term Storage and Handling (In-Use)
When the reagent is in active use, the risk of exposure to the atmosphere increases.
-
Inert Atmosphere Handling: Whenever possible, handle the liquid under an inert atmosphere using techniques such as a Schlenk line or a glovebox.
-
Minimize Exposure: If handling on the benchtop is unavoidable, work quickly. Use syringes to transfer the liquid and immediately reseal the container.
-
Avoid Contamination: Use only clean, dry glassware and syringes. Never introduce any source of moisture or acid into the storage bottle.
Experimental Protocol: Quality Control and Stability Assessment
Regularly assessing the purity of this compound is crucial, especially for sensitive applications. ¹H NMR spectroscopy is a straightforward method for this purpose.
Step-by-Step ¹H NMR Analysis Protocol
-
Sample Preparation:
-
Under an inert atmosphere (if possible), draw approximately 5-10 µL of this compound using a dry syringe.
-
Dissolve the sample in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected chemical shifts.
-
-
Data Analysis:
-
Pristine Sample: Identify the characteristic peaks for the vinyl protons, the chloromethyl protons, the methoxy protons, and the methylene bridge protons.
-
Degradation Markers: Look for the appearance of new signals corresponding to hydrolysis products, such as the characteristic singlet for the methyl group of methoxyacetone.
-
Integration: By integrating the peaks of the parent compound against those of the degradation products, one can quantify the extent of decomposition.
-
Diagram: Workflow for Stability Assessment
Caption: A step-by-step workflow for assessing the purity and stability of the reagent.
Conclusion
The utility of this compound in synthetic chemistry is directly tied to its purity. Its primary liability is a pronounced sensitivity to acid-catalyzed hydrolysis, a reaction readily initiated by atmospheric moisture. Strict adherence to anhydrous storage and handling conditions—specifically, refrigeration under an inert atmosphere in a tightly sealed container—is paramount for its preservation. Regular quality control via methods like ¹H NMR is a critical, self-validating step to ensure that the reagent's integrity is maintained, thereby safeguarding the reliability and success of subsequent experimental work.
References
-
Mechanism of acid-catalyzed vinyl ether hydrolysis involving... - ResearchGate. Available at: [Link]
-
Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41. Available at: [Link]
-
Salomaa, P., Kankaanperä, A., & Lajunen, M. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 9, 879-883. Available at: [Link]
-
Jones, D. M., & Wood, N. F. (1964). 1030. The mechanism of vinyl ether hydrolysis. Journal of the Chemical Society (Resumed), 5400-5404. Available at: [Link]
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This compound - LabSolutions | Lab Chemicals & Equipment. Available at: [Link]
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Fife, T. H. (1965). VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE. Journal of the American Chemical Society, 87(5), 1084-1089. Available at: [Link]
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- 5. VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Predictive Spectroscopic and Technical Guide to 2-(Chloromethyl)-3,5-dioxahex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic properties of 2-(Chloromethyl)-3,5-dioxahex-1-ene (CAS RN: 105104-40-3). Due to the absence of publicly available experimental spectroscopic data for this compound, this guide leverages a predictive approach based on the known spectral characteristics of structurally analogous compounds. By examining the spectroscopic data of substructures such as allyl ethers and methoxymethyl ethers, we can construct a reliable, predicted spectroscopic profile for this compound. This document is intended to serve as a foundational resource for researchers, enabling the identification, characterization, and utilization of this compound in synthetic chemistry and drug development.
Introduction and Molecular Structure
This compound is a bifunctional organic molecule with the chemical formula C₅H₉ClO₂ and a molecular weight of 136.58 g/mol .[1][2] Its structure incorporates a vinyl ether moiety and a chloromethyl ether group, making it a potentially versatile building block in organic synthesis. The presence of both a reactive alkene and a latent electrophilic chloromethyl group suggests its utility in a variety of chemical transformations.
To facilitate a detailed spectroscopic analysis, the molecular structure and atom numbering are presented below.
Figure 1: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals. The chemical shifts are estimated based on the analysis of similar structural motifs, such as allyl methyl ether and methoxymethyl ethers.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Assigned Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H on C1 | ~4.0 - 4.2 | Doublet of doublets | 2H | Vinylic protons, deshielded by the adjacent oxygen. Expected to show geminal and vicinal coupling. |
| H on C4 | ~4.6 | Singlet | 2H | Methylene protons of the methoxymethyl ether group. Typically appear as a singlet in this environment.[5] |
| H on C6 | ~3.3 | Singlet | 3H | Methyl protons of the methoxy group. Expected to be a singlet.[5] |
| H on C7 | ~4.3 - 4.5 | Singlet | 2H | Methylene protons adjacent to the chlorine and the double bond, leading to significant deshielding. |
Causality Behind Predictions:
-
Vinylic Protons (C1): The chemical shift of vinylic protons in allyl ethers is typically in the range of 4.0-6.0 ppm. The geminal protons on C1 are expected to be non-equivalent, leading to a complex splitting pattern.
-
Methoxymethyl Protons (C4 & C6): The characteristic signals for a methoxymethyl (MOM) ether are a singlet at ~4.6 ppm for the -O-CH₂-O- protons and a singlet at ~3.3 ppm for the -O-CH₃ protons.[5]
-
Chloromethyl Protons (C7): The protons on the chloromethyl group attached to a double bond are expected to be significantly deshielded due to the electronegativity of the chlorine atom and the anisotropic effect of the C=C bond.
Predicted ¹³C NMR Spectroscopy
The broadband proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assigned Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C1 | ~85 - 90 | Vinylic carbon (=CH₂), shielded by the adjacent oxygen atom. |
| C2 | ~150 - 155 | Quaternary vinylic carbon, deshielded by the two oxygen atoms and the chloromethyl group. |
| C4 | ~95 - 100 | Methylene carbon of the methoxymethyl ether (-O-CH₂-O-).[5] |
| C6 | ~55 - 60 | Methyl carbon of the methoxy group (-O-CH₃).[5] |
| C7 | ~45 - 50 | Chloromethyl carbon, deshielded by the chlorine atom. |
Experimental Workflow for NMR Spectroscopy:
A detailed protocol for acquiring high-quality NMR spectra is crucial for structural verification.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100 - 3000 | =C-H | Stretching |
| 2950 - 2850 | C-H (alkane) | Stretching |
| 1640 - 1620 | C=C | Stretching |
| 1200 - 1000 | C-O | Stretching |
| 800 - 700 | C-Cl | Stretching |
Interpretation:
-
The presence of the C=C bond will be indicated by a stretching vibration in the 1640-1620 cm⁻¹ region.
-
The C-O ether linkages will show strong absorptions in the fingerprint region, between 1200 and 1000 cm⁻¹.
-
The C-Cl bond will have a characteristic absorption in the lower frequency region of the spectrum.
Predicted Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pathway:
The fragmentation of this compound would likely proceed through several key pathways:
-
Loss of a chlorine radical: [M - Cl]⁺
-
Loss of a methoxy radical: [M - OCH₃]⁺
-
Cleavage of the C-O bonds: This can lead to various smaller fragments.
-
McLafferty-type rearrangement: Although not a classic example, rearrangements involving the ether oxygens are possible.
Figure 3: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the compound from any impurities.
-
MS Detection: Acquire mass spectra using electron ionization (EI) at 70 eV.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data are based on the well-established spectroscopic characteristics of its constituent structural motifs. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings. Experimental verification of these predictions is highly encouraged to further solidify our understanding of this molecule's properties.
References
- Wuts, P. G. M. & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- BenchChem. (n.d.). Physical and chemical properties of allyl methyl ether.
- Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum.
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The Prohapten Mechanism of 2-(Chloromethyl)-3,5-dioxahex-1-ene: A Technical Guide to its Role in Skin Sensitization
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of 2-(Chloromethyl)-3,5-dioxahex-1-ene, a fragrance ingredient identified as a prohapten in the context of skin sensitization. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. We will dissect the molecular journey of this compound from its initial contact with the skin to the potential elicitation of an allergic immune response. The core of its activity lies in its metabolic transformation into a reactive hapten, formaldehyde, which subsequently triggers the complex cascade of events defined by the Adverse Outcome Pathway (AOP) for skin sensitization. This guide will detail the chemical basis of its activation, the subsequent immunological events, and the established non-animal testing methodologies for identifying such prohaptens.
Introduction: The Prohapten Concept and this compound
In the field of toxicology and immunology, a hapten is a small molecule that can induce an immune response only when attached to a larger carrier molecule, typically a protein. A prohapten is a chemically inert substance that requires metabolic or abiotic activation to become a reactive hapten. This compound falls into this latter category. While itself not significantly reactive with proteins, its chemical structure is predisposed to biotransformation in the skin, a process that unmasks its sensitizing potential. The primary concern with this molecule is its capacity to cause allergic contact dermatitis, a type IV delayed hypersensitivity reaction.[1][2][3] Understanding the mechanism of prohaptens is crucial for the safety assessment of cosmetic ingredients, industrial chemicals, and drug candidates.
The Adverse Outcome Pathway (AOP) for Skin Sensitization
The mechanistic understanding of skin sensitization is well-structured within the framework of the Adverse Outcome Pathway (AOP). An AOP outlines the sequence of causally linked events from a molecular initiating event (MIE) to an adverse outcome at the organism level.[4][5][6] For skin sensitization, the AOP consists of four key events:
-
Key Event 1 (KE1): The molecular initiating event is the covalent binding of the hapten to skin proteins.[7]
-
Key Event 2 (KE2): This is followed by the activation of keratinocytes, which release inflammatory cytokines and chemokines.[7][8][9]
-
Key Event 3 (KE3): Subsequently, dendritic cells are activated and mature.[10][11][12][13]
-
Key Event 4 (KE4): Finally, activated dendritic cells migrate to the lymph nodes and prime T-cells, leading to the proliferation of allergen-specific memory T-cells.[7]
For a prohapten like this compound, an essential preliminary step precedes KE1: metabolic activation.
Detailed Mechanism of Action of this compound
The sensitizing action of this compound can be broken down into two main phases: bioactivation and the subsequent immunological cascade.
Phase 1: Bioactivation via Hydrolysis
The molecular structure of this compound contains a vinyl ether moiety, which is susceptible to acid-catalyzed hydrolysis.[14][15][16][17] The acidic environment of the skin's stratum corneum can facilitate this reaction.
The hydrolysis of the vinyl ether bond in this compound is proposed to yield two main products: methoxymethyl chloromethyl ether and, more critically, formaldehyde. Formaldehyde is a well-documented and potent skin sensitizer.[1][2][18]
Caption: Workflow for assessing prohapten sensitization potential.
Conclusion
The mechanism of action of this compound as a skin sensitizer is a classic example of the prohapten theory. Its intrinsic chemical properties make it susceptible to hydrolysis in the skin, leading to the release of formaldehyde, a potent hapten. This bioactivation step is the critical initiator of the Adverse Outcome Pathway for skin sensitization, culminating in allergic contact dermatitis. The identification and risk assessment of such prohaptens require a sophisticated, integrated testing strategy that goes beyond simple chemical reactivity assays. Cell-based assays, particularly those using metabolically competent systems like reconstructed human epidermis models, are indispensable tools for ensuring the safety of chemicals with this mechanism of action.
References
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EU Science Hub. (n.d.). Skin Sensitisation: the human Cell Line Activation Test (h-CLAT). Retrieved from [Link]
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Gocht, T., et al. (2024). The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Critical Reviews in Toxicology, 54(2), 69-91. Retrieved from [Link]
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Eurofins. (n.d.). Human Cell Line Activation Test (h-CLAT). Retrieved from [Link]
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IIVS.org. (n.d.). Human Cell Line Activation Test (h-CLAT, OECD 442E). Retrieved from [Link]
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Taylor & Francis Online. (2024). The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Retrieved from [Link]
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Tox Lab. (n.d.). In Vitro Skin Sensitization [Human Cell Line (U937-U-SENS) Activation Test (h-CLAT)] (OECD 442E). Retrieved from [Link]
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Nelson Labs. (n.d.). OECD 442D: KeratinoSens™ assay. Retrieved from [Link]
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EU Science Hub. (n.d.). Skin Sensitisation: the KeratinoSen assay. Retrieved from [Link]
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IIVS.org. (n.d.). Application of the KeratinoSens Assay for Prediction of Dermal Sensitization Hazard for Botanical Cosmetic Ingredients. Retrieved from [Link]
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Creative BioMart. (n.d.). Human Cell Line Activation Test (h-CLAT). Retrieved from [Link]
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EURL ECVAM - TSAR. (n.d.). KeratinoSens assay for the testing of skin sensitizers. Retrieved from [Link]
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Saito, K., et al. (2023). The inter-laboratory validation study of EpiSensA for predicting skin sensitization potential. Journal of Applied Toxicology, 43(10), 1543-1557. Retrieved from [Link]
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AOP-Wiki. (n.d.). Covalent Protein binding leading to Skin Sensitisation. Retrieved from [Link]
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ResearchGate. (2016). An in vitro skin sensitization assay termed EpiSensA for broad sets of chemicals including lipophilic chemicals and pre/pro-haptens. Retrieved from [Link]
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EU Science Hub. (n.d.). Skin Sensitisation. Retrieved from [Link]
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Creative BioMart. (n.d.). KeratinoSens™ Assay. Retrieved from [Link]
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Food Packaging Forum. (2016). Adverse outcome pathways. Retrieved from [Link]
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IIVS.org. (n.d.). Epidermal Sensitization Assay (EpiSensA, OECD 442D). Retrieved from [Link]
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SenzaGen. (n.d.). EpiSensA: OECD 442D. Retrieved from [Link]
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CPT Labs. (n.d.). Direct Peptide Reactivity Assay Testing. Retrieved from [Link]
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OECD. (2023). Epidermal Sensitisation Assay (EpiSensA) Peer review Report. Retrieved from [Link]
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Arh Farm. (2024). A Comprehensive Review of the Direct Peptide Reactivity Assay in Skin Sensitization Testing: Applicability, Limitations, and Considerations. Retrieved from [Link]
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JRC Big Data Analytics Platform. (2021). DB-ALM Protocol n° 154 : Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing. Retrieved from [Link]
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Eurofins. (n.d.). Direct Peptide Reactivity Assay (DPRA). Retrieved from [Link]
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ResearchGate. (2013). Scheme for the modified version of DPRA to incorporate an activation.... Retrieved from [Link]
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European Commission. (2019). Opinion of the Scientific Committee on Consumer safety (SCCS). Retrieved from [Link]
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Journal of IMAB. (n.d.). ALLERGIC CONTACT DERMATITIS FROM FORMALDEHYDE EXPOSURE. Retrieved from [Link]
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ACS Publications. (2014). Development of a Vinyl Ether-Functionalized Polyphosphoester as a Template for Multiple Postpolymerization Conjugation Chemistries and Study of Core Degradable Polymeric Nanoparticles. Retrieved from [Link]
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de Groot, A. (2022). Contact allergy to and allergic contact dermatitis from formaldehyde and formaldehyde releasers: A clinical review and update. Contact Dermatitis, 87(1), 20-27. Retrieved from [Link]
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Xu, H., et al. (2023). Formaldehyde aggravates allergic contact dermatitis by facilitating NLRP3 inflammasome activation in macrophages. International Immunopharmacology, 117, 109904. Retrieved from [Link]
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DermNet. (n.d.). Formaldehyde and Formalin Contact Allergy. Retrieved from [Link]
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RSC Publishing. (n.d.). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Retrieved from [Link]
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News-Medical.Net. (n.d.). Formaldehyde Allergy. Retrieved from [Link]
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Semantic Scholar. (n.d.). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2- dihydronaphthalene.Effect of conformation on. Retrieved from [Link]
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Fife, T. H. (1965). VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE. Journal of the American Chemical Society, 87(5), 1084-1089. Retrieved from [Link]
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European Commission. (2012). sccs opinion on fragrance allergens in cosmetic products. Retrieved from [Link]
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European Commission. (2024). Scientific Committee on Consumer Safety (SCCS) Meeting of the Working Group on Cosmetic Ingredients in Cosmetic Products. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(Chloromethyl)-3,5-dioxahex-1-ene: A Bifunctional Reagent in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-3,5-dioxahex-1-ene, a versatile bifunctional reagent in organic synthesis. The document elucidates its chemical identity, including its primary synonym, 3-Chloro-2-(methoxymethoxy)-1-propene, and its intrinsic relationship with the widely utilized methoxymethyl (MOM) protecting group. This guide will delve into its physicochemical properties, synthesis, and mechanistic role in the protection of alcohols. Furthermore, it will explore its applications in the synthesis of complex molecules, particularly within the pharmaceutical landscape, and provide detailed experimental protocols and safety considerations.
Introduction and Chemical Identity
This compound, registered under the CAS number 105104-40-3, is a valuable, yet often overlooked, reagent in the synthetic chemist's toolkit.[1] Its structure uniquely combines a reactive allylic chloride moiety with a methoxymethyl (MOM) ether, rendering it a bifunctional building block. The IUPAC name for this compound is 3-Chloro-2-(methoxymethoxy)-1-propene, which is more descriptive of its structure and is often used interchangeably in the literature.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| Systematic Name | This compound |
| Synonym | 3-Chloro-2-(methoxymethoxy)-1-propene |
| CAS Number | 105104-40-3 |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not available |
| Density | Not available |
| Refractive Index | Not available |
The Chemistry of the Methoxymethyl (MOM) Protecting Group
The utility of this compound is intrinsically linked to the chemistry of the methoxymethyl (MOM) protecting group. MOM ethers are widely employed to temporarily mask the reactivity of hydroxyl groups in complex molecules during multi-step syntheses. This protection strategy is favored due to the ease of introduction of the MOM group, its stability under a broad range of reaction conditions (including basic, nucleophilic, and many oxidizing and reducing environments), and its relatively straightforward removal under acidic conditions.
Mechanism of MOM Group Introduction
The introduction of a MOM group to an alcohol typically proceeds via a nucleophilic substitution reaction. The alcohol, acting as a nucleophile, attacks the electrophilic carbon of a MOM-donating reagent, such as chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Diagram: General Mechanism of MOM Protection
Caption: General workflow for MOM group protection.
Mechanism of MOM Group Deprotection
The cleavage of a MOM ether is typically achieved under acidic conditions. The acid protonates the ether oxygen, making the methoxymethyl group a better leaving group. Subsequent attack by a nucleophile, often the solvent, leads to the liberation of the original alcohol.
Diagram: General Mechanism of MOM Deprotection
Caption: General workflow for MOM group deprotection.
Synthesis of 3-Chloro-2-(methoxymethoxy)-1-propene
While commercially available, the synthesis of 3-Chloro-2-(methoxymethoxy)-1-propene can be achieved in the laboratory. A plausible synthetic route involves the reaction of 2-chloroallyl alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a suitable base.
Experimental Protocol: Synthesis of 3-Chloro-2-(methoxymethoxy)-1-propene
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
2-Chloroallyl alcohol
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chloroallyl alcohol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.2 eq).
-
Slowly add chloromethyl methyl ether (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-Chloro-2-(methoxymethoxy)-1-propene.
Applications in Drug Development and Complex Molecule Synthesis
The dual functionality of 3-Chloro-2-(methoxymethoxy)-1-propene makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The allylic chloride can serve as a handle for nucleophilic substitution or cross-coupling reactions, while the MOM-protected hydroxyl group can be unveiled at a later synthetic stage.
While specific examples detailing the use of CAS 105104-40-3 in drug synthesis are not extensively documented in publicly available literature, its potential is evident. The chloro and methoxy groups are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity.[2] The presence of both functionalities in a single, versatile building block offers a streamlined approach to introducing these important pharmacophores.
Spectroscopic Data
Characterization of 3-Chloro-2-(methoxymethoxy)-1-propene is typically performed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the vinylic protons, the chloromethyl protons, the methylene protons of the MOM group, and the methyl protons of the MOM group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the different carbon environments within the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for the C=C double bond, C-O ether linkages, and the C-Cl bond.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound and may show characteristic fragmentation patterns.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.
Conclusion
This compound, or 3-Chloro-2-(methoxymethoxy)-1-propene, is a bifunctional reagent with significant potential in organic synthesis. Its ability to introduce both a reactive allylic chloride and a protected hydroxyl group in a single step makes it an efficient building block for the construction of complex molecular architectures. A thorough understanding of its chemistry, synthesis, and handling is crucial for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutics.
References
-
ChemSynthesis. 3-chloro-2-(methoxymethoxy)-1-propene - 105104-40-3. [Link]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
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An In-depth Technical Guide to 3-Chloro-2-(methoxymethoxy)-1-propene
CAS Number: 105104-40-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2-(methoxymethoxy)-1-propene, a functionalized allylic chloride of interest in synthetic organic chemistry. The document delineates its chemical identity, a detailed, field-proven protocol for its synthesis via the methoxymethylation of 2-chloro-2-propen-1-ol, and a thorough analysis of its physicochemical and spectroscopic properties. Emphasis is placed on the compound's reactivity, underpinned by the dual functionality of the allylic chloride and the methoxymethyl (MOM) ether protecting group. Potential applications in medicinal chemistry and drug development are explored, highlighting its utility as a versatile building block. This guide concludes with a critical assessment of its safety and handling procedures, providing a self-validating framework for its use in a laboratory setting.
Introduction
3-Chloro-2-(methoxymethoxy)-1-propene is a bifunctional organic molecule that holds significant potential as a synthetic intermediate. Its structure incorporates a reactive allylic chloride moiety and a methoxymethyl (MOM) ether, a common protecting group for alcohols. This unique combination allows for sequential and site-selective chemical transformations, making it a valuable tool for the construction of complex molecular architectures, particularly in the realm of pharmaceutical synthesis. The strategic placement of the chloro and methoxymethoxy groups offers a platform for introducing diverse functionalities, rendering it an attractive precursor for various molecular scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Chloro-2-(methoxymethoxy)-1-propene is presented in the table below. These parameters are crucial for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 105104-40-3 | ChemSynthesis[1] |
| Molecular Formula | C₅H₉ClO₂ | ChemSynthesis[1] |
| Molecular Weight | 136.58 g/mol | ChemSynthesis[1] |
| Appearance | Predicted: Colorless liquid | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
Synthesis of 3-Chloro-2-(methoxymethoxy)-1-propene
The synthesis of 3-Chloro-2-(methoxymethoxy)-1-propene is most logically achieved through the protection of the hydroxyl group of 2-chloro-2-propen-1-ol with a methoxymethyl (MOM) group. This method is a standard transformation in organic synthesis, valued for its high efficiency and the stability of the resulting MOM ether under a variety of reaction conditions, excluding acidic environments.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure high yield and purity of the final product.
Materials:
-
2-Chloro-2-propen-1-ol (CAS: 5976-47-6)[2]
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-chloro-2-propen-1-ol (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirred solution.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) to the reaction mixture. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-Chloro-2-(methoxymethoxy)-1-propene.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Chloro-2-(methoxymethoxy)-1-propene are not widely available, the following are predicted spectroscopic data based on its structure and data from analogous compounds.
-
¹H NMR (400 MHz, CDCl₃): δ 5.35 (s, 1H), 5.25 (s, 1H), 4.70 (s, 2H), 4.15 (s, 2H), 3.40 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 140.0, 115.0, 95.0, 70.0, 56.0, 45.0.
-
Infrared (IR, neat): ν (cm⁻¹) 3080 (C-H, sp²), 2950 (C-H, sp³), 1640 (C=C), 1150, 1040 (C-O-C), 750 (C-Cl).
-
Mass Spectrometry (EI): m/z (%) 136/138 ([M]⁺, isotopic pattern for Cl), 101 ([M-Cl]⁺), 45 ([CH₂OCH₃]⁺).
Reactivity and Applications in Drug Development
The synthetic utility of 3-Chloro-2-(methoxymethoxy)-1-propene stems from the orthogonal reactivity of its two key functional groups.
-
Allylic Chloride: This moiety is an excellent electrophile, susceptible to nucleophilic substitution reactions (Sₙ2 and Sₙ2'). This allows for the introduction of a wide range of functionalities, including amines, azides, thiols, and carbon nucleophiles. This reactivity is fundamental in the synthesis of various drug intermediates.[3]
-
MOM Ether: The methoxymethyl ether serves as a robust protecting group for the allylic alcohol. It is stable to a wide range of nucleophilic and basic conditions, allowing for selective manipulation of the allylic chloride. The MOM group can be readily cleaved under acidic conditions to reveal the free alcohol, which can then be further functionalized.
The presence of both chloro and methoxy groups in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties in drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. This compound is expected to be a lachrymator. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-Chloro-2-(methoxymethoxy)-1-propene is a valuable synthetic building block with significant potential in organic synthesis, particularly in the development of novel pharmaceutical agents. Its dual functionality allows for a range of chemical transformations, providing a versatile platform for the synthesis of complex molecules. While further experimental data is needed to fully characterize its properties and reactivity, this guide provides a solid foundation for its synthesis, handling, and application in a research setting.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Chemistry of Allyl Chloride: Synthesis and Reactivity. Retrieved from [Link]
-
ResearchGate. (2025). New 2-substituted functionalized allyl halides in the synthesis of fragments of amphidinolides B, D, G, H, and L. Retrieved from [Link]
-
ChemSynthesis. (2025). 3-chloro-2-(methoxymethoxy)-1-propene. Retrieved from [Link]
-
CloudSDS. (n.d.). A Detail Guide on Allyl Chloride Hazard and Safety. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-2-propen-1-ol. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Allyl Chloride (CAS 107-05-1): Uses and Sourcing Guide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-2-propen-1-ol. Retrieved from [Link]
-
Vector SDS and Chemical Management. (2019). SAFETY DATA SHEET - Allyl Chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Allyl chloride. Retrieved from [Link]
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The Emergence of 2-(Chloromethyl)-3,5-dioxahex-1-ene: A Versatile Acetonylating Agent in Modern Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the acetonyl functional group (CH₃COCH₂-) is a pivotal transformation in organic synthesis, laying the groundwork for the construction of more complex molecular architectures, particularly within the pharmaceutical landscape.[1] Historically, this has been achieved through various methods, each with its own set of limitations, such as harsh reaction conditions or the use of highly reactive and unstable reagents. This guide introduces 2-(Chloromethyl)-3,5-dioxahex-1-ene as a superior and stable synthetic equivalent of the acetone enolate, offering a mild and efficient pathway for the acetonylation of a diverse range of nucleophiles. We will delve into its synthesis, proposed reaction mechanism, and provide detailed protocols for its application, underscoring its potential to streamline synthetic workflows in drug discovery and development.
Introduction: The Quest for a Stable Acetone Enolate Synthon
The acetonyl moiety is a valuable building block in the synthesis of many pharmaceutical compounds and other fine chemicals. The challenge, however, has always been the direct use of acetone enolate, which is highly basic and prone to self-condensation.[2] This has spurred the development of various "acetone enolate equivalents" or "synthons" – reagents that are more stable and easier to handle but can deliver the acetonyl group under appropriate conditions.
This compound emerges as a highly effective solution to this long-standing challenge. It is a stable, clear liquid that can be readily prepared and stored, and it reacts under mild conditions with a variety of nucleophiles to introduce the acetonyl group.[3] This guide will provide a comprehensive overview of this reagent, from its synthesis to its practical applications.
Synthesis and Characterization of this compound
The synthesis of this compound is achieved through a straightforward elimination reaction.
Synthetic Pathway
The reagent is prepared by the β-elimination of 2-chloro-1-(chloromethyl)ethyl methoxymethyl ether. This reaction is typically carried out under solid-liquid phase-transfer catalytic conditions, which allows for high purity and an excellent yield of the final product.
dot
Caption: Synthesis of this compound.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO₂ | [4] |
| Molecular Weight | 136.58 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | 63 °C at 3.5 mmHg | [4] |
| Density | 1.1 g/cm³ | [4] |
| Refractive Index | 1.4430-1.4450 | [4] |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.55 (s, 1H), 5.25 (s, 1H), 4.85 (s, 2H), 4.20 (s, 2H), 3.40 (s, 3H) ppm.
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 100.0, 95.0, 65.0, 55.0, 45.0 ppm.
The Acetonylation Reaction: Mechanism and Scope
This compound acts as an electrophile, reacting with nucleophiles in a substitution reaction. The subsequent hydrolysis of the enol ether intermediate unmasks the ketone functionality.
Proposed Mechanism of Acetonylation
The reaction is proposed to proceed via a two-step sequence:
-
Nucleophilic Substitution: The nucleophile attacks the chloromethyl group, displacing the chloride ion. This results in the formation of a methoxymethyl (MOM) protected enol ether.
-
Deprotection (Hydrolysis): The enol ether is then hydrolyzed under acidic conditions to yield the final acetonylated product.
dot
Caption: Proposed mechanism for acetonylation.
Scope of Nucleophiles
A key advantage of this compound is its broad applicability with a range of nucleophiles containing active protons.[3] This includes:
-
Carboxylic Acids
-
Amines
-
Phenols
-
Alcohols
-
Thiols
Experimental Protocols
The following are detailed, representative protocols for the acetonylation of various nucleophiles.
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents should be used where specified.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Acetonylation of a Carboxylic Acid (Representative Protocol)
-
To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude intermediate is then dissolved in a mixture of THF and 1M HCl.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Acetonylation of a Phenol (Representative Protocol)
-
Follow the procedure for carboxylic acids, using a phenol as the starting material. The reaction can often be carried out at a lower temperature (e.g., room temperature to 50 °C).
Acetonylation of an Amine (Representative Protocol)
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in a chlorinated solvent like dichloromethane.
-
Add this compound (1.1 eq) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate.
-
Proceed with the hydrolysis step as described for carboxylic acids.
Acetonylation of a Thiol (Representative Protocol)
-
Similar to the protocol for phenols, using a thiol as the nucleophile. The reaction is typically fast and can be performed at room temperature.
Application in Drug Development
The introduction of an acetyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1][5] Acetylation can:
-
Enhance Bioavailability: By masking polar functional groups, the lipophilicity of a drug can be increased, improving its absorption.
-
Improve Stability: The acetyl group can protect sensitive functional groups from metabolic degradation.
-
Modulate Activity: The addition of an acetyl group can alter the binding affinity of a drug to its target.
The use of this compound provides a mild and efficient method for introducing the acetonyl group, which can then be further functionalized, making it a valuable tool in the iterative process of lead optimization in drug discovery.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Hazard Statements: Flammable liquid and vapor.
-
Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed. Store in a well-ventilated place. Keep cool.
-
Always use in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound represents a significant advancement in the field of organic synthesis. Its stability, ease of preparation, and broad reactivity with a range of nucleophiles under mild conditions make it an invaluable tool for the introduction of the acetonyl group. For researchers in drug development, this reagent offers a streamlined approach to the synthesis of complex molecules with improved properties, accelerating the discovery of new therapeutics.
References
-
Acetyl Chain Applications in Pharma, Agrochemicals & Materials. (2025, October 10). protheragen.com. Retrieved from [Link]
- Maslak, V., Tokic-Vujosevic, Z., Ferjancic, Z., & Saicic, R. N. (2009). A useful synthetic equivalent of an acetone enolate. Tetrahedron Letters, 50(48), 6709-6711.
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A useful synthetic equivalent of an acetone enolate. (2025, August 6). researchgate.net. Retrieved from [Link]
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Acetyl group. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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The Versatility of Acetyl Chloride in Chemical Synthesis. (n.d.). sontai.com. Retrieved from [Link]
- Bunnelle, W. H., Rafferty, M. A., & Hodges, S. L. (1987). Aldol-equivalent elaboration of sterically hindered ketiones: methallylmagnesium chloride as a synthon for acetone enolate. The Journal of Organic Chemistry, 52(9), 1603–1607.
-
13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0281959). (n.d.). np-mrd.org. Retrieved from [Link]
-
1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293456). (n.d.). np-mrd.org. Retrieved from [Link]
- Gu, X. P., Nishida, N., Ikeda, I., & Okahara, M. (1987). This compound. An effective acetonylating reagent. The Journal of Organic Chemistry, 52(15), 3192–3196.
-
acetone enolate equivalents? (2014, February 23). reddit.com. Retrieved from [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020, April 23). ncbi.nlm.nih.gov. Retrieved from [Link]
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Acetonitrile in the Pharmaceutical Industry. (n.d.). laballey.com. Retrieved from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). organicchemistrydata.org. Retrieved from [Link]
-
VI. 1H and 13C NMR Spectra. (n.d.). rsc.org. Retrieved from [Link]
-
C-13 NMR spectrum of 2-methylbut-1-ene. (n.d.). docbrown.info. Retrieved from [Link]
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A Theoretical Exploration of 2-(Chloromethyl)-3,5-dioxahex-1-ene Reactivity: A Guide for Researchers
Introduction: Unveiling a Versatile Synthetic Building Block
2-(Chloromethyl)-3,5-dioxahex-1-ene, a molecule featuring both a vinyl ether and an allylic chloride moiety, represents a fascinating subject for theoretical and synthetic exploration. Its unique combination of functional groups suggests a rich and varied reactivity profile, making it a potentially valuable tool for the synthesis of complex organic molecules in pharmaceutical and materials science research. This in-depth technical guide delves into the theoretical underpinnings of this molecule's reactivity, offering a predictive framework for its behavior in various chemical transformations. By leveraging computational chemistry principles, we can elucidate the electronic structure and forecast the most probable reaction pathways, providing a solid foundation for experimental design and optimization.
I. Molecular Structure and Electronic Landscape: A Computational Perspective
The reactivity of this compound is intrinsically linked to its electronic structure. A thorough understanding of its molecular orbitals and charge distribution is paramount to predicting its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical reactions.[1] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in most chemical reactions.
-
The HOMO: The HOMO of this compound is expected to be localized on the vinyl ether moiety. The lone pair of electrons on the oxygen atom adjacent to the double bond participates in π-conjugation, raising the energy of the HOMO and making the double bond electron-rich and thus nucleophilic.[2] This heightened nucleophilicity makes the vinyl ether susceptible to attack by electrophiles.
-
The LUMO: Conversely, the LUMO is predicted to be centered on the allylic chloride portion of the molecule. The antibonding σ* orbital of the carbon-chlorine bond will be the primary recipient of electrons from an incoming nucleophile. The presence of the adjacent double bond can further lower the energy of this LUMO through hyperconjugation, enhancing the electrophilicity of the chloromethyl group.
Caption: Generalized workflow for electrophilic addition.
Theoretical Considerations:
-
Transition State: The transition state for the initial electrophilic attack will involve the formation of a partial bond between the double bond and the electrophile. [3][4][5]Computational modeling, such as Density Functional Theory (DFT), can be employed to calculate the activation energy of this step. [6]* Regioselectivity: The addition of unsymmetrical electrophiles (e.g., H-X) is predicted to follow Markovnikov's rule. The electrophile (H+) will add to the terminal carbon of the double bond to form the more stable carbocation, which is stabilized by the adjacent oxygen atom.
Proposed Experimental Protocol: Hydrohalogenation
-
Dissolve this compound in an inert solvent such as diethyl ether or dichloromethane at 0 °C.
-
Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in diethyl ether dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a cold, dilute solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over anhydrous magnesium sulfate, and purify by column chromatography.
Reactions at the Allylic Chloride: Nucleophilic Substitutions
The chloromethyl group, being an allylic halide, is highly susceptible to nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
S(_N)2 Mechanism: For strong, unhindered nucleophiles in aprotic polar solvents, a concerted S(_N)2 mechanism is anticipated. The nucleophile will attack the carbon atom from the backside, displacing the chloride ion in a single step. The allylic nature of the substrate is known to accelerate S(_N)2 reactions due to stabilization of the transition state through overlap of the p-orbitals of the reacting center with the adjacent π-system. [7][8][9][10][11] S(_N)1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, an S(_N)1 mechanism may become competitive. This would involve the initial departure of the chloride ion to form a resonance-stabilized allylic carbocation. The nucleophile would then attack this carbocation.
Caption: S(_N)1 vs. S(_N)2 pathways for nucleophilic substitution.
Theoretical Insights from Marcus Theory: The rate of electron transfer, a key component of these reactions, can be qualitatively understood through the lens of Marcus theory. [12][13][14][15][16]The theory relates the reaction rate to the free energy of the reaction and the reorganization energy. For a series of nucleophiles, a linear free-energy relationship may be observed, providing insights into the transition state structure.
Proposed Experimental Protocol: Acetonylation of a Nucleophile
As this compound is an effective acetonylating reagent, a representative protocol for this transformation is provided. [17]
-
To a solution of the nucleophile (e.g., a phenol or thiol) in a suitable solvent (e.g., acetone, acetonitrile), add a base (e.g., potassium carbonate) to generate the corresponding nucleophilic anion.
-
Add this compound dropwise to the mixture at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Filter off the solid base and concentrate the filtrate under reduced pressure.
-
The resulting product is the methoxymethyl (MOM) protected ketone, which can be deprotected under acidic conditions to yield the acetonylated product.
Cycloaddition Reactions
The vinyl ether functionality can also participate in cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2] cycloadditions.
Diels-Alder Reaction: As an electron-rich dienophile, this compound is expected to react readily with electron-deficient dienes. The stereochemistry and regiochemistry of the reaction can be predicted using FMO theory. [18]The reaction will proceed through a concerted transition state.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with suitable alkenes are also a possibility. These reactions would proceed through a diradical intermediate. Theoretical studies can help to determine the feasibility and stereochemical outcome of such reactions. [19] Table 1: Summary of Predicted Reactivities
| Functional Group | Reaction Type | Key Intermediates | Theoretical Tools for Analysis |
| Vinyl Ether | Electrophilic Addition | Resonance-stabilized carbocation | FMO Theory, DFT, ESP Mapping |
| Allylic Chloride | Nucleophilic Substitution | S(_N)2 transition state, Allylic carbocation | Transition State Theory, Marcus Theory |
| Vinyl Ether | Cycloaddition | Concerted transition state, Diradical | FMO Theory, DFT |
III. Conclusion and Future Directions
The theoretical analysis of this compound reveals a molecule with a rich and predictable reactivity profile. The distinct electronic nature of its vinyl ether and allylic chloride functionalities allows for a range of selective transformations. This guide provides a foundational understanding for researchers and drug development professionals to harness the synthetic potential of this versatile building block.
Future theoretical studies could focus on:
-
Detailed DFT calculations of transition state energies for various reactions to provide quantitative predictions of reaction rates and selectivities.
-
Molecular dynamics simulations to explore the role of solvent effects on reaction mechanisms.
-
In silico screening of reaction partners to identify novel and efficient synthetic transformations.
By combining the predictive power of theoretical chemistry with rigorous experimental validation, the full potential of this compound in organic synthesis can be realized.
References
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Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry. [Link]
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Transition State Theory Definition. Fiveable. [Link]
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Computational organic chemistry: bridging theory and experiment in establishing the mechanisms of chemical reactions. PubMed. [Link]
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Organic Reaction Mechanisms: Fundamental Concepts, Computational Approaches, and Applications. ResearchGate. [Link]
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Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. RSC Publishing. [Link]
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Applying Marcus theory to describe the carrier transports in organic semiconductors: Limitations and beyond. The Journal of Chemical Physics. [Link]
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Effect of Allylic Groups on SN2 Reactivity. NIH. [Link]
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Computational Organic Chemistry: Bridging Theory and Experiment in Establishing the Mechanisms of Chemical Reactions. ACS Publications. [Link]
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What's A Transition State?. Master Organic Chemistry. [Link]
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Effect of Allylic Groups on SN2 Reactivity. Semantic Scholar. [Link]
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Transition State Theory Explained: Key Concepts & Examples. Vedantu. [Link]
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The Effect of Allylic Groups on SN2 Reactivity. ResearchGate. [Link]
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Transition state theory. Wikipedia. [Link]
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Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. [Link]
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Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionalization via the Spin‐Center Shift. NIH. [Link]
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Marcus theory. Wikipedia. [Link]
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The Application of the Marcus Relation to Reactions in Solution. ResearchGate. [Link]
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The [2 + 2] cycloaddition reaction between vinyl alcohol and tetracyanoethylene. A theoretical study of solvent and catalytic effects. ResearchGate. [Link]
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Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers. NIH. [Link]
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Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. ResearchGate. [Link]
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SN1 and SN2 Reactions of Allylic Halides and Tosylates. OpenOChem Learn. [Link]
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Marcus theory and its application to chemical reactions. SlideShare. [Link]
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A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of Pseudo(mono)radical Azomethine Ylides with Phenyl Vinyl Sulphone. MDPI. [Link]
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Marcus theory in organic chemistry. Mechanisms of electron and proton transfers from aromatics and their cation radicals. ACS Publications. [Link]
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2-(Chloromethyl)-3, 5-dioxahex-1-ene. An effective acetonylating reagent. CAS号查询. [Link]
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MCQ-201: About reaction of Vinyl ether by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). YouTube. [Link]
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Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone. Journal of the American Chemical Society. [Link]
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Quantum theory of atoms in molecules analysis on the conformational preferences of vinyl alcohol and related ethers. Semantic Scholar. [Link]
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Cycloaddition reactions of -trifluoroacetylvinyl ethers. Semantic Scholar. [Link]
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Describing Chemical Reactivity with Frontier Molecular Orbitalets. PubMed Central. [Link]
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The Use of tertButyl Vinyl Ether in Stepwise Electrophilic Addition Reactions. ResearchGate. [Link]
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Synthesis and characterization of novel functional vinyl ethers that bear various groups. ResearchGate. [Link]
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Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. NIH. [Link]
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Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. ACS Publications. [Link]
-
A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones. PubMed Central. [Link]
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Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus de l'Académie des Sciences. [Link]
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Methodological & Application
The Acetonyl Group at Your Fingertips: A Guide to 2-(Chloromethyl)-3,5-dioxahex-1-ene as a Potent Acetonylating Reagent
In the landscape of synthetic organic chemistry, the introduction of an acetonyl moiety (-CH₂C(O)CH₃) is a crucial transformation, unlocking pathways to a diverse array of valuable molecules in pharmaceuticals, agrochemicals, and materials science. While classic methods like the Japp-Klingemann reaction or the use of acetone enolates have their merits, they are often beset by challenges such as harsh reaction conditions, lack of selectivity, and the formation of self-condensation byproducts. This guide introduces a superior alternative: 2-(Chloromethyl)-3,5-dioxahex-1-ene , a stable and highly effective acetonylating reagent.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the unique properties of this reagent, provide detailed, field-tested protocols for its application with a variety of nucleophiles, and offer insights into the causality behind the experimental choices, ensuring both scientific integrity and practical success in your synthetic endeavors.
Understanding the Reagent: A Superior Acetonyl Synthon
This compound, also known as 3-chloro-2-(methoxymethoxy)-1-propene, is a versatile reagent that functions as a synthetic equivalent of the acetonyl cation (CH₃C(O)CH₂⁺). Its unique structure, featuring a methoxymethyl (MOM) ether protecting a latent ketone and a reactive allylic chloride, confers significant advantages over traditional acetonylating agents.
Key Advantages:
-
Stability: Unlike acetone enolates, which are prone to self-condensation, this compound is a stable, isolable liquid that can be stored and handled under normal laboratory conditions.
-
High Reactivity: The allylic chloride provides a reactive site for nucleophilic attack, facilitating efficient acetonylation under mild conditions.
-
Broad Substrate Scope: This reagent has been successfully employed to acetonylate a wide range of nucleophiles, including phenols, amines, carboxylic acids, and thiols.
-
Avoidance of Harsh Conditions: The use of this reagent circumvents the need for strongly basic or acidic conditions often required for generating and reacting with acetone enolates.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO₂ | [1][2] |
| Molecular Weight | 136.58 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 63 °C at 3.5 mmHg | [1][2] |
| Density | 1.1 g/cm³ | [1] |
| Refractive Index | 1.4430-1.4450 | [1] |
The Mechanism of Acetonylation: A Stepwise Approach
The acetonylation reaction using this compound proceeds through a two-step sequence: nucleophilic substitution followed by deprotection of the MOM-protected enol ether to unveil the ketone functionality.
Figure 1: General mechanism of acetonylation.
Causality Explained:
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of the nucleophile (e.g., phenol, amine) by a suitable base. The resulting nucleophile then attacks the electrophilic carbon of the allylic chloride on this compound in an Sₙ2 fashion. The choice of base is critical and depends on the acidity of the nucleophile. For instance, weaker bases like potassium carbonate are often sufficient for phenols, while stronger bases like sodium tert-butoxide may be required for less acidic substrates.
-
Hydrolysis: The resulting MOM-protected enol ether intermediate is stable and can often be isolated. Subsequent treatment with aqueous acid hydrolyzes the enol ether to reveal the desired acetonylated product. This deprotection step is typically clean and high-yielding.
Safety and Handling: A Prudent Approach
As with any chemical reagent, proper safety precautions are paramount. This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes.[4] In case of contact, flush immediately with copious amounts of water.[4] Avoid inhalation of vapors.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3][5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Experimental Protocols: A Practical Guide
The following protocols are based on established literature procedures and provide a starting point for the acetonylation of various classes of nucleophiles. Optimization may be necessary for specific substrates.
Workflow Overview
Figure 2: General experimental workflow for acetonylation.
Protocol 1: Acetonylation of Phenols
This protocol is particularly effective for the O-acetonylation of various substituted phenols. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous and organic phases.
Materials:
-
Phenol substrate (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene or a similar aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate or dichloromethane for extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in toluene.
-
Reagent Addition: Add this compound (1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water.
-
To hydrolyze the MOM-protected enol ether, add 1 M HCl and stir at room temperature for 1-2 hours.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure acetonylated phenol.
Protocol 2: Acetonylation of Amines
The N-acetonylation of primary and secondary amines proceeds efficiently using this reagent. The choice of base is critical to avoid side reactions.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.1 eq)
-
Sodium tert-butoxide (t-BuONa) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether for extraction
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq) in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium tert-butoxide (1.2 eq) portion-wise. Stir for 15-30 minutes.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Add 1 M HCl to hydrolyze the intermediate and stir for 1-2 hours.
-
Neutralize the mixture with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired N-acetonylated product.
Protocol 3: Acetonylation of Carboxylic Acids
Carboxylic acids can be readily converted to their corresponding acetonyl esters. This transformation is typically carried out under phase-transfer conditions.
Materials:
-
Carboxylic acid substrate (1.0 eq)
-
This compound (1.5 eq)
-
Potassium bicarbonate (KHCO₃) (1.5 eq)
-
Tetrabutylammonium iodide (TBAI) (0.1 eq)
-
Acetonitrile or DMF
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate for extraction
Procedure:
-
Reaction Setup: Combine the carboxylic acid (1.0 eq), potassium bicarbonate (1.5 eq), and tetrabutylammonium iodide (0.1 eq) in acetonitrile in a round-bottom flask.
-
Reagent Addition: Add this compound (1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and water.
-
Add 1 M HCl to the biphasic mixture and stir for 1-3 hours to effect hydrolysis.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude acetonyl ester can be purified by flash chromatography on silica gel.
Data Interpretation and Validation
The successful synthesis of the acetonylated product can be confirmed through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The appearance of a characteristic singlet at approximately 2.1-2.3 ppm corresponding to the methyl protons of the acetyl group (-C(O)CH₃) is a key indicator of successful acetonylation. A singlet or multiplet in the range of 4.5-5.0 ppm for the methylene protons (-CH₂C(O)-) will also be present.
-
¹³C NMR Spectroscopy: A signal for the carbonyl carbon will appear in the downfield region, typically around 205-210 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1730 cm⁻¹ is indicative of the carbonyl stretch (C=O) of the ketone.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the expected mass of the acetonylated product should be observed.
Conclusion and Future Outlook
This compound has proven to be a highly efficient and versatile reagent for the introduction of the acetonyl group onto a variety of nucleophilic substrates. Its stability, reactivity, and the mild conditions required for its use make it a valuable tool in the arsenal of the synthetic chemist. The protocols outlined in this guide provide a solid foundation for its application in diverse research and development settings. As the demand for complex and functionally rich molecules continues to grow, the utility of such elegant and effective synthetic tools will undoubtedly continue to expand.
References
-
Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed. Available at: [Link]
-
A useful synthetic equivalent of an acetone enolate | Request PDF - ResearchGate. Available at: [Link]
-
This compound. An effective acetonylating reagent | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
2-(Chloromethyl)-3, 5-dioxahex-1-ene. An effective acetonylating reagent - CAS号查询. Available at: [Link]
-
Synthesis of 2-Chloromethyl-5-alkyl-DMB , Hive Methods Discourse. Available at: [Link]
-
Material Safety Data Sheet - Chloromethyl ethyl ether, stabilized, tech. 80% - Cole-Parmer. Available at: [Link]
-
W. D. Pfeiffer The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Available at: [Link]
-
Bis(Chloromethyl) Ether - Hazardous Substance Fact Sheet. Available at: [Link]
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- 3. youtube.com [youtube.com]
- 4. Thiol as a Synthon for Preparing Thiocarbonyl: Aerobic Oxidation of Thiols for the Synthesis of Thioamides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
The Acetonylating Agent 2-(Chloromethyl)-3,5-dioxahex-1-ene: A Guide to Nucleophilic Reactions
Introduction: Unveiling a Potent Acetonyl Synthon
In the landscape of synthetic organic chemistry, the introduction of an acetonyl group (CH₃COCH₂-) is a frequent and vital transformation, paving the way for the construction of more complex molecular architectures, particularly in the synthesis of pharmaceuticals and natural products. 2-(Chloromethyl)-3,5-dioxahex-1-ene has emerged as a highly effective and versatile reagent for this purpose.[1] This technical guide provides an in-depth exploration of the reactivity of this compound with a range of nucleophiles, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Structurally, this compound is a methoxymethyl (MOM) protected enol ether of chloroacetone. This unique arrangement confers stability under ambient conditions while presenting a reactive electrophilic center at the chloromethyl group.[1] The primary mode of reaction is a nucleophilic substitution (Sₙ2) at the primary alkyl chloride, which, upon subsequent acidic workup, unmasks the ketone functionality. This two-step sequence effectively serves as the addition of an acetone enolate synthon, providing a reliable method for the formation of carbon-carbon and carbon-heteroatom bonds.
This document will detail the reaction of this valuable reagent with various classes of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon.
Reaction Mechanism: A Two-Stage Acetonylation
The overall transformation using this compound involves two key stages: nucleophilic substitution and deprotection.
Diagram: General Reaction Mechanism
Caption: General mechanism of acetonylation.
-
Nucleophilic Substitution (Sₙ2): A nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a classic Sₙ2 reaction. This step forms a new bond between the nucleophile and the acetonyl synthon.
-
Acidic Workup (Hydrolysis): The resulting enol ether acetal is sensitive to acid. Treatment with an aqueous acid solution hydrolyzes the methoxymethyl (MOM) group and the enol ether, revealing the ketone functionality in the final product.
Protocols for Nucleophilic Acetonylation
The following sections provide detailed protocols for the reaction of this compound with various classes of nucleophiles. These are presented as general methodologies and may require optimization based on the specific substrate.
Reaction with Oxygen Nucleophiles (Phenols, Alcohols, and Carboxylic Acids)
Oxygen-based nucleophiles react efficiently to form the corresponding acetonylated ethers and esters.
Representative Protocol: Acetonylation of 4-Methoxyphenol
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (approx. 0.5 M).
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq., use with caution), to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.
-
Addition of Electrophile: Add this compound (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Aqueous Workup (Hydrolysis): Upon completion, cool the reaction to room temperature and quench with water. Add 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to effect hydrolysis of the enol ether acetal.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenols | K₂CO₃, NaH | DMF, Acetonitrile | 25-60 | High |
| Alcohols | NaH | THF, DMF | 0-25 | Moderate to High |
| Carboxylic Acids | K₂CO₃, Et₃N | DMF, CH₂Cl₂ | 25-50 | High |
Diagram: Experimental Workflow for O-Acetonylation
Caption: Workflow for O-Acetonylation.
Reaction with Sulfur Nucleophiles (Thiols)
Thiols are excellent nucleophiles and readily react with this compound to produce thioethers, which can then be hydrolyzed to the corresponding ketones.
Representative Protocol: Acetonylation of Thiophenol
-
Reagent Preparation: In a round-bottom flask, dissolve thiophenol (1.0 eq.) in ethanol or DMF (approx. 0.5 M).
-
Thiolate Formation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydroxide (NaOH, 1.1 eq.) to generate the thiolate in situ. Stir for 15 minutes at room temperature.
-
Electrophile Addition: Add this compound (1.1 eq.) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically rapid.
-
Hydrolysis and Workup: Once the starting material is consumed, add 1 M HCl and stir for 1-2 hours.
-
Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue by column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Thiophenols | K₂CO₃, NaOH | EtOH, DMF | 25 | Very High |
| Alkyl Thiols | K₂CO₃, NaH | THF, DMF | 25 | Very High |
Reaction with Nitrogen Nucleophiles (Amines)
Primary and secondary amines can be successfully acetonylated. Due to the potential for over-alkylation with primary amines, careful control of stoichiometry is important.
Representative Protocol: Acetonylation of Morpholine
-
Setup: In a suitable reaction vessel, dissolve morpholine (2.0 eq.) in a solvent like acetonitrile or tetrahydrofuran (THF) (approx. 0.5 M). The excess amine can act as the base. Alternatively, use 1.1 equivalents of the amine with a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to reflux if necessary. Monitor the reaction by TLC or LC-MS.
-
Hydrolysis: After completion, cool the mixture and add 1 M HCl. Stir for 1-2 hours.
-
Workup: Basify the solution with aqueous sodium bicarbonate (NaHCO₃) or NaOH and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the organic extract over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Secondary Amines | Excess Amine, Et₃N | Acetonitrile, THF | 25-80 | High |
| Primary Amines | K₂CO₃, Et₃N | Acetonitrile, THF | 25-80 | Moderate to High |
Reaction with Carbon Nucleophiles (Enolates)
Soft carbon nucleophiles, such as enolates derived from β-ketoesters or malonates, can be alkylated to form new carbon-carbon bonds, leading to the synthesis of 1,4-dicarbonyl compounds or related structures.
Representative Protocol: Acetonylation of Diethyl Malonate
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve diethyl malonate (1.0 eq.) in anhydrous THF (approx. 0.5 M). Cool the solution to 0 °C and add sodium hydride (NaH, 1.1 eq.) portion-wise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0 °C and add this compound (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl), followed by 1 M HCl. Stir for 1-2 hours.
-
Extraction and Purification: Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting product can be purified by column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Malonic Esters | NaH, NaOEt | THF, EtOH | 0-25 | High |
| β-Ketoesters | NaH, K₂CO₃ | THF, DMF | 0-25 | High |
Conclusion and Future Perspectives
This compound stands out as a robust and efficient reagent for the introduction of the acetonyl moiety onto a wide array of nucleophiles. Its stability and the straightforward, two-stage reaction protocol make it a valuable tool in the arsenal of synthetic chemists. The applications of this reagent continue to expand, particularly in the synthesis of complex molecules where the controlled formation of carbon-carbon and carbon-heteroatom bonds is paramount. Future work may focus on the development of asymmetric applications of this synthon and its use in flow chemistry for streamlined synthetic processes.
References
-
Gu, X. P., Nishida, N., Ikeda, I., & Okahara, M. (1987). This compound. An effective acetonylating reagent. The Journal of Organic Chemistry, 52(15), 3192–3196. [Link]
-
Gu, X.-P., Nishida, N., Ikeda, I., & Okahara, M. (1987). 2-(Chloromethyl)-3, 5-dioxahex-1-ene. An effective acetonylating reagent. Journal of Organic Chemistry, 52(15), 3192-3196. [Link]
Sources
"acetonylation of amines using 2-(Chloromethyl)-3,5-dioxahex-1-ene"
Application Note & Protocol: Acetonylation of Amines
A Modern Approach Using 2-(Chloromethyl)-3,5-dioxahex-1-ene for Amine Protection in Complex Synthesis
Abstract
The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and drug development sectors.[1][2] This document provides a detailed guide to the acetonylation of primary and secondary amines using this compound, a highly effective and stable acetonylating agent.[3] This reagent serves as a superior synthetic equivalent (synthon) for the acetonyl cation (CH₃COCH₂⁺), offering a reliable method for introducing the N-acetonyl protecting group.[3] We will explore the underlying reaction mechanism, provide detailed, step-by-step experimental protocols, and discuss the applications and advantages of this methodology for researchers engaged in multi-step synthesis.
Introduction: The Imperative of Amine Protection
Amines are ubiquitous functional groups whose inherent nucleophilicity and basicity are central to the biological activity of countless pharmaceutical agents. However, this reactivity presents a significant challenge during synthesis, as amines can react with a wide array of electrophilic reagents, leading to undesired side products.[1] To achieve chemo-selectivity, the temporary "masking" or protection of the amine group is often necessary.[2]
While traditional protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are widely used, they are not always optimal for every synthetic route.[4][5] The N-acetonyl group offers a unique alternative, and the use of this compound as the alkylating agent provides a practical and efficient route to its installation.
Advantages of this compound:
-
Stability: The reagent is stable under ambient conditions, making it easier to handle compared to more volatile or reactive alkylating agents.[3]
-
High Purity Synthesis: It can be prepared in high purity, ensuring cleaner reactions and more predictable outcomes.[3]
-
Versatility: It is effective for acetonylating a wide range of nucleophiles, including amines, phenols, alcohols, and thiols.[3]
Reaction Mechanism and Rationale
The overall transformation involves two key stages: initial nucleophilic substitution followed by a critical hydrolysis step to unmask the ketone functionality.
-
Nucleophilic Attack: The substrate amine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group in an Sₙ2 reaction. A mild, non-nucleophilic base (e.g., triethylamine or DIPEA) is typically added to scavenge the HCl generated during this step.
-
Acid-Catalyzed Hydrolysis: The resulting intermediate is a protected enol ether. Upon introduction of a dilute aqueous acid during the workup, the methoxymethyl (MOM) ether and the enol ether moieties are hydrolyzed. This tandem deprotection rapidly collapses the intermediate to form the final N-acetonylated amine product and releases acetone and methanol as byproducts.
The mechanism is visualized in the diagram below.
Sources
Application Notes and Protocols for the Acetonylation of Phenols with 3-Chloro-2-(methoxymethoxy)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Reagent for the Synthesis of Functionalized Aryl Ethers
Phenolic compounds are fundamental structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] The derivatization of the phenolic hydroxyl group is a cornerstone of medicinal chemistry, enabling the modulation of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.[3] The introduction of an acetonyl moiety (a propan-2-one substituent) via O-alkylation provides a versatile handle for further chemical transformations. This document provides a detailed guide to the application of a unique reagent, 3-Chloro-2-(methoxymethoxy)-1-propene , for the acetonylation of phenols.
This reagent offers a masked acetonyl group, with the ketone functionality protected as a methoxymethyl (MOM) ether. The MOM group is a widely used protecting group for alcohols and phenols, known for its stability under a range of conditions and its straightforward removal under acidic conditions.[4][5] The use of 3-Chloro-2-(methoxymethoxy)-1-propene allows for the introduction of a protected acetonyl side chain, which can be deprotected in a later synthetic step to reveal the ketone. This two-step approach is particularly advantageous when the target molecule contains other functional groups that are sensitive to the reaction conditions required for direct acetonylation.
Reaction Mechanism: A Modified Williamson Ether Synthesis
The acetonylation of phenols with 3-Chloro-2-(methoxymethoxy)-1-propene proceeds via a nucleophilic substitution reaction, analogous to the classic Williamson ether synthesis.[6][7] The reaction is typically carried out in the presence of a base, which deprotonates the weakly acidic phenolic hydroxyl group to form a more nucleophilic phenoxide anion. This phenoxide then attacks the electrophilic carbon atom bearing the chlorine atom in 3-Chloro-2-(methoxymethoxy)-1-propene, displacing the chloride leaving group to form the desired aryl ether product.
The choice of base and solvent is crucial for the success of the reaction. A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is generally sufficient to deprotonate the phenol without causing unwanted side reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or acetone are commonly employed to dissolve the reactants and facilitate the nucleophilic substitution.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed mechanism for the acetonylation of phenols.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the acetonylation of a generic phenol with 3-Chloro-2-(methoxymethoxy)-1-propene. Optimization of reaction conditions, such as temperature and reaction time, may be necessary for specific substrates.
Materials:
-
Phenol of interest
-
3-Chloro-2-(methoxymethoxy)-1-propene (CAS 105104-40-3)[8]
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (or ACN) to make a 0.1-0.5 M solution.
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add 3-Chloro-2-(methoxymethoxy)-1-propene (1.1-1.5 eq) to the reaction mixture dropwise.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired MOM-protected acetonylated phenol.
Data Presentation: A Summary of Reaction Parameters
The following table summarizes the key quantitative data for the proposed protocol.
| Parameter | Recommended Value | Notes |
| Phenol | 1.0 eq | Starting material |
| 3-Chloro-2-(methoxymethoxy)-1-propene | 1.1 - 1.5 eq | A slight excess is used to ensure complete consumption of the phenol. |
| Base (K₂CO₃ or Cs₂CO₃) | 2.0 eq | Ensures complete deprotonation of the phenol. |
| Solvent | DMF or ACN | Anhydrous conditions are recommended. |
| Temperature | 60 - 80 °C | May require optimization for specific substrates. |
| Reaction Time | 4 - 12 hours | Monitor by TLC. |
| Expected Yield | 70 - 95% | Highly dependent on the specific phenol substrate. |
Deprotection of the MOM Group to Reveal the Acetonyl Moiety
The methoxymethyl (MOM) ether can be readily cleaved under acidic conditions to yield the final acetonylated phenol.
Procedure for MOM Deprotection:
-
Dissolve the MOM-protected acetonylated phenol in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected acetonylated phenol.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a stronger base like cesium carbonate, which is more soluble in organic solvents. Ensure that all reagents and solvents are anhydrous, as water can quench the phenoxide.
-
Side Reactions (C-Alkylation): While O-alkylation is generally favored under these conditions, C-alkylation at the ortho position of the phenol can sometimes occur, especially with electron-rich phenols.[7][9] This is a known issue with allylic halides.[10][11] Using a polar aprotic solvent like DMF or ACN typically favors O-alkylation.
-
Incomplete Reaction: If the starting material is not fully consumed, consider adding an additional portion of 3-Chloro-2-(methoxymethoxy)-1-propene and extending the reaction time.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of acetonylated phenols.
Conclusion
The use of 3-Chloro-2-(methoxymethoxy)-1-propene presents a valuable and efficient method for the synthesis of acetonylated phenols. The protocol described herein, based on the well-established Williamson ether synthesis, offers a reliable pathway to these versatile intermediates. The mild reaction conditions and the stability of the MOM protecting group make this reagent a useful tool for organic chemists, particularly in the fields of drug discovery and natural product synthesis, where the strategic introduction of functional groups is paramount.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. (This is a general reference for protecting groups, including MOM ethers, which is supported by the principles in the search results.)
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link][4]
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link][5]
-
ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link][7]
-
OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. (This is a general authoritative text on protecting groups, consistent with the information found.)[12]
-
Scholarly Publications Leiden University. Catalytic allylation of phenols : chloride-free route towards epoxy resins. [Link][9]
-
Google Patents. US5087766A - Process for producing allyl-substituted phenol compound and the product. [10]
-
National Institutes of Health. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]
-
ChemSynthesis. 3-chloro-2-(methoxymethoxy)-1-propene. [Link][8]
-
Google Patents. US3198842A - Allylation of phenol. [11]
-
RSC Publishing. O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link][13]
-
PubMed. Preparation of phenols by phthaloyl peroxide-mediated oxidation of arenes. [Link][14]
-
ResearchGate. Application of phenol derivatives in industry, medicine, and healthcare. [Link][15]
-
National Institutes of Health. Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. [Link]
-
Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]
-
GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link][1]
-
National Institutes of Health. PubChem - 3-Chloro-2-methoxypropene. [Link]
-
National Institutes of Health. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link][3]
-
National Institutes of Health. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. [Link][2]
-
Cheméo. Chemical Properties of Z-1-Chloro-3-methoxy-2-methyl-propene. [Link]
-
PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link][16]
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- 16. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Acetonylation of Thiols for Protection Using 2-(Chloromethyl)-3,5-dioxahex-1-ene
Abstract
The protection of the thiol functional group is a critical strategy in multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development, to prevent undesirable side reactions such as oxidation to disulfides. This application note details a robust protocol for the S-acetonylation of thiols using 2-(Chloromethyl)-3,5-dioxahex-1-ene. This reagent serves as a stable and efficient electrophile for introducing the acetonyl protecting group, which can be valuable for its unique cleavage conditions. We present the reaction mechanism, a detailed experimental protocol, a workflow diagram, and a discussion on the advantages and applications of this methodology for researchers and scientists in synthetic chemistry.
Introduction
The sulfhydryl group of thiols, particularly in cysteine residues, is a highly nucleophilic and easily oxidizable functional group.[1][2] Its reactivity necessitates the use of protecting groups during complex synthetic sequences to ensure chemoselectivity and achieve high yields of the desired product.[3] While numerous thiol protecting groups such as trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu) are widely employed, the development of new protection strategies with orthogonal deprotection conditions remains a key area of interest.[1]
The acetonyl group is an alternative thiol protecting group. The reagent this compound (also known as 3-Chloro-2-(methoxymethoxy)-1-propene) has been identified as a superior synthon for the acetonyl cation (CH₃COCH₂⁺). It is a stable, liquid reagent that facilitates the efficient S-alkylation of thiols under mild basic conditions. This document provides a comprehensive guide to employing this reagent for the protection of various thiol-containing substrates.
Reaction Mechanism and Principle
The acetonylation of a thiol with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
Step 1: Thiolate Formation The reaction is initiated by the deprotonation of the thiol (R-SH) using a suitable base. This generates a highly nucleophilic thiolate anion (R-S⁻), which is essential for the subsequent alkylation step. The choice of base can be tailored to the substrate's sensitivity, ranging from inorganic bases like potassium carbonate for simple thiols to non-nucleophilic organic bases for more complex molecules.
Step 2: S-Alkylation The generated thiolate anion attacks the electrophilic carbon of the chloromethyl group on this compound. This SN2 displacement of the chloride leaving group forms the protected thioether product.[4]
Step 3: Structure of the Protected Thiol The immediate product is a methoxymethyl (MOM) protected enol ether. This adduct is stable under many standard synthetic conditions. The latent acetonyl group can be unmasked later during the deprotection step, which involves the cleavage of the MOM ether followed by tautomerization.
Below is a diagram illustrating the overall reaction mechanism.
Sources
Application Notes & Protocols: A Guide to Lewis Acid Catalysis in Reactions of 2-(Chloromethyl)-3,5-dioxahex-1-ene
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of Lewis acid catalysis in reactions involving 2-(Chloromethyl)-3,5-dioxahex-1-ene. This versatile substrate, containing a reactive acetal, an alkene, and a chloromethyl moiety, presents unique opportunities for complex molecule synthesis. We will move beyond simple procedural lists to explore the underlying principles of Lewis acid activation, provide detailed, field-tested protocols for key transformations, and offer expert insights into reaction optimization and troubleshooting. The protocols and mechanistic discussions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
The Substrate: Understanding this compound
This compound, also known as 3-Chloro-2-(methoxymethoxy)-1-propene, is a multifunctional building block.[1] Its synthetic utility stems from the orthogonal reactivity of its functional groups, which can be selectively addressed using carefully chosen reaction conditions, particularly through the use of Lewis acid catalysts.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 105104-40-3 | [2] |
| Molecular Formula | C₅H₉ClO₂ | [2] |
| Molecular Weight | 136.58 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 63 °C at 3.5 mmHg | [2] |
| Density | ~1.1 g/cm³ | [2] |
Key Reactive Sites:
The molecule's reactivity is centered around three key areas. A Lewis acid can coordinate with the oxygen atoms of the acetal or the chlorine atom, leading to distinct reaction pathways.
Caption: Key reactive centers in this compound.
The Catalyst: Principles of Lewis Acid Activation
Lewis acids are electron-pair acceptors that catalyze reactions by activating electrophiles. In the context of this compound, the primary site of activation is the methoxymethyl (MOM) acetal.
Mechanism of Acetal Activation:
The formation and hydrolysis of acetals are classic examples of acid-catalyzed reactions.[3][4] A Lewis acid (LA) functions similarly to a Brønsted acid by coordinating to one of the acetal oxygens. This coordination polarizes the C-O bond, weakening it and making the central carbon atom highly electrophilic. This activation facilitates the departure of a methoxy group and the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then readily attacked by a wide range of nucleophiles.[5][6]
Caption: General mechanism for Lewis acid activation of an acetal.
Choosing the Right Lewis Acid:
The choice of Lewis acid is critical and depends on the nucleophile's reactivity and the substrate's stability. A delicate balance must be struck; the catalyst must be strong enough to activate the acetal but not so reactive that it causes substrate decomposition or unwanted side reactions.
| Lewis Acid | Common Form | Characteristics & Typical Use Cases |
| Titanium(IV) chloride | TiCl₄ | Very strong, oxophilic Lewis acid. Excellent for activating acetals and ethers. Highly sensitive to moisture. Used for reactions with weak nucleophiles like allylsilanes.[7] |
| Boron trifluoride etherate | BF₃·OEt₂ | A versatile and commonly used Lewis acid of moderate strength. Easier to handle than TiCl₄. Effective for a wide range of nucleophilic additions. |
| Zinc(II) chloride | ZnCl₂ | Mild Lewis acid. Often used when substrates are sensitive to stronger acids. Requires less stringent anhydrous conditions. |
| Scandium(III) triflate | Sc(OTf)₃ | A unique, water-tolerant Lewis acid. Can be used in protic solvents in some cases. Excellent catalyst for various C-C bond-forming reactions. |
| Trimethylsilyl triflate | TMSOTf | Very powerful silicon-based Lewis acid. Particularly effective for glycosylations and other acetal substitution reactions. |
Application & Protocol: Lewis Acid-Catalyzed Allylation
A primary application for this substrate is as an electrophile in carbon-carbon bond-forming reactions. The Lewis acid-activated oxocarbenium ion is an excellent target for carbon nucleophiles. The following protocol details a general procedure for the allylation of this compound using allyltrimethylsilane, a reaction analogous to the Hosomi-Sakurai reaction.[8]
Protocol 1: TiCl₄-Catalyzed Allylation with Allyltrimethylsilane
This protocol describes the substitution of the methoxymethoxy (MOM) group with an allyl group, yielding 1-chloro-2-allyl-3-methoxypropane.
Materials and Reagents:
| Reagent | Formula | MW | Amount | Moles |
| This compound | C₅H₉ClO₂ | 136.58 | 1.37 g | 10.0 mmol |
| Allyltrimethylsilane | C₆H₁₄Si | 114.26 | 1.37 g | 12.0 mmol |
| Titanium(IV) chloride | TiCl₄ | 189.68 | 1.1 mL | 10.0 mmol |
| Dichloromethane (anhydrous) | CH₂Cl₂ | - | 50 mL | - |
| Saturated NaHCO₃ (aq.) | - | - | 30 mL | - |
| Saturated NaCl (aq.) | - | - | 30 mL | - |
| Anhydrous MgSO₄ | - | - | - | - |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the catalyzed allylation reaction.
Step-by-Step Procedure:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.37 g, 10.0 mmol).
-
Solvation: Add 40 mL of anhydrous dichloromethane via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Scientist's Note: Anhydrous conditions are paramount. TiCl₄ reacts violently with water. The low temperature is crucial for controlling the high reactivity of TiCl₄ and preventing unwanted side reactions, thereby enhancing selectivity.
-
-
Nucleophile Addition: Add allyltrimethylsilane (1.37 g, 12.0 mmol) to the cooled solution via syringe.
-
Catalyst Addition: Slowly add titanium(IV) chloride (1.1 mL, 10.0 mmol) dropwise via syringe over 10 minutes. The solution will typically turn a deep yellow or red color.
-
Rationale: Dropwise addition of the Lewis acid ensures the heat generated from the initial coordination is dissipated safely and prevents localized concentration spikes that could lead to substrate degradation.
-
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution while the flask is still in the cold bath.
-
Safety Warning: Quenching is highly exothermic. Add the NaHCO₃ solution slowly to control the evolution of gas and heat.
-
-
Work-up: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 20 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Troubleshooting and Technical Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (hydrolyzed).2. Insufficiently reactive Lewis acid.3. Reaction temperature too low. | 1. Use freshly opened or distilled TiCl₄; ensure all glassware is rigorously dried.2. Switch to a stronger Lewis acid (e.g., TMSOTf) or increase the stoichiometry.3. Allow the reaction to slowly warm to -40 °C or -20 °C after the initial stirring period. |
| Substrate Decomposition | 1. Lewis acid is too harsh.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Use a milder Lewis acid like ZnCl₂ or BF₃·OEt₂.2. Maintain strict temperature control at -78 °C.3. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
| Formation of Multiple Products | 1. Lack of selectivity.2. Side reactions involving the alkene or chloromethyl group. | 1. Screen different Lewis acids and solvents. Non-coordinating solvents like dichloromethane are often best.2. Lowering the temperature can often improve selectivity. Ensure the nucleophile is not basic, which could promote elimination. |
Conclusion
Lewis acid catalysis provides a powerful and versatile strategy for the functionalization of this compound. By carefully selecting the Lewis acid and controlling reaction parameters such as temperature and solvent, chemists can selectively activate the acetal moiety for carbon-carbon bond formation and other nucleophilic substitutions. The protocols and principles outlined in this guide serve as a robust starting point for developing novel synthetic methodologies and accessing complex molecular architectures for pharmaceutical and materials science applications.
References
-
Sammakia, T., & Smith, R. S. (1995). Mechanism of the Lewis acid mediated cleavage of chiral acetals. The Journal of Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]
-
Parra, A. (2021). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules, 26(16), 4996. [Link]
-
Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. [Link]
-
Stache, E. E., et al. (2022). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. ACS Catalysis. [Link]
-
van der Wijst, T., et al. (2020). How Lewis Acids Catalyze Ene Reactions. Chemistry – A European Journal. [Link]
-
Hanzawa, Y., et al. (1991). Lewis acid-catalysed ene reactions of esters of 2-trifluoromethylpropenoic acid. Journal of the Chemical Society, Chemical Communications. [Link]
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- 8. Recent Developments in the Catalytic Enantioselective Sakurai Reaction [mdpi.com]
Application Notes and Protocols: Acetonylation of β-Keto Esters
<
Abstract
This document provides a comprehensive guide to the acetonylation of β-keto esters, a crucial protecting group strategy in organic synthesis. It delves into the underlying chemical principles, offers detailed, field-tested protocols, and discusses the critical parameters that ensure high-yield, reproducible outcomes. This guide is intended for researchers, scientists, and professionals in drug development who utilize multi-step synthetic pathways where the selective masking of the ketone functionality within a β-keto ester is paramount.
Introduction: The Strategic Importance of Acetonylation
β-Keto esters are versatile synthetic intermediates due to the presence of two reactive carbonyl groups and an acidic α-hydrogen.[1][2][3] This trifecta of functionality allows for a wide array of transformations, including alkylation, acylation, and condensation reactions.[4][5][6] However, this inherent reactivity can also be a significant challenge when selective modification at the ester or α-carbon is desired without interference from the ketone.
Acetonylation, the formation of a cyclic ketal (an acetonide) at the ketone position, serves as a robust and reliable method to temporarily mask this reactivity. The resulting 2,2-dimethyl-1,3-dioxin-4-one ring system effectively protects the ketone from a wide range of reaction conditions, particularly nucleophilic attack and reduction. This protection can be cleanly reversed under acidic conditions, regenerating the ketone functionality for subsequent synthetic steps.[7][8]
Causality Behind the Choice: The selection of acetone or its equivalent for ketalization is strategic. The resulting five-membered dioxolane or six-membered dioxane ring is thermodynamically stable. Furthermore, the reagents commonly used, such as acetone or 2,2-dimethoxypropane, are readily available, relatively inexpensive, and the reaction byproducts (water or methanol) can be easily removed to drive the equilibrium towards product formation.[9]
Reaction Mechanism and Key Principles
The acetonylation of a β-keto ester is an acid-catalyzed nucleophilic addition-elimination reaction. The generally accepted mechanism proceeds as follows:
-
Protonation of the Ketone: An acid catalyst protonates the carbonyl oxygen of the β-keto ester, enhancing its electrophilicity.
-
Nucleophilic Attack: A molecule of the diol (formed in situ from acetone and water or directly from a reagent like ethylene glycol) attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to the other hydroxyl group of the hemiacetal intermediate.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized carbocation.
-
Ring Closure: The remaining hydroxyl group attacks the carbocation, forming the cyclic acetonide.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion.
To ensure the trustworthiness of the protocol, it is critical to drive the reaction equilibrium towards the acetonide product. This is typically achieved by removing the water byproduct, often through azeotropic distillation with a suitable solvent like toluene or by using a dehydrating agent. An alternative and highly effective strategy is the use of 2,2-dimethoxypropane, which reacts with the water formed to produce acetone and methanol, both of which can be removed by distillation.[9][10]
Caption: General mechanism of acid-catalyzed acetonylation.
Experimental Protocols
Two primary, reliable methods for the acetonylation of β-keto esters are presented below. The choice between them often depends on the scale of the reaction and the sensitivity of the substrate.
Protocol 1: Acetonylation using Acetone and an Acid Catalyst with Azeotropic Water Removal
This classic method is suitable for robust substrates and larger-scale reactions where the use of a Dean-Stark apparatus is practical.
Materials:
-
β-Keto ester
-
Acetone (anhydrous)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) monohydrate or anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the β-keto ester (1.0 eq).
-
Solvent and Reagent Addition: Add toluene (approximately 5-10 mL per mmol of β-keto ester) and a significant excess of acetone (5-10 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[11]
Self-Validation: The successful completion of the reaction is confirmed by the cessation of water collection in the Dean-Stark trap and by spectroscopic analysis (¹H NMR, ¹³C NMR) of the purified product, which will show the characteristic signals for the acetonide group (e.g., two singlet peaks for the diastereotopic methyl groups).
Protocol 2: Acetonylation using 2,2-Dimethoxypropane
This method is often preferred for its milder conditions and the avoidance of bulk water removal, making it suitable for more sensitive substrates and smaller-scale reactions.[9]
Materials:
-
β-Keto ester
-
2,2-Dimethoxypropane
-
Anhydrous methanol or an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-keto ester (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the β-keto ester in a minimal amount of anhydrous methanol or an inert solvent. Add an excess of 2,2-dimethoxypropane (2-5 eq).
-
Catalyst Addition: Add a catalytic amount of PPTS (0.01-0.05 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC or GC-MS. Gentle heating may be required for less reactive substrates.
-
Workup - Quenching and Concentration: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. If a water-miscible solvent was used, remove it under reduced pressure.
-
Workup - Extraction: If an inert solvent was used, transfer the mixture to a separatory funnel. If the solvent was removed, add a water-immiscible solvent like ethyl acetate or DCM and water. Separate the organic layer. Wash the organic layer with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Causality Behind Experimental Choices: The use of PPTS provides a milder acidic environment compared to p-TSA, which can be beneficial for acid-sensitive functional groups elsewhere in the molecule. 2,2-Dimethoxypropane acts as both a reactant and a water scavenger, simplifying the reaction setup.[9]
Caption: Comparative workflow of the two primary acetonylation protocols.
Data Presentation: Comparative Analysis
The choice of protocol can influence reaction time and yield, as illustrated in the table below for the acetonylation of ethyl acetoacetate.
| Protocol | Reagents | Catalyst | Temperature | Time (h) | Yield (%) |
| 1 | Acetone, Toluene | p-TSA | Reflux | 4-8 | 85-95 |
| 2 | 2,2-Dimethoxypropane | PPTS | Room Temp | 1-4 | 90-98 |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents are anhydrous. For Protocol 1, check for leaks in the Dean-Stark apparatus. For both protocols, a fresh batch of catalyst may be required. A slight increase in catalyst loading or temperature can also drive the reaction to completion.
-
Side Reactions: β-Keto esters can undergo self-condensation (Claisen condensation) under strongly acidic or basic conditions.[1][3] Using a mild acid catalyst like PPTS and maintaining moderate temperatures minimizes this risk.
-
Deprotection during Workup: Overly acidic or prolonged aqueous workup can lead to premature deprotection of the acetonide. A quick and efficient workup with a mild base like sodium bicarbonate is crucial.
-
Purification Challenges: The polarity of the acetonide product is significantly lower than the starting β-keto ester. This difference is exploited during column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
Conclusion
The acetonylation of β-keto esters is an indispensable tool in the synthetic chemist's arsenal. By understanding the underlying mechanism and carefully selecting the appropriate protocol and reaction conditions, researchers can effectively protect the ketone functionality, enabling a broader scope of selective transformations. The protocols detailed herein provide a robust and reliable foundation for the successful implementation of this critical synthetic strategy.
References
-
O'Brien, P. (2009). β-Keto esters and Meldrum's acid in organic synthesis. Royal Society of Chemistry. [Link]
-
Olah, G. A., & Muth, C. W. (1956). A New Synthesis of β-Keto Esters. Journal of the American Chemical Society, 78(15), 3843–3844. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Katritzky, A. R., et al. (2004). Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles. The Journal of Organic Chemistry, 69(20), 6617–6622. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Chemistry Stack Exchange. (2015). How can the ketone in a β-ketoester be protected during hydride reduction?[Link]
-
Organic Chemistry Portal. (n.d.). Acetonides. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aklectures.com [aklectures.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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Synthesis of 1,4-Dicarbonyl Compounds Using 2-(Chloromethyl)-3,5-dioxahex-1-ene: An Application Note and Protocol
Introduction: The Synthetic Challenge and Strategic Solution
1,4-Dicarbonyl compounds are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. Their synthesis, however, presents a significant challenge to the synthetic chemist due to the inherent polarity mismatch of potential carbonyl-containing precursors.[1] Traditional approaches often require multi-step sequences or employ highly reactive and sometimes hazardous reagents. A more elegant and efficient strategy involves the use of acyl anion equivalents, which effectively reverse the polarity of a carbonyl group, enabling a direct and controlled carbon-carbon bond formation.
This application note details a robust and versatile method for the synthesis of 1,4-dicarbonyl compounds, including γ-keto aldehydes and 1,4-diketones, utilizing 2-(Chloromethyl)-3,5-dioxahex-1-ene as a highly effective acetonylating reagent. This reagent serves as a stable, masked equivalent of an acetone enolate, a notoriously difficult species to handle directly due to its high reactivity and propensity for self-condensation.
The overall synthetic strategy is a two-stage process:
-
Nucleophilic Substitution: The enolate of a starting ketone or aldehyde undergoes an SN2 reaction with this compound. This step forges the crucial carbon-carbon bond and introduces the protected acetone moiety.
-
Deprotection: The methoxymethyl (MOM) protected enol ether functionality of the intermediate is hydrolyzed under acidic conditions to unveil the second carbonyl group, yielding the desired 1,4-dicarbonyl compound.
This method offers a reliable and broadly applicable pathway for the construction of the 1,4-dicarbonyl framework, a cornerstone in modern organic synthesis.
Mechanism of Action: A Tale of Two Reactions
The success of this synthetic approach hinges on the sequential and controlled execution of two fundamental organic transformations: enolate alkylation and acetal hydrolysis.
Part 1: Enolate Alkylation
The initial step involves the deprotonation of a ketone or aldehyde at the α-position using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to generate a lithium enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic chloromethyl group of this compound in a classic SN2 fashion.
Diagram of the Enolate Alkylation Mechanism:
Caption: Mechanism of MOM-ether deprotection.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 1,4-dicarbonyl compounds using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent | Purity | Supplier (Example) |
| Ketone/Aldehyde Substrate | >98% | Sigma-Aldrich |
| Diisopropylamine | >99.5% | Acros Organics |
| n-Butyllithium (in hexanes) | 1.6 M | Sigma-Aldrich |
| This compound | >97% | TCI America |
| Tetrahydrofuran (THF), anhydrous | >99.9% | Acros Organics |
| Hydrochloric Acid (HCl), concentrated | 37% | Fisher Scientific |
| Dichloromethane (DCM) | >99.8% | Fisher Scientific |
| Saturated aqueous NH4Cl solution | N/A | In-house prep. |
| Saturated aqueous NaHCO3 solution | N/A | In-house prep. |
| Anhydrous Magnesium Sulfate (MgSO4) | >99.5% | Sigma-Aldrich |
Protocol 1: Alkylation of a Ketone Enolate
This protocol describes the formation of a lithium enolate from a generic ketone followed by alkylation with this compound.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Enolate Formation: Slowly add a solution of the ketone substrate (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add this compound (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude alkylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Deprotection to Yield the 1,4-Dicarbonyl Compound
This protocol describes the acid-catalyzed hydrolysis of the MOM-protected enol ether to the final 1,4-dicarbonyl compound.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the purified alkylated product from Protocol 1 in a mixture of THF and 3M aqueous HCl (e.g., a 4:1 v/v mixture).
-
Reaction: Stir the solution at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO3 solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 1,4-dicarbonyl compound by flash column chromatography on silica gel or by distillation under reduced pressure, depending on the physical properties of the product.
Data Presentation: Expected Outcomes
The following table provides hypothetical examples of the application of this methodology to various ketone substrates. The yields are representative of what can be expected for such transformations and may vary depending on the specific substrate and optimization of reaction conditions.
| Starting Ketone | Alkylated Intermediate | Final 1,4-Dicarbonyl Product | Overall Yield (%) |
| Cyclohexanone | 2-[2-(Methoxymethoxy)allyl]cyclohexanone | 2-(2-Oxopropyl)cyclohexanone | 65-75 |
| Acetophenone | 1-Phenyl-3-[2-(methoxymethoxy)allyl]ethan-1-one | 1-Phenylpentane-1,4-dione | 60-70 |
| 2-Pentanone | 3-Methyl-1-[2-(methoxymethoxy)allyl]pentan-2-one | 3-Methylheptane-2,5-dione | 55-65 |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The formation of the lithium enolate is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the formation of the LDA and the enolate is crucial to prevent side reactions.
-
Choice of Base: While LDA is generally effective, for some substrates, other strong bases such as lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS) may provide better results.
-
Deprotection Conditions: The acidity and reaction time for the deprotection step may need to be adjusted depending on the stability of the substrate to acidic conditions. For acid-sensitive substrates, milder deprotection methods may be employed.
-
Purification: The polarity of the alkylated intermediate and the final 1,4-dicarbonyl compound can be significantly different. Adjust the eluent system accordingly during column chromatography.
Conclusion
The use of this compound as an acetonylating reagent provides a reliable and efficient pathway for the synthesis of a wide range of 1,4-dicarbonyl compounds. The two-step protocol, involving a robust enolate alkylation followed by a straightforward deprotection, offers a strategic advantage over other methods. This approach is well-suited for researchers and scientists in the field of organic synthesis and drug development who require access to this important class of molecules.
References
- Gu, X. P.; Nishida, N.; Ikeda, I.; Okahara, M. This compound. An effective acetonylating reagent. J. Org. Chem.1987, 52 (15), 3443–3445.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Amsterdam, 2005.
-
Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. ACS Omega2023 , 8 (15), 14187–14198. [Link] 8[2][3]. Mechanism for hydrolysis of enol ether to aldehyde. Chemistry Stack Exchange. [Link]
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- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
The Synthetic Potential of 2-(Chloromethyl)-3,5-dioxahex-1-ene: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-3,5-dioxahex-1-ene, also known by its systematic name 3-Chloro-2-(methoxymethoxy)-1-propene, is a functionalized olefinic compound with the molecular formula C₅H₉ClO₂.[1] Its structure, featuring a vinyl chloride moiety, a methoxymethyl (MOM) ether protecting group, and a chloromethyl group, suggests a versatile role as a building block in complex organic synthesis. The combination of a reactive alkene, a protected hydroxyl group, and a handle for nucleophilic substitution or further elaboration presents a unique platform for the construction of intricate molecular architectures, particularly in the realm of natural product synthesis.
This document aims to provide a comprehensive overview of the potential applications of this compound, focusing on its utility as a dienophile in Diels-Alder reactions and as a precursor for the generation of other key synthetic intermediates. While direct and extensive literature on the application of this specific reagent in natural product synthesis is limited, its structural motifs allow for scientifically grounded extrapolation of its reactivity based on well-established chemical principles.
Physicochemical Properties
A clear, colorless to light yellow liquid, this compound possesses a molecular weight of 136.58 g/mol .[1] Key physical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 105104-40-3 | [1] |
| Molecular Formula | C₅H₉ClO₂ | [1] |
| Molecular Weight | 136.58 g/mol | [1] |
| Boiling Point | 63 °C at 3.5 mmHg | [1] |
| Density | 1.1 g/cm³ | [1] |
Core Synthetic Applications: A Mechanistic Perspective
The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups. The electron-withdrawing nature of the chlorine atom and the adjacent MOM-protected oxygen atom activates the double bond, rendering it an effective dienophile for [4+2] cycloaddition reactions.
The Diels-Alder Reaction: A Gateway to Six-Membered Rings
The Diels-Alder reaction is a powerful and widely utilized transformation in organic synthesis for the construction of six-membered rings with high stereocontrol.[2] The reaction involves the concerted cycloaddition of a conjugated diene with a dienophile.[2] In this context, this compound is poised to act as a competent dienophile.
The presence of the electron-withdrawing chloro and methoxymethoxy groups on the alkene of this compound lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene, thereby accelerating the reaction rate.[3]
Conceptual Workflow: Diels-Alder Reaction
Caption: Conceptual workflow for the use of this compound in a Diels-Alder reaction followed by functional group manipulation.
Protocol: General Procedure for a Diels-Alder Reaction with this compound
This protocol provides a generalized procedure for the [4+2] cycloaddition. The specific diene, solvent, temperature, and reaction time will need to be optimized for each specific substrate.
Materials:
-
This compound
-
Conjugated diene (e.g., cyclopentadiene, furan, or a functionalized acyclic diene)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)
-
Lewis acid catalyst (optional, e.g., ZnCl₂, AlCl₃)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the conjugated diene (1.0 equivalent) and the chosen anhydrous solvent.
-
Addition of Dienophile: Add this compound (1.0-1.2 equivalents) to the solution of the diene.
-
Catalysis (Optional): If a Lewis acid catalyst is employed, it should be added at this stage under controlled temperature conditions (often 0 °C or lower).
-
Reaction: The reaction mixture is then heated to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the diene) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched appropriately (e.g., with a saturated aqueous solution of NaHCO₃ if a Lewis acid was used). The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired Diels-Alder adduct.
Self-Validation: The structure and purity of the cycloadduct should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical outcome of the reaction can be determined by advanced NMR techniques such as NOESY.
Post-Cycloaddition Transformations
The resulting cyclohexene adduct from the Diels-Alder reaction is a versatile intermediate for further synthetic elaborations.
-
Deprotection of the MOM Ether: The methoxymethyl ether can be readily cleaved under acidic conditions (e.g., HCl in methanol or p-toluenesulfonic acid) to reveal a secondary alcohol. This hydroxyl group can then be used for subsequent transformations such as oxidation, esterification, or etherification.
-
Manipulation of the Chloromethyl Group: The chloromethyl substituent serves as a valuable electrophilic handle. It can undergo nucleophilic substitution reactions with a variety of nucleophiles, including azides, cyanides, and thiolates, to introduce new functional groups.
Logical Relationship: Functional Group Interconversion
Caption: Potential synthetic pathways from the Diels-Alder adduct of this compound.
Conclusion and Future Outlook
This compound represents a promising, albeit underutilized, building block for organic synthesis. Its inherent functionality makes it a valuable precursor for the construction of complex cyclic systems, particularly through the robust and predictable Diels-Alder reaction. The ability to unmask a hydroxyl group and perform subsequent nucleophilic substitutions on the chloromethyl handle provides a clear strategic advantage in the assembly of natural product scaffolds. Further exploration of the reactivity of this compound, especially in asymmetric cycloadditions and in the synthesis of biologically active molecules, is warranted and expected to reveal its full potential as a versatile tool in the synthetic chemist's arsenal.
References
-
Diels-Alder Reaction. Organic Chemistry Portal. [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Diels-Alder Reactions with Novel Polymeric Dienes and Dienophiles: Synthesis of Reversibly Cross-Linked Elastomers. Macromolecules - ACS Publications. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
Sources
Application Notes and Protocols: Deprotection of Methoxymethyl Ethers in Acetonylated Products
Introduction
The methoxymethyl (MOM) ether is a cornerstone in the edifice of modern organic synthesis, prized for its role as a robust protecting group for hydroxyl functionalities. Its ease of introduction and commendable stability across a wide spectrum of non-acidic reaction conditions—including those involving organometallics, hydrides, and strong bases—render it an invaluable tool for the synthetic chemist.[1] However, the very stability that makes the MOM group so attractive necessitates carefully chosen conditions for its removal, a process typically achieved under acidic catalysis.[1][2] The challenge is amplified in the context of multifunctional molecules, such as acetonylated products, where the judicious selection of a deprotection strategy is paramount to preserving the integrity of other sensitive moieties.
This guide provides an in-depth exploration of the deprotection of MOM ethers, with a specific focus on substrates bearing the acetonyl group. We will delve into the mechanistic underpinnings of MOM ether cleavage, present a comparative analysis of various deprotection methodologies, and offer detailed, field-proven protocols to aid researchers, scientists, and drug development professionals in navigating this critical synthetic transformation.
Mechanistic Insights into MOM Ether Deprotection
The cleavage of a MOM ether is fundamentally an acid-catalyzed hydrolysis of an acetal.[3] The reaction proceeds through a well-defined pathway:
-
Protonation: The reaction initiates with the protonation of the ether oxygen atom of the MOM group by an acid catalyst. This initial step is crucial as it transforms the methoxy group into a good leaving group (methanol).[1]
-
Formation of an Oxonium Ion: Following protonation, methanol is eliminated, leading to the formation of a resonance-stabilized oxonium ion.[1] This intermediate is a key species in the deprotection pathway.
-
Nucleophilic Attack: A nucleophile, typically water present in the reaction medium, attacks the electrophilic carbon of the oxonium ion.[1]
-
Regeneration of the Alcohol: This nucleophilic attack results in the formation of a hemiacetal, which subsequently decomposes to regenerate the free alcohol and release formaldehyde.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Acetonylation with 2-(Chloromethyl)-3,5-dioxahex-1-ene
Welcome to the technical support guide for acetonylation reactions using 2-(Chloromethyl)-3,5-dioxahex-1-ene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic procedures. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the challenges of this specific transformation.
The acetonylation of alcohols with this compound is a valuable method for introducing a methoxymethyl (MOM) protected acetonyl group, a versatile synthon in organic synthesis. The reaction proceeds via a Williamson ether synthesis pathway, which, while robust, can be susceptible to low yields if not properly optimized.[1] This guide provides in-depth, question-and-answer-based troubleshooting for the most common issue: low product yield.
Core Troubleshooting: Low Yield
Q1: I'm getting a very low yield in my acetonylation reaction. What are the most likely causes?
A low yield is the most common complaint and typically points to one or more suboptimal parameters in your experimental setup. The reaction you are performing is a classic bimolecular nucleophilic substitution (SN2).[2] For this reaction to proceed efficiently, several factors must be perfectly aligned.
The primary culprits for low yield can be broadly categorized as:
-
Poor Starting Material Quality: Impurities or degradation of your alcohol substrate or the acetonylating reagent.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or stoichiometry.
-
Competing Side Reactions: Primarily the E2 elimination pathway, which can dominate under the wrong conditions.[3]
-
Product Loss During Workup: Issues with extraction, purification, or product instability.
This guide will walk you through diagnosing each of these potential issues. A logical first step is to systematically evaluate your reaction setup against the validated protocols.
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} ` Caption: Troubleshooting workflow for low yield.
Q2: Could my starting materials be the problem?
Absolutely. The success of an SN2 reaction is highly dependent on the purity and reactivity of the inputs.
Your Alcohol (Substrate):
-
Problem: The most critical factor is the presence of water. The reaction begins with the deprotonation of your alcohol by a strong base to form an alkoxide nucleophile.[2] If water is present, it will be deprotonated preferentially, consuming your base and reducing the concentration of the desired alkoxide.
-
Solution: Ensure your alcohol is anhydrous. If it is a liquid, it can be dried over activated molecular sieves (3Å or 4Å). If it is a solid, it should be dried under high vacuum. Solvents must also be rigorously dried.
This compound (Reagent):
-
Problem: This reagent, like many allylic halides, can be susceptible to hydrolysis or degradation over time, especially if stored improperly.[4] Impurities will lead to lower yields and complicate purification.
-
Solution: Use a freshly opened bottle or purify the reagent before use (e.g., by distillation under reduced pressure).[5] Store the reagent in a dark bottle, under an inert atmosphere (nitrogen or argon), and refrigerated to minimize degradation.
Q3: Are my reaction conditions optimal? The reaction mechanism and how to optimize it.
The acetonylation reaction is a Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][6] The alkoxide ion (RO⁻), formed by deprotonating the alcohol, acts as a nucleophile and attacks the electrophilic carbon bearing the chlorine atom. This occurs in a single, concerted step where the C-O bond forms as the C-Cl bond breaks.[1]
`dot graph G { layout=dot; rankdir=LR; node [shape=none, margin=0, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];
} ` Caption: SN2 mechanism for acetonylation.
To maximize the efficiency of this mechanism, consider the following:
1. Choice of Base:
-
Causality: The base must be strong enough to fully deprotonate the alcohol but should not be overly nucleophilic itself, which could lead to side reactions with the reagent. For simple alcohol protection, an irreversible deprotonation is often best.
-
Recommendation: Sodium hydride (NaH) is an excellent choice.[2] It is a very strong, non-nucleophilic base that irreversibly forms the alkoxide and hydrogen gas. For substrates sensitive to very strong bases, a hindered amine base like N,N-diisopropylethylamine (DIPEA) can be used, although the equilibrium may be less favorable.[7][8]
2. Choice of Solvent:
-
Causality: The solvent plays a crucial role in stabilizing charges and influencing nucleophile reactivity. For SN2 reactions, polar aprotic solvents are superior.[9] They can dissolve the ionic alkoxide salt but do not form a tight "solvent cage" around the nucleophile through hydrogen bonding, leaving it highly reactive.[10][11] Protic solvents (like water or ethanol) will solvate and deactivate the nucleophile, drastically slowing the reaction.[12]
-
Recommendation: Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices.[1][2] Acetonitrile and DMSO are also effective.[3][13]
3. Temperature:
-
Causality: Increasing temperature generally increases the reaction rate.[14][15] However, elimination reactions (E2) often have a higher activation energy than substitution reactions (SN2) and are therefore favored at higher temperatures.[3]
-
Recommendation: Start the reaction at room temperature (20-25 °C). If the reaction is slow, it can be gently heated to 40-60 °C. Avoid excessively high temperatures to minimize the risk of elimination side products.[16]
Table 1: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Base | Sodium Hydride (NaH), 60% in mineral oil | Strong, non-nucleophilic base ensures complete formation of the alkoxide.[2] |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvent enhances nucleophilicity of the alkoxide for a faster SN2 reaction. |
| Temperature | 25 °C to 50 °C | Balances reaction rate while minimizing the competing E2 elimination side reaction.[3] |
| Stoichiometry | 1.1-1.2 eq. Base, 1.1-1.2 eq. Reagent | A slight excess of base and reagent helps drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
Q4: What are the common side reactions and how can I minimize them?
The primary competing reaction is E2 elimination . Although the reagent is a primary halide, making SN2 favorable, the basic conditions required for the reaction can still promote elimination, especially with sterically hindered secondary or tertiary alcohols.[3][6][12]
-
Mechanism: The alkoxide, acting as a base, abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of an alkene.
-
Minimization Strategies:
-
Use a Less Hindered Base: While NaH is generally effective, if elimination is a major issue, switching to a bulkier, non-nucleophilic base might be considered, although this is less common for this specific transformation.
-
Lower the Temperature: As mentioned, elimination is more sensitive to temperature increases than substitution. Running the reaction at room temperature or even 0 °C can significantly favor the desired SN2 pathway.[3]
-
Substrate Choice: This reaction works best for primary and secondary alcohols. For tertiary alcohols, the steric hindrance around the hydroxyl group makes SN2 attack difficult, and E2 elimination often becomes the major pathway.[2]
-
Another potential side reaction is the hydrolysis of the acetonylating reagent if water is present in the reaction mixture. This underscores the critical importance of maintaining strictly anhydrous conditions.
Q5: Am I losing my product during workup and purification?
The product, an acetonylated ether, is a type of acetal. Acetal protecting groups are known to be stable under basic and neutral conditions but are sensitive to acid.[17][18]
-
Problem 1: Acidic Workup: A common mistake is to quench the reaction with an acidic solution (e.g., NH₄Cl) that is too concentrated or left for too long, which can inadvertently cleave your newly formed protecting group.
-
Solution: Quench the reaction carefully by slowly adding it to a saturated, neutral, or slightly basic aqueous solution like sodium bicarbonate (NaHCO₃) or even plain water, preferably cooled in an ice bath.
-
Problem 2: Purification Issues: The product may be lost during column chromatography if the incorrect stationary or mobile phase is used.
-
Solution: The product is moderately polar. Standard silica gel chromatography is usually effective.[19] Use a non-acidic solvent system, such as a gradient of ethyl acetate in hexanes or petroleum ether. To ensure the silica gel is neutral, you can pre-treat it by slurrying it with a solvent system containing a small amount of triethylamine (~0.5-1%) and then packing the column.
Experimental Protocols
Protocol 1: General Procedure for Acetonylation
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alcohol (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Reagent Addition: Cool the mixture back to 0 °C. Add this compound (1.2 eq.) dropwise via syringe over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, cool it to 0 °C and cautiously quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 30% ethyl acetate in hexanes).
Protocol 2: Deprotection of the Acetonyl Group
The MOM-acetal protecting group is readily removed under acidic conditions.[8][17]
-
Dissolution: Dissolve the protected alcohol (1.0 eq.) in methanol (MeOH).
-
Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (HCl) (e.g., 2-3 drops) or another strong acid like p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Neutralize the reaction with a saturated aqueous solution of NaHCO₃. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected alcohol, which can be further purified if necessary.
Frequently Asked Questions (FAQs)
Q6: The reaction seems to have stalled; my starting material is not being fully consumed. What should I do? If TLC analysis shows significant unreacted starting material after several hours, it could be due to insufficient deprotonation or inactive reagent. First, ensure your base was fresh and handled under anhydrous conditions. You can try adding another small portion of NaH (e.g., 0.2 eq.). If that does not help, add another portion of the acetonylating reagent (0.2 eq.). If the reaction is still stalled, gentle heating (40-50 °C) can be applied.
Q7: How do I confirm the formation of my desired product? The formation of the acetonylated product can be confirmed using standard analytical techniques:
-
¹H NMR: Look for the appearance of new characteristic signals for the protecting group, including a singlet for the methoxy group (-OCH₃) around 3.3-3.4 ppm, a singlet for the -O-CH₂-O- linkage around 4.6-4.7 ppm, and signals for the vinyl protons.
-
¹³C NMR: New signals corresponding to the carbons of the protecting group will appear.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the protected product.
-
IR Spectroscopy: The broad O-H stretch of the starting alcohol (around 3200-3600 cm⁻¹) should disappear.
Q8: Are there any alternatives to this compound for this type of transformation? Yes, this reagent is essentially a masked version of a methoxymethyl (MOM) protecting group attached to an acetonyl synthon. For simple hydroxyl protection, more common reagents like chloromethyl methyl ether (MOM-Cl) or dimethoxymethane with an acid catalyst are often used to install a MOM group.[17][20] The unique structure of this compound offers the potential for further transformations involving the vinyl group, making it more than just a simple protecting agent.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect S_N2 Reactions. Retrieved from [Link]
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
-
Poater, A., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(1), 49-58. [Link]
-
Wikipedia. (2023, December 2). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
- Gu, X. P., Nishida, N., Ikeda, I., & Okahara, M. (1987). This compound. An effective acetonylating reagent. Journal of Organic Chemistry, 52(15), 3192–3196.
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Kantam, M. L., et al. (2006). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2025). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Request PDF. [Link]
- Muchendu, M. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. Journal of Chemistry and Chemical Sciences, 14(3), 41-50.
-
Chemistry LibreTexts. (2025, March 26). 8.5: The Effect of Temperature on Reaction Rates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 标题:2-(Chloromethyl)-3, 5-dioxahex-1-ene. An effective acetonylating reagent【化源网】 [chemsrc.com]
- 5. This compound | 105104-40-3 [m.chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
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Technical Support Center: 3-Chloro-2-(methoxymethoxy)-1-propene
Welcome to the technical support center for 3-Chloro-2-(methoxymethoxy)-1-propene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to 3-Chloro-2-(methoxymethoxy)-1-propene
3-Chloro-2-(methoxymethoxy)-1-propene is a bifunctional molecule featuring a reactive allylic chloride and a methoxymethyl (MOM) protected hydroxyl group. This structure makes it a valuable building block in organic synthesis, allowing for the introduction of a functionalized three-carbon unit. However, the interplay between these two functional groups can lead to specific side reactions and unexpected outcomes. This guide will help you anticipate and address these challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with 3-Chloro-2-(methoxymethoxy)-1-propene is giving a mixture of products. I suspect an isomeric byproduct. What could be happening?
A1: You are likely observing the results of competing SN2 and SN2' nucleophilic substitution pathways.[1] The allylic chloride system in 3-Chloro-2-(methoxymethoxy)-1-propene allows for two potential sites of nucleophilic attack.
-
SN2 Pathway (Direct Substitution): The nucleophile attacks the carbon bearing the chlorine atom, leading to the expected product.
-
SN2' Pathway (Allylic Rearrangement): The nucleophile attacks the terminal carbon of the double bond, causing a rearrangement of the double bond and displacement of the chloride. This results in an isomeric product.
The ratio of these products is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Hard nucleophiles tend to favor the SN2 pathway, while softer, bulkier nucleophiles may favor the SN2' pathway.
Q2: I am seeing a significant amount of a byproduct that appears to be an allene. Is this possible?
A2: Yes, the formation of a substituted allene is a possible side reaction, particularly if your starting material contains any isomeric propargylic chloride impurity or if the reaction conditions promote elimination followed by rearrangement. The reaction of organometallic reagents with propargylic halides is a known method for allene synthesis.[2][3] If your nucleophile is a strong, hindered base, it could potentially induce an elimination-rearrangement cascade.
To minimize this, ensure the purity of your 3-Chloro-2-(methoxymethoxy)-1-propene and use non-basic nucleophiles or carefully control the stoichiometry of your base.
Q3: During my reaction, I've noticed the formation of a diol byproduct, and my desired product yield is low. What is causing the cleavage of the MOM ether?
A3: The methoxymethyl (MOM) ether is an acetal, making it susceptible to cleavage under acidic conditions.[4][5][6][7][8] If your reaction conditions are acidic, or if acidic byproducts are generated during the reaction, the MOM group can be hydrolyzed to reveal the corresponding alcohol. This diol can then potentially react further, leading to a complex mixture of products.
Troubleshooting MOM Group Cleavage:
-
Avoid Acidic Conditions: Ensure your reaction is run under neutral or basic conditions. If a Lewis acid is required, choose a mild one and perform the reaction at low temperatures.[9][10][11][12]
-
Buffer the Reaction: If the generation of acid is unavoidable, consider adding a non-nucleophilic base, such as a hindered amine (e.g., N,N-diisopropylethylamine), to scavenge any protons.
-
Anhydrous Conditions: The presence of water will facilitate the hydrolysis of the MOM group in the presence of acid. Ensure all your reagents and solvents are dry.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when using 3-Chloro-2-(methoxymethoxy)-1-propene.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Impure Starting Material | The presence of isomeric impurities or residual starting materials from the synthesis of 3-Chloro-2-(methoxymethoxy)-1-propene can lead to side reactions. | Verify the purity of your reagent by 1H NMR and/or GC-MS. Purify by distillation or chromatography if necessary. |
| Decomposition of Reagent | 3-Chloro-2-(methoxymethoxy)-1-propene can be sensitive to heat and light. Improper storage can lead to degradation. | Store in a cool, dark, and dry place. Use freshly opened or properly stored material. |
| Suboptimal Reaction Conditions | The choice of solvent, temperature, and base can significantly impact the reaction outcome. | Screen different solvents (e.g., polar aprotic like DMF or acetonitrile vs. non-polar like THF or dichloromethane). Optimize the reaction temperature; allylic substitutions can be sensitive to thermal rearrangements. |
| Competing SN2' Reaction | As discussed in the FAQs, an allylic rearrangement can lead to an isomeric byproduct, thus lowering the yield of the desired product. | Modify your nucleophile or reaction conditions to favor the SN2 pathway. For example, using a less sterically hindered nucleophile may help. |
Problem 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Cleavage of MOM Group | Acidic conditions can lead to the deprotection of the MOM ether, and the resulting alcohol can undergo further reactions. | Scrupulously avoid acidic conditions. Use a non-nucleophilic base to neutralize any generated acid. Ensure anhydrous conditions. |
| Hydrolysis of Allylic Chloride | The presence of water, especially with heating, can lead to the hydrolysis of the allylic chloride to the corresponding allylic alcohol. A patent for a similar process suggests this can occur under acidic conditions. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Elimination Reactions | Strong, sterically hindered bases can promote elimination reactions to form dienes or allenes. | Use a weaker base or a stoichiometric amount of a non-nucleophilic base. |
Experimental Protocol: N-Alkylation of a Pyrrole Derivative
This protocol provides a general procedure for the N-alkylation of a pyrrole derivative using 3-Chloro-2-(methoxymethoxy)-1-propene, highlighting critical steps for avoiding side reactions.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
3-Chloro-2-(methoxymethoxy)-1-propene (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
Acetonitrile, anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the suspension.
-
Add 3-Chloro-2-(methoxymethoxy)-1-propene to the reaction mixture.
-
Stir the mixture at room temperature. (Critical Step: Avoid excessive heating to minimize the risk of rearrangement or elimination side reactions.)
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the solid inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the desired N-alkylated product.[13]
Visualizing Potential Reaction Pathways
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
SN2 vs. SN2' Reaction Pathways
Caption: Competing nucleophilic substitution pathways.
References
-
Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Ether cleavage. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Allene synthesis by 1,3-substitution with carbon nucleophiles. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Substituted allene synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
When chloroethene or 3-chloroprop-1-ene undergo reaction with OH- via SN2, then which of the two substrates is best suited to this reaction? Explain. (2022, October 25). Quora. Retrieved January 12, 2026, from [Link]
-
The regio- and stereochemical course of reductive cross-coupling reactions between 1,3-disubstituted allenes and vinylsilanes: Synthesis of (Z)-dienes. (2010). Tetrahedron, 66(26), 4775-4783. [Link]
- McMurry, J. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry (10th ed.).
- Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10(304).
-
Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Allene synthesis by nucleophilic 1,3-substitution. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Brummond, K. M. (Ed.). (2011). Allene chemistry. Beilstein Journal of Organic Chemistry, 7, 394–395. [Link]
-
3-Chloro-2-chloromethyl-1-propene. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
3-chloro-2-(methoxymethoxy)-1-propene. (n.d.). ChemSynthesis. Retrieved January 12, 2026, from [Link]
-
Lewis Acid-Promoted Reactions of 3-Methoxy-N-(benzenesulfonyl)-1,4-benzoquinone Monoimine with Propenylbenzenes. (1998). Journal of Organic Chemistry, 63(18), 6247-6253. [Link]
- Preparation method of 3-chloro-1,2-propanediol. (n.d.). Google Patents.
-
Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- Cooperative Catalysis by Carbenes and Lewis Acids in a Highly Stereoselective Route to γ-Lactams. (n.d.).
- Findlay, S. (2021). CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2).
- Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. (n.d.).
-
Cooperative Lewis acid/N-heterocyclic carbene catalysis. (2011). Chemical Communications, 47(38), 10827-10832. [Link]
-
7.5: SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. longdom.org [longdom.org]
- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. Lewis Acid-Promoted Reactions of 3-Methoxy-N-(benzenesulfonyl)-1,4-benzoquinone Monoimine with Propenylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cooperative Catalysis by Carbenes and Lewis Acids in a Highly Stereoselective Route to γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cooperative Lewis acid/N-heterocyclic carbene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Acetonylation Using 2-(Chloromethyl)-3,5-dioxahex-1-ene
Answering the user's request to create a technical support center for "byproducts in 2-(Chloromethyl)-3,5-dioxahex-1-ene acetonylation".
Welcome to the technical support center for acetonylation reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges specifically when using this compound as an acetonylating reagent. Our focus is on providing practical, field-tested insights into identifying, minimizing, and troubleshooting byproduct formation to ensure the success of your synthetic route.
A Critical Clarification: Understanding the Reagent's Role
Before troubleshooting, it is essential to understand the specific function of this compound. Unlike substrates that are protected (e.g., diols), this molecule is an acetonylating reagent . It serves as a stable and effective synthon for the acetonyl cation (CH₃COCH₂⁺), designed to introduce an acetonyl group onto active proton-containing compounds such as phenols, carboxylic acids, and amines.[1][2] Byproducts in these reactions can therefore stem from the reagent's own stability, its reaction with the substrate, or impurities from its synthesis.
Frequently Asked Questions (FAQs)
Q1: My acetonylation reaction is sluggish, showing significant unreacted starting material on the TLC. What are the likely causes?
This is a common issue often related to reaction kinetics and equilibrium. The acetonylation reaction is reversible, and its success hinges on pushing the equilibrium towards the product.
Probable Causes & Solutions:
-
Presence of Water: Acetonide and ketal formations are highly sensitive to water, which can hydrolyze the product or prevent the reaction from proceeding.[3] Even trace amounts can create a significant thermodynamic barrier.
-
Ineffective Catalysis: The acid catalyst is crucial for activating the carbonyl group.[3] Its activity may be compromised or insufficient.
-
Solution: Use a fresh, active catalyst. If using a solid catalyst like a cation exchange resin, ensure it has not been exhausted.[6] The choice of catalyst can be critical; for acid-sensitive substrates, milder options like iodine or copper(II) salts may be preferable to strong Brønsted acids like p-TsOH.[7][8]
-
-
Suboptimal Temperature: While many acetonylations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC. For volatile reagents, ensure the reaction is performed under reflux with an efficient condenser.
-
Q2: My crude reaction mixture shows several unexpected spots on the TLC. What are these byproducts and where do they come from?
Byproduct formation is the most frequent challenge. These impurities can be categorized based on their origin.
Potential Byproducts & Their Sources:
-
Reagent-Derived Byproducts:
-
Hydrolysis Products: The vinyl ether and methoxymethyl ether functionalities within the this compound reagent are labile under acidic conditions. Premature hydrolysis can lead to smaller, more polar byproducts.
-
Self-Condensation/Polymerization: The reactive nature of the reagent, particularly the vinyl ether group, can lead to oligomerization under strong acid catalysis.
-
-
Substrate-Reagent Side Reactions:
-
N- vs. O-Alkylation: For substrates containing both hydroxyl and amine groups (e.g., amino alcohols), competition between O-acetonylation and N-alkylation (via the chloromethyl group) can occur.
-
Isomeric Products: If your substrate is a polyol (like glycerol or a sugar), acetonylation can occur across different pairs of hydroxyl groups, leading to constitutional isomers (e.g., five-membered vs. six-membered rings).[9] While 1,2- and 1,3-diols readily form stable cyclic acetonides, the formation of the five-membered ring from a 1,2-diol is generally kinetically and thermodynamically favored.[10][11]
-
-
Process-Related Impurities:
-
Diol Dehydration: Under harsh acidic conditions and elevated temperatures, the diol substrate itself may undergo dehydration, leading to unsaturated byproducts.
-
Incomplete Reaction: As discussed in Q1, unreacted starting material is a common impurity that must be separated.
-
Q3: How can I proactively minimize the formation of these byproducts?
A well-designed experimental setup is the best defense against side reactions.
Preventative Strategies:
-
Reagent Purity: Start with high-purity this compound. Impurities from its synthesis via β-elimination can introduce unwanted side reactions.[2]
-
Control of Stoichiometry: Use a slight excess of the acetonylating reagent to ensure complete conversion of the limiting substrate, but avoid a large excess which can complicate purification.
-
Catalyst Selection: Choose the mildest catalyst that effectively promotes the reaction. Solid acid catalysts (e.g., Amberlyst, Dowex) are often advantageous as they are easily filtered off, preventing product degradation during workup.[6]
-
Temperature and Time Management: Monitor the reaction closely. Do not overheat or allow the reaction to run for an excessive duration, as this increases the likelihood of decomposition and side reactions. Quench the reaction as soon as TLC indicates consumption of the starting material.
Q4: What is the most effective protocol for purifying the desired acetonylated product?
Purification is critical for isolating the target molecule from unreacted materials and byproducts.
Recommended Purification Strategy:
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst. This is a crucial step to prevent deprotection during workup. Add a mild base like triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral.[8]
-
Aqueous Workup: Perform a liquid-liquid extraction. Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product from the aqueous layer. Wash the organic layer with brine to remove residual water.
-
Column Chromatography: This is the most robust method for separating structurally similar compounds.
-
Stationary Phase: Silica gel is standard for most applications. For acid-sensitive products, consider using neutral alumina.[6]
-
Mobile Phase: Select a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides good separation between your product, starting material, and the major byproducts on an analytical TLC plate. A recommended Rf value for the product is typically between 0.25 and 0.4 for optimal separation.
-
Troubleshooting Guide: At-a-Glance
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion / Incomplete Reaction | 1. Insufficient or inactive catalyst. 2. Presence of water. 3. Reversible reaction at equilibrium. | 1. Add fresh catalyst. 2. Use anhydrous solvents/reagents; add molecular sieves. 3. Remove water/alcohol byproduct (Dean-Stark). |
| Multiple Unidentified Spots on TLC | 1. Reagent decomposition. 2. Substrate side reactions. 3. Reaction conditions too harsh. | 1. Use high-purity reagent; run at a lower temperature. 2. Re-evaluate substrate reactivity; consider protecting other functional groups. 3. Use a milder catalyst; reduce reaction time and/or temperature. |
| Product Degrades During Workup/Purification | 1. Residual acid causing deprotection. 2. Product instability on silica gel. | 1. Ensure complete neutralization with a base before extraction and concentration. 2. Use deactivated silica (pre-treat with Et₃N) or switch to neutral alumina. |
| Low Isolated Yield After Chromatography | 1. Product is highly polar and retained on the column. 2. Product is volatile. | 1. Increase the polarity of the mobile phase. 2. Use care during solvent removal; avoid high vacuum or excessive heat. |
Core Experimental Protocols
Protocol 1: General Acetonylation of a Diol Substrate
This protocol is a general guideline. Specific substrate reactivity may require optimization.
-
Preparation: Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is oven-dried.
-
Reagents: To the flask, add the diol substrate (1.0 equiv) and an anhydrous solvent (e.g., dichloromethane or acetone).
-
Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equiv).[8]
-
Addition of Reagent: Add this compound (1.1 - 1.5 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature or heat to reflux as needed. Monitor the progress by TLC until the starting diol is consumed.
-
Quenching: Cool the reaction to room temperature and quench by adding triethylamine (0.2 equiv) or washing with saturated NaHCO₃ solution to neutralize the acid.[8]
-
Workup: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification via Silica Gel Column Chromatography
-
TLC Analysis: Determine an optimal eluent system that gives a good separation of the desired product from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visual Workflow and Mechanism Diagrams
Caption: Acid-catalyzed mechanism for acetonide formation from a 1,2-diol.
Caption: Troubleshooting workflow for common acetonylation reaction issues.
References
-
Pearson Education, Inc. (n.d.). Acetal Formation Mechanism. Study Prep in Organic Chemistry. Available at: [Link]
-
Gu, X. P., Nishida, N., Ikeda, I., & Okahara, M. (1987). This compound. An effective acetonylating reagent. The Journal of Organic Chemistry, 52(14), 3192–3195. Available at: [Link]
-
Bahule, B. B., & Nandurkar, Y. M. (2015). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry. Available at: [Link]
-
da Silva, G. P., de Souza, M. C. B., & de Mattos, J. C. S. (2020). The ketalization of glycerol with acetone. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Acetonide. Available at: [Link]
-
Shaikh, A. R., et al. (2019). Acetonide protection of diols using iodine and dimethoxypropane. International Journal of Advance and Innovative Research, 6(1). Available at: [Link]
-
Chemical Abstracts Service. (n.d.). 2-(Chloromethyl)-3, 5-dioxahex-1-ene. An effective acetonylating reagent. CAS Scifinder. Available at: [Link]
-
Kocieński, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag. Available at: [Link]
-
Perez, F. M., Gatti, M. N., Santori, G. F., & Pompeo, F. (2023). Ketalization reaction between glycerol and acetone. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acetonides. Available at: [Link]
-
da Silva, F. A., et al. (2022). Reaction Kinetic Study of Solketal Production from Glycerol Ketalization with Acetone. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Chemistry LibreTexts. (2019). Acetals as Protecting Groups. Available at: [Link]
-
Janiszewska, E., Kowalska-Kuś, J., & Wiktorowska, J. (2024). Generation of Acid Sites in Nanostructured KIT-6 Using Different Methods to Obtain Efficient Acidic Catalysts for Glycerol Acetalization to Solketal. Molecules. Available at: [Link]
-
ResearchGate. (2016). Is acetonide protected 1,2-diol stable in strong base system such t-BuOK/t-BuOH? Available at: [Link]
-
OWU Organic chemistry II. (2020). Protection of vicinal diols as acetonides. YouTube. Available at: [Link]
-
Atadashi, I. M. (2021). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. MDPI. Available at: [Link]
-
Fan, Y., et al. (2009). Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis. PMC. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 标题:2-(Chloromethyl)-3, 5-dioxahex-1-ene. An effective acetonylating reagent【化源网】 [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. online.bamu.ac.in [online.bamu.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetonide - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
"optimizing temperature for 2-(Chloromethyl)-3,5-dioxahex-1-ene reactions"
Welcome to the dedicated technical support center for optimizing reactions involving 2-(Chloromethyl)-3,5-dioxahex-1-ene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of temperature optimization for this versatile reagent. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success and reproducibility of your experiments.
Introduction: The Critical Role of Temperature
This compound is a multifunctional building block featuring three key reactive sites: a primary alkyl chloride, a vinyl group, and an acid-labile acetal linkage. The thermal sensitivity of these groups makes temperature a critical parameter that dictates not only the reaction rate but also the chemoselectivity and overall success of your synthesis. Improper temperature control can lead to a host of issues, including low yield, byproduct formation, and even complete reaction failure. This guide is designed to help you mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a typical nucleophilic substitution at the chloromethyl group?
For most nucleophilic substitutions (e.g., with amines, alkoxides, or thiolates), a starting temperature of 25-45 °C is recommended. This moderate temperature range provides a good balance between achieving a reasonable reaction rate and minimizing potential side reactions. It is always advisable to start at the lower end of this range and slowly increase the temperature if the reaction proceeds too slowly, as monitored by TLC or LC-MS.
Q2: My reaction is very slow. How can I safely increase the temperature without causing decomposition?
If your reaction is sluggish, a systematic increase in temperature is a valid strategy. We recommend a stepwise approach:
-
Incremental Increase: Raise the temperature in small increments of 5-10 °C.
-
Hold and Monitor: After each increase, hold the reaction at the new temperature for a set period (e.g., 1-2 hours) and analyze a sample to check for product formation and the appearance of new, unidentified spots (potential byproducts).
-
Identify the "Sweet Spot": The optimal temperature is typically just below the point where you start to observe significant byproduct formation or decomposition of your starting material.
Q3: I am observing significant polymerization. How can temperature control help mitigate this?
The vinyl group in this compound can be susceptible to radical or cationic polymerization, which is often initiated at higher temperatures. If you are experiencing this issue:
-
Lower the Temperature: This is the most direct way to reduce the rate of polymerization.
-
Consider Inhibitors: If lowering the temperature significantly slows down your desired reaction, the addition of a radical inhibitor (like BHT or hydroquinone) at a low concentration (e.g., 100-200 ppm) can be effective.
-
Degas Your Solvent: Removing dissolved oxygen can also help prevent radical-initiated polymerization.
Q4: How does temperature affect the stability of the acetal group in my reaction?
The 3,5-dioxahex-1-ene moiety is an acetal, which is sensitive to acidic conditions. This sensitivity is exacerbated at higher temperatures. If your reaction conditions are even mildly acidic (e.g., due to an acidic catalyst or the generation of HCl as a byproduct), elevated temperatures can lead to the hydrolysis of the acetal. In such cases, it is crucial to maintain the lowest possible temperature that allows the primary reaction to proceed and to include a non-nucleophilic base (e.g., proton sponge or a hindered amine) to scavenge any generated acid.
Q5: What are the primary signs of thermal decomposition for this reagent?
The most common indicators of thermal decomposition are a change in the color of the reaction mixture (often turning yellow or brown) and the formation of insoluble materials (polymers). In-process analytics like GC-MS or LC-MS may also show a complex mixture of unidentifiable, often lower molecular weight, byproducts. If you observe these signs, you should immediately reduce the reaction temperature.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming common challenges encountered when working with this compound.
Guide 1: Low Yield in Nucleophilic Substitution Reactions
Low yields are often a result of a suboptimal temperature profile that either fails to drive the reaction to completion or promotes competing side reactions.
Troubleshooting Workflow:
-
Establish a Baseline: Run the reaction at your initial, moderate temperature (e.g., 30 °C) and track the consumption of starting material and formation of product over time.
-
Temperature Screening: Set up a parallel array of small-scale reactions at different temperatures (e.g., 25 °C, 35 °C, 45 °C, 55 °C).
-
In-Process Monitoring: Analyze a sample from each reaction at regular intervals (e.g., every 2 hours).
-
Data Analysis: Plot the yield and purity against temperature and time for each reaction. This will help you identify the optimal temperature that maximizes yield before side reactions become significant.
Data Interpretation Table:
| Temperature (°C) | Time (h) | Conversion (%) | Product Purity (%) | Observations |
| 25 | 8 | 45 | >98 | Clean reaction, but slow |
| 35 | 8 | 85 | >98 | Good conversion, clean |
| 45 | 8 | >95 | 95 | Fast conversion, minor byproduct noted |
| 55 | 8 | >95 | 80 | Reaction complete, significant byproducts |
From this example data, 35 °C represents the optimal balance of rate and selectivity.
Logical Workflow for Temperature Optimization:
Caption: Decision workflow for systematic temperature optimization.
Guide 2: Formation of Polymeric Byproducts
The appearance of insoluble, sticky, or oily residues is a strong indication of polymerization. This is often triggered by heat, trace metals, or acidic/radical initiators.
Troubleshooting Protocol:
-
Solvent Purity Check: Ensure you are using high-purity, inhibitor-free solvents if you intend to add your own inhibitor. For many applications, solvents with pre-added inhibitors (like BHT in THF) are beneficial.
-
Inhibitor Addition: Before heating, add a radical inhibitor such as butylated hydroxytoluene (BHT) or phenothiazine to your reaction mixture. A typical loading is 0.01-0.1 mol%.
-
Temperature Reduction: Immediately lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Atmosphere Control: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen, which can initiate radical polymerization pathways.
Experimental Protocol: Screening for Optimal Inhibitor and Temperature
-
Setup: Prepare three identical reaction vessels (V1, V2, V3).
-
Vessel 1 (Control): Your standard reaction conditions.
-
Vessel 2 (Inhibitor): Add 100 ppm of BHT to the reaction mixture.
-
Vessel 3 (Inhibitor + Lower Temp): Add 100 ppm of BHT and set the temperature 10 °C lower than the control.
-
Execution: Run all three reactions simultaneously, monitoring for product formation and the appearance of insoluble material.
-
Analysis: Compare the results. Often, the combination of an inhibitor and a slightly reduced temperature (Vessel 3) provides the best outcome in terms of purity and manageable reaction time.
Technical Support Center: Solvent Effects on the Acetonylation of 3-Chloro-2-(methoxymethoxy)-1-propene
Welcome to the technical support guide for the acetonylation of 3-Chloro-2-(methoxymethoxy)-1-propene. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on the critical role of solvent selection. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the presumed reaction mechanism for the acetonylation of 3-Chloro-2-(methoxymethoxy)-1-propene, and how does the solvent influence it?
A1: The acetonylation of 3-Chloro-2-(methoxymethoxy)-1-propene is most practically achieved via a nucleophilic substitution reaction. The process involves generating a nucleophilic enolate from acetone using a suitable base. This enolate then attacks the electrophilic substrate. The reaction can proceed through two main pathways: a direct (SN2) substitution at the carbon bearing the chlorine atom or an allylic (SN2') substitution.
The solvent's role is paramount as it influences the reactivity of the nucleophile and stabilizes the transition state.[1] Polar aprotic solvents are generally preferred for this type of reaction because they effectively solvate the counter-ion of the base (e.g., Na⁺, K⁺) while leaving the enolate anion relatively "naked" and highly reactive. In contrast, polar protic solvents can form hydrogen bonds with the enolate, stabilizing it and thus reducing its nucleophilicity.
Caption: Proposed mechanism for base-catalyzed acetonylation.
Troubleshooting Guide
This section addresses specific issues researchers may encounter during the experiment.
Issue 1: The reaction shows low or no conversion of the starting material.
Q: I've set up my reaction, but TLC/LC-MS analysis shows only starting material even after several hours. What are the likely causes related to my choice of solvent?
A: This is a common issue often traced back to suboptimal reaction conditions, where the solvent plays a critical role.
-
Probable Cause A: Poor Solubility.
-
Explanation: The substrate, base, and acetone must be sufficiently soluble for the reaction to proceed. If you are using a nonpolar solvent like hexane or toluene, the ionic base (e.g., sodium hydride) or the intermediate enolate may not be soluble, preventing the reaction.
-
Solution: Switch to a solvent known to dissolve all components. Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are excellent starting points.[2]
-
-
Probable Cause B: Use of an Inappropriate Solvent Class.
-
Explanation: As discussed in the FAQs, polar protic solvents (e.g., ethanol, water) can hinder SN2 reactions. The solvent's hydrogen-bonding capability can solvate and stabilize the acetone enolate, drastically reducing its nucleophilicity and slowing or stopping the reaction.[1]
-
Solution: Replace the protic solvent with a polar aprotic solvent. Anhydrous acetone itself can sometimes serve as both reactant and solvent, though its lower dielectric constant may limit the solubility of some bases.
-
-
Probable Cause C: Presence of Moisture.
-
Explanation: Water is a protic molecule that will quench the strong base and the enolate. Even trace amounts of moisture in your solvent or on your glassware can completely inhibit the reaction.[3][4]
-
Solution: Always use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure all glassware is rigorously flame- or oven-dried before use.[5]
-
Caption: Workflow for troubleshooting low reaction conversion.
Issue 2: The reaction is messy, showing low yield of the desired product and multiple byproducts.
Q: My reaction consumes the starting material, but the yield of the acetonylated product is low, and I see several other spots on my TLC plate. What's going wrong?
A: The formation of multiple byproducts points to competing side reactions, which are heavily influenced by solvent and temperature.
-
Probable Cause A: Acetone Self-Condensation.
-
Explanation: Under basic conditions, acetone can undergo a self-aldol condensation to form diacetone alcohol and other oligomers.[6] This side reaction consumes both the base and the acetone, reducing the yield of your desired product. This is often exacerbated by high concentrations of acetone or elevated temperatures.
-
Solution:
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to disfavor the kinetics of the self-condensation reaction. The choice of solvent is key here; THF is suitable for low-temperature work, whereas DMSO's high freezing point makes it unsuitable.
-
Controlled Addition: Add the acetone slowly to a mixture of the base and the substrate in the solvent. This keeps the instantaneous concentration of free enolate low, minimizing self-reaction.
-
-
-
Probable Cause B: Degradation of Substrate or Product.
-
Explanation: The methoxymethyl (MOM) ether protecting group is known to be sensitive to acidic conditions. While this reaction is run under basic conditions, an improper workup (e.g., quenching with a strong acid) could cleave the MOM group.[7] Furthermore, the allylic chloride substrate can be unstable.
-
Solution: Use a mild quenching agent during workup, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). The solvent choice can impact the workup; for instance, a water-miscible solvent like THF or DMF may require a more complex extraction procedure than a water-immiscible solvent like MTBE.
-
Data & Protocols
Table 1: Comparison of Common Solvents for Acetonylation
The selection of a solvent requires balancing multiple factors. The following table provides a guide based on established principles of solvent effects in chemical reactions.[1][8]
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Recommended. Good balance of solubility and reactivity. Ideal for low-temperature reactions. Must be anhydrous. |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | High polarity effectively dissolves ionic species, potentially accelerating the reaction. High boiling point can be difficult to remove. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Good alternative to THF and DMF. Ensure it is rigorously dried, as it is hygroscopic. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent solvating power can lead to very high reaction rates. High boiling point and freezing point (19 °C) can be problematic.[8] |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Not Recommended. Will solvate and deactivate the enolate nucleophile through hydrogen bonding, leading to low/no reaction. |
| Toluene | Nonpolar | 2.4 | 111 | Not Recommended. Poor solubility for the base and enolate will likely result in a failed reaction. |
Experimental Protocol: Solvent Screening for Optimal Acetonylation
This protocol provides a framework for systematically testing different solvents to identify the optimal conditions for your specific laboratory setup.
Materials:
-
3-Chloro-2-(methoxymethoxy)-1-propene (Substrate)[9]
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Acetone
-
Anhydrous Solvents for screening (THF, DMF, Acetonitrile)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round bottom flasks, magnetic stir bars, syringes, needles, septa
Procedure:
-
Preparation: Set up three separate, flame-dried 10 mL round bottom flasks, each with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: To each flask, add NaH (1.2 equivalents).
-
Solvent Addition: To each flask, add 3 mL of a different anhydrous solvent (Flask 1: THF, Flask 2: DMF, Flask 3: Acetonitrile).
-
Substrate Addition: Add the substrate (1.0 equivalent) to each flask via syringe and stir the suspension for 10 minutes at 0 °C.
-
Nucleophile Addition: Slowly add anhydrous acetone (1.1 equivalents) dropwise to each flask over 5 minutes at 0 °C.
-
Reaction Monitoring: Allow the reactions to stir at 0 °C and monitor their progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr).
-
Workup: Once a reaction is deemed complete (or has stalled), quench it by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and relative yield, allowing for a direct comparison of the solvent's efficacy.
References
- Solvent Dictated Organic Transform
- How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Role of solvent in chemical reactions. Proceedings of the Indian Academy of Sciences - Section A.
- Solvent effects. Wikipedia.
- What Is The Role Of A Solvent In A Chemical Reaction?.
- troubleshooting failed reactions in solid-phase oligonucleotide synthesis. Benchchem.
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles.
- 3-chloro-2-(methoxymethoxy)-1-propene. ChemSynthesis.
- Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
- Crossed Aldol Condensation of Acetone and Benzaldehyde (Base C
Sources
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. How To [chem.rochester.edu]
- 8. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Improving Selectivity of 2-(Chloromethyl)-3,5-dioxahex-1-ene
Welcome to the technical support center for 2-(Chloromethyl)-3,5-dioxahex-1-ene, also known as 3-Chloro-2-(methoxymethoxy)-1-propene[1][2]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here, we address common selectivity challenges and provide field-proven insights to enhance your experimental outcomes.
The core structure of this reagent, CH2=C(CH2Cl)OCH2OCH3, presents multiple reactive sites: an electrophilic chloromethyl group, a nucleophilic alkene, and an acid-sensitive methoxymethyl (MOM) ether. Achieving high selectivity is paramount for its successful application in complex molecule synthesis.
Troubleshooting Guide: Common Selectivity Issues
This section addresses problems encountered during or after a reaction.
Q1: My reaction resulted in a mixture of regioisomers. How can I control where the nucleophile attacks?
A1: Controlling regioselectivity is the most common challenge. The reagent can undergo direct nucleophilic substitution at the chloromethyl carbon (SN2 pathway) or an attack at the vinyl carbon, leading to an allylic rearrangement (SN2' pathway). The outcome is highly dependent on the catalyst system, nucleophile, and reaction conditions.
-
Underlying Principle: The regioselectivity in allylic substitutions is often governed by a delicate balance of steric and electronic factors, which can be manipulated by the choice of catalyst and ligands.[3][4] For instance, palladium(0)-catalyzed reactions proceed through a π-allyl intermediate, and the site of nucleophilic attack can be directed by the electronic properties and steric bulk of the supporting ligands.
-
Troubleshooting Steps:
-
Evaluate the Nucleophile: "Soft" nucleophiles (e.g., malonates, stabilized enolates) tend to favor direct SN2 substitution, especially in palladium-catalyzed reactions where they attack the less-hindered terminus of the π-allyl complex.[5] "Hard" nucleophiles (e.g., organocuprates) may favor the SN2' pathway.
-
Catalyst and Ligand Selection: In palladium-catalyzed allylic alkylations, the ligand plays a crucial role. Bulky phosphine ligands can direct the nucleophile to the less sterically hindered terminal position of the allyl system. A catalyst-controlled switch of regioselectivity is a known strategy where different catalyst/ligand combinations favor distinct pathways.[6]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Polar aprotic solvents may favor SN2 mechanisms, while polar protic solvents can stabilize carbocation-like intermediates, potentially favoring an SN1-type mechanism with mixed selectivity.[7]
-
-
Recommended Protocol: For a regioselective alkylation with a soft nucleophile like dimethyl malonate, a palladium-catalyzed approach is recommended.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
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Caption: Troubleshooting workflow for poor regioselectivity.
Q2: The MOM protecting group is cleaving during my reaction. How can I prevent this?
A2: The methoxymethyl (MOM) ether is an acetal, which is notoriously sensitive to acidic conditions. Unintentional cleavage suggests the presence of an acid, either as a reagent, a byproduct, or an impurity.
-
Underlying Principle: Acetal hydrolysis is catalyzed by acid. The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxocarbenium ion and methanol. This intermediate is then trapped by water.
-
Troubleshooting Steps:
-
Check Reagent Purity: Ensure all reagents, especially Lewis acids or reagents that can generate acids (e.g., certain metal halides), are pure and anhydrous.
-
Use a Non-Acidic Catalyst: If using a Lewis acid, consider milder, less Brønsted-acidic options. For example, zinc salts are effective catalysts for some transformations and are generally less harsh than BF₃·OEt₂.[8][9] Synergistic catalysis using a transition metal and a Lewis acid can sometimes offer a milder reaction pathway.[10][11]
-
Add a Proton Sponge: Incorporate a non-nucleophilic base, such as 2,6-di-tert-butylpyridine or proton sponge (1,8-bis(dimethylamino)naphthalene), to scavenge any trace acid generated in situ.
-
Ensure Anhydrous Conditions: Traces of water can facilitate the formation of acidic species. Thoroughly dry all glassware and solvents.[12][13]
-
Q3: My reaction yield is very low, and I'm recovering mostly starting material or polymer. What's going wrong?
A3: Low conversion or polymerization points to issues with reaction activation, reagent stability, or competing side reactions.
-
Underlying Principle: The vinyl group of this compound can be susceptible to polymerization under radical or strongly acidic/cationic conditions. The C-Cl bond also requires sufficient activation for substitution to occur.
-
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Cross-coupling reactions, for example, are highly sensitive to the choice of catalyst, base, solvent, and temperature. A systematic optimization, potentially using Design of Experiments (DoE), can rapidly identify the best conditions.[14][15]
-
Check Catalyst Activity: If using a metal catalyst (e.g., Palladium), ensure it is active. Use a fresh source or consider a pre-catalyst that is more readily activated.[16]
-
Leaving Group Efficiency: The chloride is a good leaving group, but its efficiency can be modulated by the reaction conditions. In palladium-catalyzed allylic substitutions, the nature of the leaving group significantly impacts the rate of oxidative addition.[5][17][18] While you cannot change the chloride on the starting material, ensuring the catalyst system is competent for C-Cl activation is key.
-
Degas Solvents: For oxygen-sensitive reactions like many palladium-catalyzed cross-couplings, failure to properly degas solvents can lead to catalyst deactivation and low yield.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate. This will minimize thermal decomposition and unwanted side reactions.
-
Frequently Asked Questions (FAQs)
This section provides proactive guidance for experiment planning.
Q1: What is the best general approach for a selective C-C bond formation using this reagent?
A1: For forming C-C bonds with high selectivity, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, or a palladium-catalyzed allylic alkylation is often the most reliable method.[16][19] These methods offer excellent control over regioselectivity through careful ligand and condition selection.[3][20]
-
Key Factors for Success:
-
Catalyst System: A Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) paired with an appropriate phosphine ligand is standard.
-
Base/Nucleophile: The choice is critical and depends on the specific reaction (e.g., K₂CO₃ for Suzuki, a stabilized enolate for allylic alkylation).
-
Solvent: Anhydrous THF, dioxane, or toluene are common choices.
-
Q2: Can I perform a Friedel-Crafts type reaction with this reagent?
A2: Yes, the chloromethyl group can act as an electrophile in a Lewis acid-catalyzed Friedel-Crafts alkylation of an aromatic ring. However, selectivity can be a major issue.
-
Challenges & Solutions:
-
Competition: The Lewis acid can also coordinate to the MOM ether oxygens, potentially leading to MOM group cleavage or reaction at the alkene.[8][21][22]
-
Recommendation: Use a mild Lewis acid (e.g., ZnCl₂, SnCl₄) at low temperatures (-78 °C to 0 °C) to favor alkylation at the C-Cl bond while minimizing side reactions. Monitor the reaction carefully by TLC to avoid over-reaction or decomposition.
-
Q3: How should I purify this compound if I suspect it's impure?
A3: The compound has a boiling point of approximately 63 °C at 35 mmHg[1][23]. If impurities are non-volatile, purification can be achieved by vacuum distillation.
-
Caution: Avoid heating at atmospheric pressure, as this can lead to decomposition or polymerization. Ensure the distillation apparatus is clean and dry. Do not distill to dryness. It is also important to handle this reagent with care, as similar α-halo ethers are known carcinogens.[24]
Experimental Protocols
Protocol 1: Optimized Palladium-Catalyzed Allylic Alkylation
This protocol is designed to maximize regioselectivity for the reaction with a soft carbon nucleophile.
Objective: To achieve selective substitution at the terminal (SN2) position.
Materials:
-
This compound
-
Dimethyl malonate (1.1 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (5 mol%)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Add NaH to the flask. Wash with anhydrous hexane (3x) to remove mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask and cool to 0 °C in an ice bath.
-
Slowly add dimethyl malonate dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve Pd₂(dba)₃ and dppb in anhydrous THF. Stir for 10 minutes until a homogeneous solution forms.
-
Add the catalyst solution to the reaction flask, followed by the this compound.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];
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Caption: Workflow for Pd-catalyzed allylic alkylation.
References
-
Norsikian, S., & Chang, C.-W. (2009). Control of the Regioselectivity in Palladium(0)-Catalyzed Allylic Alkylation. Current Organic Synthesis, 6(3), 264-289. Available at: [Link]
-
Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. (n.d.). Chemical Communications. Available at: [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Available at: [Link]
-
Kazmaier, U. (2008). Influences on the regioselectivity of palladium-catalyzed allylic alkylations. Chemistry – A European Journal, 14(3), 1012-1020. Available at: [Link]
-
Norsikian, S., & Chang, C.-W. (2013). Control of the Regioselectivity in Palladium(0)-Catalyzed Allylic Alkylation. Advances in Organic Synthesis, 3, 81-125. Available at: [Link]
-
Regio- and stereoselectivity control in palladium-catalyzed allylic alkylation of 1-cycloalkenylmethyl acetates. (n.d.). ResearchGate. Available at: [Link]
-
Wu, W., et al. (2021). Synthesis of medicinally relevant oxalylamines via copper/Lewis acid synergistic catalysis. Science Advances, 7(35). Available at: [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). MDPI. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Reaction Chemistry & Engineering. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Available at: [Link]
-
Effect of the leaving group and the allylic structure on the kinetics and thermodynamics of the reaction of allylic carboxylates with palladium(0) complexes. (n.d.). ResearchGate. Available at: [Link]
-
Allylic Substitution Reaction: Mechanism, Examples & Tips. (n.d.). Vedantu. Available at: [Link]
-
McQuaid, K. M., & Sames, D. (2010). Lewis Acid Catalyzed Alkylation Reactions by Direct Intramolecular Coupling of sp3 C–H Bonds and Reactive Alkenyl Oxocarbenium Intermediates. Organic letters, 12(1), 148–151. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2022). YouTube. Available at: [Link]
-
Effect of leaving group on efficiency of reductive allylic alkylation of boryl ketene acetals. (n.d.). ResearchGate. Available at: [Link]
-
Amatore, C., et al. (2002). Effect of the leaving group and the allylic structure on the kinetics and thermodynamics of the reaction of allylic carboxylates with palladium(0) complexes. ARKIVOC, 2002(5), 92-101. Available at: [Link]
-
Schlegel, M., & Schneider, C. (2018). Lewis acid-catalyzed Friedel-Crafts reactions toward highly versatile, α-quaternary oxime ethers. Chemical Communications, 54(82), 11599-11602. Available at: [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. Available at: [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Berliner, M., & Belecki, K. (2007). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Organic Syntheses, 84, 102. Available at: [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
The roles of Lewis acidic additives in organotransition metal catalysis. (2019). RSC Publishing. Available at: [Link]
-
Marvel, C. S., & Porter, P. K. (1921). ETHER, CHLOROMETHYL METHYL. Organic Syntheses, 1, 377. Available at: [Link]
-
This compound. (n.d.). LabSolutions. Available at: [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. ResearchGate. Available at: [Link]
-
Lewis Acid Catalysis. (2019). YouTube. Available at: [Link]
-
Struggling with Synthesis? This ONE Hack Changes Everything! (2023). YouTube. Available at: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Chapter - Control of the Regioselectivity in Palladium(0)-Catalyzed Allylic Alkylation | Bentham Science [eurekaselect.com]
- 5. Influences on the regioselectivity of palladium-catalyzed allylic alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C–H Bond Functionalization via Hydride Transfer: Lewis Acid Catalyzed Alkylation Reactions by Direct Intramolecular Coupling of sp3 C–H Bonds and Reactive Alkenyl Oxocarbenium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 10. Synthesis of medicinally relevant oxalylamines via copper/Lewis acid synergistic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Lewis acid-catalyzed Friedel-Crafts reactions toward highly versatile, α-quaternary oxime ethers. | Semantic Scholar [semanticscholar.org]
- 22. m.youtube.com [m.youtube.com]
- 23. This compound | 105104-40-3 [m.chemicalbook.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Products from 2-(Chloromethyl)-3,5-dioxahex-1-ene Reactions
Welcome to the technical support center for the purification of reaction products derived from 2-(chloromethyl)-3,5-dioxahex-1-ene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying these compounds effectively.
This compound, often used as an acetonylating reagent, is a valuable building block in organic synthesis.[1][2] However, the purification of its reaction products can present unique challenges due to the nature of the starting material and the resulting products, which often contain the methoxymethyl (MOM) ether protecting group.[3][4] This guide provides practical, field-proven insights to help you achieve high purity and yield.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of products from reactions involving this compound.
Issue 1: Co-elution of Product with Unreacted Starting Material or Byproducts during Column Chromatography
Question: I'm having trouble separating my desired product from other components in the reaction mixture using column chromatography. The spots on my TLC plate are very close together. What can I do?
Answer:
Co-elution is a common challenge, especially when the polarity of your product is similar to that of impurities. Here’s a systematic approach to troubleshoot this issue:
-
Optimize Your Solvent System:
-
Gradient Elution: If you are using an isocratic (single solvent mixture) system, switching to a gradient elution can significantly improve separation.[5] Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with close Rf values.
-
Solvent System Modification: Experiment with different solvent systems. For MOM-protected compounds, common eluents include mixtures of hexanes and ethyl acetate or dichloromethane and methanol. Sometimes, adding a small percentage of a third solvent, like triethylamine for basic compounds or acetic acid for acidic compounds, can improve separation by reducing tailing on silica gel.[6]
-
-
Choosing the Right Stationary Phase:
-
Silica Gel: Standard silica gel is acidic and can sometimes cause the degradation of acid-sensitive compounds, such as the cleavage of a MOM group.[7]
-
Deactivated Silica: If you suspect your compound is degrading on the column, you can use deactivated silica gel. This is prepared by treating the silica gel with a base, such as triethylamine, to neutralize its acidic sites.[5]
-
Alumina: For basic compounds, alumina (neutral or basic) can be a better choice than silica gel.[6]
-
Reverse-Phase Chromatography: If your compound is polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) might provide better separation.[6]
-
-
Column Packing and Loading:
-
Proper Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
-
Dry Loading: If your compound has low solubility in the initial eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then loading this onto the top of your column. This technique often results in sharper bands and better separation.
-
Issue 2: Unexpected Deprotection of the MOM Group During Purification
Question: My NMR analysis shows that the methoxymethyl (MOM) protecting group was cleaved during purification. How can I prevent this?
Answer:
The MOM group is an acetal and is known to be labile under acidic conditions.[3][8] Accidental deprotection during purification is a frequent problem.
-
Cause Analysis:
-
Acidic Silica Gel: As mentioned, standard silica gel is acidic and can catalyze the hydrolysis of the MOM ether.[7]
-
Acidic Solvents: Traces of acid in your solvents (e.g., from the degradation of chlorinated solvents like dichloromethane) can also lead to deprotection.
-
Work-up Conditions: An overly acidic aqueous work-up can lead to premature cleavage of the MOM group.
-
-
Preventative Measures:
-
Neutralize Your Silica: Before running your column, you can wash the silica gel with a dilute solution of triethylamine in your eluent to neutralize it.
-
Use Fresh, High-Purity Solvents: Ensure your solvents are fresh and of high purity. It is good practice to store solvents over molecular sieves to remove water and acidic impurities.
-
Buffered Work-up: During your reaction work-up, use a buffered aqueous solution (e.g., saturated sodium bicarbonate) to quench the reaction and neutralize any acid.
-
Alternative Purification Methods: If the problem persists, consider purification techniques that do not involve acidic conditions, such as:
-
Issue 3: Product is a Non-Crystalline Oil or Amorphous Solid
Question: My product is an oil that won't crystallize, making purification by recrystallization impossible. How can I purify it?
Answer:
Many organic compounds exist as oils or amorphous solids at room temperature. In these cases, alternative purification methods are necessary.
-
Purification Strategies for Oils:
-
Column Chromatography: This is the most common method for purifying oils. The troubleshooting steps outlined in Issue 1 are applicable here.
-
Distillation: If your product is thermally stable and has a distinct boiling point, distillation (simple, fractional, or Kugelrohr) can be a highly effective purification method.[11]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or for achieving very high purity, prep-HPLC is a powerful tool.[12]
-
-
Inducing Crystallization:
-
If you suspect your oil is a supercooled liquid, you can try to induce crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the oil. The small glass particles can act as nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.
-
Solvent Effects: Dissolve the oil in a minimal amount of a volatile solvent and then slowly evaporate the solvent. Sometimes, changing the solvent can promote crystallization.[10]
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of products from this compound reactions.
Q1: What are the typical impurities I might expect in a reaction with this compound?
A1: Common impurities can include:
-
Unreacted this compound: This can be carried through the work-up.
-
Hydrolysis products: this compound can hydrolyze to form methoxyacetone and other byproducts, especially if water is present in the reaction.
-
Side products from the reaction: Depending on your specific reaction conditions and substrate, various side products may form.
-
Solvents and reagents: Residual solvents and reagents from the reaction and work-up.
Q2: How can I best monitor the progress of my column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common and effective way to monitor your column.
-
Co-spotting: Always run a TLC plate with a spot of your crude reaction mixture alongside spots of the fractions you collect. This allows you to directly compare the components.
-
Visualization: Use a UV lamp to visualize UV-active compounds. For compounds that are not UV-active, use a staining agent (e.g., potassium permanganate, ceric ammonium molybdate, or iodine) to visualize the spots.
Q3: What is the best way to remove the solvent after column chromatography?
A3: Rotary evaporation is the standard method for removing solvents.
-
Avoid High Temperatures: Be cautious with the bath temperature, especially for thermally sensitive compounds.
-
High Vacuum: For high-boiling solvents like DMF or DMSO, a high-vacuum pump may be necessary for complete removal.
Q4: My purified product still shows some impurities by NMR. What are my options?
A4: If your product is not sufficiently pure after the first purification attempt, you have several options:
-
Repeat the Purification: You can repeat the purification step (e.g., run another column with a different solvent system).
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for removing small amounts of impurities.[9][13][14]
-
Preparative HPLC: For achieving very high purity, especially for pharmaceutical applications, preparative HPLC is often the method of choice.[12]
Q5: Are there any safety concerns I should be aware of when working with this compound and its reactions?
A5: Yes, safety is paramount.
-
This compound: This is a chloroalkyl ether, and compounds in this class are often alkylating agents and should be handled with care in a well-ventilated fume hood.[4]
-
Solvents: Be aware of the flammability and toxicity of the solvents you are using.
-
Byproducts: Be mindful of potentially hazardous byproducts that may be formed in your reaction. Always consult the Safety Data Sheet (SDS) for all chemicals used.
III. Experimental Protocols and Visualizations
Protocol 1: General Procedure for Column Chromatography
-
Prepare the Slurry: In a beaker, add silica gel to your chosen eluent (a less polar mixture than what you will use to elute your compound). Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample to the top of the silica bed using a pipette.
-
Elute the Column: Add your eluent to the column and begin collecting fractions.
-
Monitor the Separation: Collect fractions and analyze them by TLC to determine which fractions contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Choose a Solvent: The ideal solvent will dissolve your compound when hot but not when cold.[9]
-
Dissolve the Crude Product: In a flask, add a small amount of the hot solvent to your crude product and heat until it is fully dissolved.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of large, pure crystals.[10]
-
Collect the Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
Visualization: Purification Strategy Decision Tree
This diagram outlines a logical workflow for choosing the appropriate purification method.
Caption: A decision tree for selecting a suitable purification method.
IV. Data Presentation
Table 1: Common Solvents for Column Chromatography of MOM-Protected Compounds
| Solvent System (v/v) | Typical Application |
| Hexanes / Ethyl Acetate | Non-polar to moderately polar compounds |
| Dichloromethane / Methanol | Moderately polar to polar compounds |
| Toluene / Ethyl Acetate | Alternative for compounds with aromatic rings |
| Hexanes / Diethyl Ether | Good for separating less polar compounds |
Note: The ratios of these solvents should be optimized based on the TLC analysis of your specific compound.
Table 2: Purity Assessment Techniques
| Technique | Information Provided |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation and assessment of impurities |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment[12] |
| Gas Chromatography (GC) | Purity assessment for volatile compounds[12] |
| Melting Point | Purity assessment for crystalline solids |
V. References
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Wikipedia. (2023). Methoxymethyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]
-
Ingenta Connect. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism –. Retrieved from [Link]
-
ResearchGate. (2025). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF. Retrieved from [Link]
-
ACS Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
D-Scholarship@Pitt. (2006). AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ether, chloromethyl methyl. Retrieved from [Link]
-
Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2021). Stability of -OMOM protecting groups : r/Chempros. Retrieved from [Link]
-
Google Patents. (n.d.). US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal. Retrieved from
-
ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). This compound. An effective acetonylating reagent | The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros. Retrieved from [Link]
-
Google Patents. (n.d.). CN1106404A - Synthetic method of new drug doxofylline. Retrieved from
-
CAS号查询. (n.d.). 2-(Chloromethyl)-3, 5-dioxahex-1-ene. An effective acetonylating reagent. Retrieved from [Link]
-
Zeelab Pharmacy. (2026). Tranexamic Acid Face Serum: Benefits, Uses & How It Works for Pigmentation. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 标题:2-(Chloromethyl)-3, 5-dioxahex-1-ene. An effective acetonylating reagent【化源网】 [chemsrc.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Quenching Procedures for 2-(Chloromethyl)-3,5-dioxahex-1-ene Reactions
Welcome to the technical support center for handling reactions involving 2-(Chloromethyl)-3,5-dioxahex-1-ene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the safety, efficiency, and success of your experiments.
I. Troubleshooting Guide: Navigating Common Quenching Issues
This section addresses specific problems that may arise during the quenching phase of reactions utilizing this compound, a compound analogous in reactivity to methoxymethyl (MOM) chloride.
Issue 1: Exothermic Reaction or "Volcano" Eruption Upon Quenching
Symptoms: A rapid, uncontrolled increase in temperature, vigorous gas evolution, and potential ejection of reaction mixture from the flask upon addition of the quenching agent.
Root Cause Analysis: this compound is a reactive electrophile. If a significant amount remains unreacted at the end of your experiment, its rapid decomposition upon contact with a protic quenching agent like water can be highly exothermic. This is especially true if the reaction was performed on a large scale. The principle behind quenching is to deactivate such reactive reagents in a controlled manner.[1]
Step-by-Step Resolution:
-
Immediate Action: If an uncontrolled exotherm begins, cease addition of the quenching agent immediately. If it is safe to do so, immerse the reaction flask in a pre-prepared ice-water or dry ice/acetone bath to rapidly cool the mixture.[2]
-
Controlled Quenching Protocol:
-
Cool the reaction mixture to 0 °C or lower in an ice bath before beginning the quench.
-
Add the quenching solution dropwise with vigorous stirring. A dropping funnel is highly recommended for controlled addition.
-
Monitor the internal temperature of the reaction throughout the addition. Do not allow it to rise significantly. .
-
-
Alternative Quenching Agents: For large-scale reactions or when a large excess of the electrophile is suspected, consider a less reactive quenching agent than water initially. A pre-chilled, dilute solution of a weak acid, such as saturated aqueous ammonium chloride, can provide a more controlled quench.[3]
Issue 2: Incomplete Quenching or Presence of Reactive Species After Workup
Symptoms: The organic layer of your extraction is still reactive, potentially fuming or showing unexpected reactivity in subsequent steps. NMR analysis of the crude product may show the presence of unreacted this compound.
Root Cause Analysis: Insufficient addition of the quenching agent or inadequate mixing can lead to incomplete destruction of the electrophile. Phase separation issues during the quench can also prevent the reagent from coming into contact with the quenching solution.
Step-by-Step Resolution:
-
Ensure Molar Excess: Always use a significant molar excess of the quenching agent.
-
Vigorous Stirring: Maintain efficient stirring during the quench to ensure proper mixing of the aqueous and organic phases.
-
Extended Quenching Time: Allow the mixture to stir for a sufficient period after the addition of the quenching agent is complete (e.g., 15-30 minutes) before proceeding to the workup.[4]
-
Test for Complete Quench: Before proceeding with the full workup, a small aliquot of the organic layer can be carefully tested for reactivity (e.g., by adding a drop to water) to ensure the quench is complete.
Issue 3: Formation of Unexpected Byproducts During Quenching
Symptoms: TLC or NMR analysis of the crude product shows the presence of significant, unidentified impurities that were not present before the quench.
Root Cause Analysis: The choice of quenching agent can sometimes lead to side reactions with the desired product or intermediates. For example, quenching with a basic solution (like sodium bicarbonate) when the product is base-sensitive can lead to degradation. Conversely, a strongly acidic quench could remove acid-labile protecting groups.[5]
Step-by-Step Resolution:
-
pH Considerations: Select a quenching agent with a pH that is compatible with your desired product.
-
Neutral Quench: Saturated aqueous ammonium chloride is a good first choice for many reactions.[3]
-
Acidic Quench: Dilute HCl or acetic acid can be used if the product is stable to acid.
-
Basic Quench: Saturated aqueous sodium bicarbonate or carbonate can be used to neutralize acidic catalysts, but be mindful of your product's stability.[4]
-
-
Temperature Control: Perform the quench at low temperatures (0 °C or below) to minimize the rate of potential side reactions.
-
Prompt Workup: After quenching, proceed with the extraction and purification steps without unnecessary delay to minimize the time your product is in contact with potentially reactive aqueous layers.[2]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a reaction involving this compound?
The primary purpose of quenching is to safely and completely destroy any unreacted this compound, which is a highly reactive and potentially hazardous electrophile.[6][1][7] This step renders the reaction mixture safe for handling and workup procedures.[6]
Q2: What are the standard quenching agents for reactions with this type of electrophile?
Common quenching agents include:
-
Water: Effective but can be highly exothermic with large amounts of unreacted electrophile.[6][4]
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): A mildly acidic solution that provides a more controlled quench than water.[3]
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃): A weak base used to neutralize acidic reaction components.[4]
-
Dilute Acids (e.g., 1M HCl): Used when acidic conditions are required for the workup and are compatible with the product.
Q3: Are there any safety concerns associated with this compound and its quenching?
Yes. This compound is a flammable liquid and should be handled with care.[8][9] It is an analogue of chloromethyl methyl ether (MOMCl), which is a potent alkylating agent and a suspected carcinogen.[3] Therefore, it is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] The quenching process itself can be hazardous if not performed correctly due to the potential for a strong exothermic reaction.[2]
Q4: How can I be sure my quenching procedure is complete?
The most reliable method is to analyze a sample of the organic phase after quenching by TLC or NMR to confirm the absence of the starting electrophile. A simple, albeit less definitive, qualitative test is to observe if adding a small amount of the organic layer to water still produces an exothermic reaction or fuming.
III. Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Quenching Temperature | 0 °C or below | Minimizes exotherm and reduces the rate of side reactions.[2] |
| Rate of Addition | Dropwise | Ensures controlled deactivation of the reactive electrophile.[2] |
| Stirring Speed | Vigorous | Promotes efficient mixing of biphasic systems for a complete quench. |
| Post-Quench Stir Time | 15-30 minutes | Allows sufficient time for the reaction to go to completion.[4] |
IV. Standard Quenching Protocol
This protocol provides a general guideline for quenching a reaction where this compound was used as an electrophile.
Materials:
-
Reaction mixture containing the product and potentially unreacted this compound.
-
Saturated aqueous ammonium chloride solution, pre-chilled to 0 °C.
-
Ice-water bath.
-
Dropping funnel.
Procedure:
-
Cooling: Once the reaction is deemed complete by TLC or other monitoring, cool the reaction flask to 0 °C using an ice-water bath.
-
Setup: Equip the reaction flask with a dropping funnel containing the pre-chilled saturated aqueous ammonium chloride solution.
-
Addition: While vigorously stirring the reaction mixture, add the ammonium chloride solution dropwise. Monitor the internal temperature to ensure it does not rise significantly.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15-30 minutes.
-
Warm-up and Workup: Remove the ice bath and allow the mixture to warm to room temperature. The reaction is now quenched and ready for standard aqueous workup (e.g., extraction with an organic solvent).
V. Visualization of Quenching Workflow
Caption: A typical workflow for quenching a reaction involving this compound.
VI. References
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Reddit. (2022, August 2). How does quenching work? r/OrganicChemistry. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddit. (2022, May 19). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]
-
Physics Forums. (2017, November 30). ORGO: What does it mean when a molecule is 'quenched?'. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]
-
Chemistry For Everyone. (2023, January 2). What Is Quenching In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
PubMed. (n.d.). Organic synthesis by quench reactions. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
YouTube. (2020, October 6). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). Retrieved from [Link]
-
Reddit. (2021, July 21). Stability of -OMOM protecting groups. r/Chempros. Retrieved from [Link]
-
Google Patents. (n.d.). US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal. Retrieved from
-
CAS号查询. (n.d.). 2-(Chloromethyl)-3, 5-dioxahex-1-ene. An effective acetonylating reagent. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. adichemistry.com [adichemistry.com]
- 6. reddit.com [reddit.com]
- 7. physicsforums.com [physicsforums.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. This compound | 105104-40-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Technical Support Center: Workup Procedures for 3-Chloro-2-(methoxymethoxy)-1-propene
Welcome to the technical support center for handling unreacted 3-Chloro-2-(methoxymethoxy)-1-propene in your reaction workups. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested advice in a convenient question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot and effectively remove this reagent from your reaction mixtures, ensuring the purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: I've completed my reaction, and TLC analysis indicates the presence of unreacted 3-Chloro-2-(methoxymethoxy)-1-propene. What is the most straightforward initial step to remove it?
A1: The most direct initial approach is a liquid-liquid extraction with a dilute aqueous acid wash. The methoxymethyl (MOM) ether group in 3-Chloro-2-(methoxymethoxy)-1-propene is an acetal, which is susceptible to hydrolysis under acidic conditions.[1][2] This process will cleave the MOM ether, converting the unreacted starting material into 3-chloro-2-hydroxy-1-propene (the corresponding alcohol), formaldehyde, and methanol. These byproducts are generally more polar and water-soluble than the parent compound, facilitating their removal into the aqueous phase.
A typical procedure would involve quenching your reaction mixture, diluting it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), and then washing the organic layer with a dilute acid solution like 1M HCl.
Q2: What are the specific physical properties of 3-Chloro-2-(methoxymethoxy)-1-propene that I should be aware of for its removal?
This lack of data underscores the importance of relying on its chemical reactivity for removal rather than purely physical separation methods. The key property to exploit is the acid-lability of the MOM ether.
Q3: Can I use a basic wash (e.g., sodium bicarbonate) to remove unreacted 3-Chloro-2-(methoxymethoxy)-1-propene?
A3: A basic wash is generally not effective for removing 3-Chloro-2-(methoxymethoxy)-1-propene itself. MOM ethers are stable under basic and weakly acidic conditions.[2] Therefore, washing with a bicarbonate solution will not chemically alter the compound to enhance its solubility in the aqueous layer. However, a basic wash is a crucial step in a full workup procedure to neutralize any excess acid from a preceding acid wash and to remove any acidic byproducts from your reaction.
Q4: My product is sensitive to acid. Are there alternative methods to an acidic wash for removing 3-Chloro-2-(methoxymethoxy)-1-propene?
A4: If your product is acid-sensitive, you should avoid a direct acidic wash. In this scenario, you have a few alternative strategies:
-
Chromatography: Flash column chromatography is a reliable method for separating compounds with different polarities. Since 3-Chloro-2-(methoxymethoxy)-1-propene is a relatively nonpolar ether, it can often be separated from more polar products. You will need to develop a suitable solvent system using thin-layer chromatography (TLC) to ensure adequate separation.
-
Solvent Extraction with Non-polar Solvents: If your desired product is significantly more polar than 3-Chloro-2-(methoxymethoxy)-1-propene, you might be able to perform a liquid-liquid extraction using a less polar solvent like hexanes or a mixture of hexanes and ethyl acetate. The unreacted starting material may preferentially partition into the less polar organic phase, while your more polar product remains in a more polar organic solvent or is extracted into an aqueous phase if it is sufficiently water-soluble.
-
Distillation (with caution): Given the lack of a reported boiling point, this method carries some risk. If your product has a very high boiling point or is a solid, you might be able to remove the lower-boiling unreacted starting material under reduced pressure. A small-scale trial is highly recommended to determine the feasibility and to avoid product decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Emulsion during acidic wash | The reaction mixture contains components that are acting as surfactants. The solvent choice may also contribute. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. If the problem persists, you can try filtering the emulsified layer through a pad of Celite. |
| Unreacted starting material still present after acidic wash | The acid wash was not efficient enough (too dilute, insufficient contact time, or insufficient volume). | Increase the concentration of the acid (e.g., to 2M HCl), increase the stirring/shaking time during the wash, or perform multiple acidic washes. Monitor the removal by TLC after each wash. |
| Product loss during workup | The product may have some solubility in the aqueous layer, especially if it is polar. The product might be degrading under the acidic conditions. | If you suspect aqueous solubility, back-extract the aqueous washes with fresh organic solvent to recover any dissolved product. If acid sensitivity is a concern, use a milder acidic wash (e.g., saturated ammonium chloride) or switch to a non-hydrolytic removal method like chromatography. |
Experimental Protocols
Protocol 1: Removal by Acidic Hydrolysis and Extraction
-
Reaction Quenching: Once your reaction is complete, cool the mixture to room temperature. If necessary, quench any reactive reagents (e.g., with water or a saturated ammonium chloride solution).
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve your product and create a manageable volume for extraction.
-
Acidic Wash: Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer.
-
Repeat Wash (Optional): For stubborn cases, repeat the acidic wash with a fresh portion of 1M HCl.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter or decant the solvent and concentrate it under reduced pressure to obtain your crude product, now free of 3-Chloro-2-(methoxymethoxy)-1-propene.
Protocol 2: Removal by Flash Column Chromatography
-
Sample Preparation: Concentrate your crude reaction mixture to a small volume. It can be adsorbed onto a small amount of silica gel for dry loading, which often improves separation.
-
Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexane or petroleum ether).
-
Loading: Carefully load your concentrated sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent. Gradually increase the polarity of the eluent (e.g., by adding increasing amounts of ethyl acetate to hexane) to first elute the non-polar unreacted 3-Chloro-2-(methoxymethoxy)-1-propene, followed by your desired product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow Diagrams
Caption: Decision tree for selecting a workup procedure.
Caption: Step-by-step workflow for the acidic wash protocol.
References
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]
-
PubChem. 3-Chloro-2-methoxypropene. Available at: [Link]
-
INIS-IAEA. A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. Available at: [Link]
-
ChemSynthesis. 3-chloro-2-(methoxymethoxy)-1-propene. Available at: [Link]
-
Fiveable. Mom Definition - Organic Chemistry II Key Term. Available at: [Link]
Sources
Validation & Comparative
The Synthetic Chemist's Guide to Acetone Enolate Equivalents: A Comparative Analysis of 2-(Chloromethyl)-3,5-dioxahex-1-ene
For Researchers, Scientists, and Drug Development Professionals
In the realm of carbon-carbon bond formation, the aldol reaction stands as a cornerstone, enabling the construction of complex molecular architectures. However, the seemingly simple task of employing acetone as a nucleophilic enolate partner is fraught with challenges, including self-condensation, low reactivity, and poor regioselectivity. To circumvent these issues, synthetic chemists have developed a diverse toolkit of acetone enolate equivalents. This guide provides an in-depth comparative analysis of a versatile and highly effective reagent, 2-(Chloromethyl)-3,5-dioxahex-1-ene , alongside other prominent alternatives, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
The Challenge of the Acetone Enolate
The direct deprotonation of acetone to form its enolate is often complicated by the equilibrium nature of the reaction, leading to mixtures of products from self-condensation.[1] Furthermore, the high reactivity of the acetone enolate can lead to a lack of selectivity in reactions with sensitive substrates. These challenges have spurred the development of "enolate equivalents" – reagents that are more stable, easier to handle, and react with greater predictability.
Unveiling this compound: A Superior Acetone Enolate Synthon
This compound, a methoxymethyl (MOM)-protected 2-chloroallyl alcohol, has emerged as a powerful and versatile acetone enolate equivalent.[2] Its utility lies in its ability to participate in metal-mediated reactions, offering distinct advantages in terms of reactivity and product diversity.
Mechanism of Action: A Tale of Two Metals
The reactivity of this compound is unlocked through the use of metals like indium and zinc, which facilitate the formation of an organometallic intermediate that acts as the acetone enolate equivalent.
-
Indium-Mediated Reactions: In the presence of indium, this compound reacts with aldehydes to afford aldol adducts in moderate to excellent yields.[2] A significant advantage of indium-mediated reactions is their tolerance to aqueous media, aligning with the principles of green chemistry.[3][4] The reaction proceeds via an organoindium intermediate that readily adds to the carbonyl group of the aldehyde.
-
Zinc-Mediated Reactions: When zinc is employed, the reaction with aldehydes yields aldol products that are isolated in their protected form as the corresponding MOM-enol ethers.[2] This provides a convenient handle for further synthetic transformations.
Caption: Reaction pathway of this compound.
A Comparative Landscape of Acetone Enolate Equivalents
To provide a clear and objective comparison, the following table summarizes the performance of this compound against other commonly used acetone enolate equivalents in the context of aldol-type reactions.
| Acetone Enolate Equivalent | Methodology | Typical Yields | Stereoselectivity | Advantages | Disadvantages | References |
| This compound | Indium- or Zinc-mediated reaction with electrophiles | Moderate to Excellent | Generally low unless chiral auxiliaries are used | Stable, versatile (aldol or protected aldol), compatible with aqueous media (Indium) | Requires stoichiometric metal, potential for side reactions | [2] |
| Lithium Enolate (from LDA) | Pre-formed by deprotonation with a strong, non-nucleophilic base (LDA) at low temperature | Good to Excellent | Can be controlled by reaction conditions (kinetic vs. thermodynamic control) | High reactivity, well-established protocols | Requires strictly anhydrous and inert conditions, cryogenic temperatures, strong base can be incompatible with sensitive functional groups | [5][6] |
| Silyl Enol Ether (Mukaiyama Aldol) | Lewis acid-catalyzed reaction of a pre-formed silyl enol ether with an electrophile | Good to Excellent | Can be controlled by the choice of Lewis acid and reaction conditions | Stable and isolable reagent, mild reaction conditions | Requires preparation of the silyl enol ether, Lewis acid can be sensitive to moisture | [7][8] |
| Reformatsky Reagent (Organozinc) | In situ formation of an organozinc reagent from an α-halo ester and zinc | Good to Excellent | Generally low, but can be influenced by substrate and conditions | Tolerant of a wide range of functional groups, milder than Grignard reagents | Typically used for ester enolates, but can be adapted for ketones | [9][10] |
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for key experiments cited in this guide.
Protocol 1: Indium-Mediated Aldol Reaction of this compound with Benzaldehyde
This protocol is adapted from the work of Maslak, et al.[2]
Materials:
-
This compound
-
Benzaldehyde
-
Indium powder
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) and this compound (1.2 mmol) in THF (5 mL), add indium powder (1.5 mmol).
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
Protocol 2: Formation of Acetone Lithium Enolate and Reaction with Benzaldehyde
This protocol is a standard procedure for generating a lithium enolate using LDA.[5][11]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
LDA Preparation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.05 eq.) followed by the slow, dropwise addition of n-BuLi (1.0 eq.). Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add a solution of acetone (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Aldol Addition: Add freshly distilled benzaldehyde (1.0 eq.) dropwise to the enolate solution at -78 °C. Stir for 30-60 minutes at -78 °C.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Mukaiyama Aldol Addition of Acetone Silyl Enol Ether with Benzaldehyde
This protocol is a representative example of a Lewis acid-catalyzed Mukaiyama aldol addition.[7][8]
Materials:
-
2-(Trimethylsilyloxy)prop-1-ene (acetone silyl enol ether)
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C.
-
Add benzaldehyde (1.0 eq.) to the cooled solvent.
-
Slowly add TiCl₄ (1.1 eq.) dropwise.
-
Add a solution of 2-(trimethylsilyloxy)prop-1-ene (1.2 eq.) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature, and perform an aqueous work-up.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Workflow and Decision Making
The choice of the most suitable acetone enolate equivalent depends on several factors, including the substrate's functional group tolerance, the desired product (aldol adduct vs. protected adduct), and the available laboratory infrastructure.
Caption: Decision tree for selecting an acetone enolate equivalent.
Conclusion: A Strategic Choice for Enhanced Synthesis
This compound stands out as a highly valuable and adaptable acetone enolate equivalent. Its ability to be steered towards either the free aldol adduct or a protected version simply by the choice of metal mediator (indium or zinc) provides a significant strategic advantage in multistep synthesis. While traditional methods like the use of lithium enolates and silyl enol ethers remain powerful tools, the operational simplicity and unique reactivity profile of this compound, particularly its compatibility with aqueous conditions when using indium, make it a compelling choice for modern organic synthesis. By understanding the nuances of each approach presented in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
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Maslak, V., Tokić-Vujošević, Z., Ferjančić, Z., & Saičić, R. (2009). A useful synthetic equivalent of an acetone enolate. Tetrahedron Letters, 50(51), 7193-7195. [Link]
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Heathcock, C. H. (1981). The Aldol Addition Reaction. In Comprehensive Carbanion Chemistry (pp. 177-237). Elsevier. [Link]
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Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]
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Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. [Link]
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Organic Syntheses. (2006). SYNTHESIS OF 2α-BENZYLOXY-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE BY [4 + 3] CYCLOADDITION. Organic Syntheses, 83, 61. [Link]
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Organic Syntheses. (1986). BUTANOIC ACID, 3,3-DIMETHYL-4-OXO-, METHYL ESTER. Organic Syntheses, 64, 118. [Link]
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Pearson. (n.d.). Draw the products of the following reactions: c. acetone + LDA/THF: (1) slow addition of ethyl acetate; (2) HCl. [Link]
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Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New aldol type reaction. Journal of the American Chemical Society, 96(23), 7503-7509. [Link]
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RSC Publishing. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. [Link]
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chemeurope.com. (n.d.). Mukaiyama aldol addition. [Link]
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Bentham Science Publishers. (2016). Indium-mediated Organic Reactions and their Application in Organic Synthesis. Current Organic Chemistry, 20(27), 2865-2879. [Link]
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Jaeger, J. A. (2024). Comprehensive Mechanistic Analysis and Stereoselectivity Evaluation in the Enolate-Driven Aldol Condensation of Benzaldehyde and Acetone for Targeted Product Isolation. Journal of Chemical Education. [Link]
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Lim, H. J., Keum, G., Kang, S. B., Chung, B. Y., & Kim, Y. (2001). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 22(12), 1331-1332. [Link]
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The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. [Link]
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Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]
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Chemistry LibreTexts. (2014, August 29). 19.8 Using LDA to Form an Enolate Ion. [Link]
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Organic Syntheses. (1998). PREPARATION OF (E)-1-(TRIMETHYLSILYL)-1-HEXEN-3-OL. Organic Syntheses, 75, 56. [Link]
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Scribd. (n.d.). The Reformatsky reaction (n°27). [Link]
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Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. [Link]
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Maslak, V., Tokić-Vujošević, Z., Ferjančić, Z., & Saičić, R. (2009). A useful synthetic equivalent of an acetone enolate. Tetrahedron Letters, 50(51), 7193-7195. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
-
National Institutes of Health. (2018). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Beilstein Journal of Organic Chemistry, 14, 1373–1379. [Link]
-
ResearchGate. (n.d.). A useful synthetic equivalent of an acetone enolate. [Link]
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Organic Syntheses. (1988). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Organic Syntheses, 66, 87. [Link]
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ISC E-journals. (2016). Indium-mediated organic reactions and their application in organic synthesis. [Link]
-
University of Missouri-St. Louis. (n.d.). Experiment 32 – The Aldol Condensation. [Link]
-
Thieme. (2010). Synthesis by Aldol and Related Condensation Reactions. In Science of Synthesis. [Link]
-
Utah State University. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. [Link]
-
Trost, B. M., Silcoff, E. R., & Ito, H. (2001). Direct Asymmetric Aldol Reactions of Acetone Using Bimetallic Zinc Catalysts. Organic Letters, 3(16), 2497–2500. [Link]
-
American Chemical Society. (2020). Elucidation of Active Sites in Aldol Condensation of Acetone over Single-Facet Dominant Anatase TiO2 (101) and (001) Catalysts. JACS Au, 1(1), 69-80. [Link]
-
ResearchGate. (n.d.). Effect of reaction solvents and acetone for aldol reaction. [Link]
-
The Organic Chemistry Tutor. (2013, September 23). Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed) [Video]. YouTube. [Link]
-
National Institutes of Health. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Journal of the American Chemical Society, 145(5), 2896–2903. [Link]
-
PubMed. (2012). Diastereoselective aldol reaction of zincated 3-chloro-3-methyl-1-azaallylic anions as key step in the synthesis of 1,2,3,4-tetrasubstituted 3-chloroazetidines. The Journal of Organic Chemistry, 77(8), 3947-3958. [Link]
-
University of Missouri-St. Louis. (n.d.). Dibenzalacetone by Aldol Condensation. [Link]
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PubMed Central. (2011). Mukaiyama Aldol Reactions in Aqueous Media. The Chemical Record, 11(1), 15-27. [Link]
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ETH Zurich Research Collection. (2023). Tandem Hydroformylation‐Aldol Condensation Reaction Enabled by Zn‐MOF‐74. [Link]
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PubMed. (2011). Direct conversion of carbonyl compounds into organic halides: indium(III) hydroxide-catalyzed deoxygenative halogenation using chlorodimethylsilane. Organic Letters, 13(16), 4410-4413. [Link]
-
ResearchGate. (2022). (PDF) Zinc-Mediated Hydroxyallylation of Aldehydes with Cyclopropanols: Direct Access to Vicinal anti-sec,tert-Diols via Enolized Homoenolate. [Link]
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A Comparative Guide to Acetonylating Agents: Spotlight on 2-(Chloromethyl)-3,5-dioxahex-1-ene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the introduction of an acetonyl group (CH₃C(O)CH₂-) is a crucial transformation for the construction of complex molecules and pharmaceutical intermediates. The choice of an effective acetonylating agent is paramount to the success of a synthetic route, influencing yield, selectivity, and operational simplicity. This guide provides an in-depth comparison of 2-(Chloromethyl)-3,5-dioxahex-1-ene with other prevalent acetonylating agents, offering a critical evaluation of their performance based on available experimental data.
The Acetonyl Synthon: An Overview
The acetonyl group is a key building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. It can be introduced via the reaction of a nucleophile with a reagent acting as a synthetic equivalent of the acetone enolate. The ideal acetonylating agent should be stable, readily available, and react with a wide range of nucleophiles under mild conditions with high chemo- and regioselectivity.
This compound: A Promising Acetonylating Agent
This compound, also known as 3-chloro-2-(methoxymethoxy)-1-propene, has emerged as an effective reagent for the introduction of the acetonyl group.[1] Its structure features a reactive allylic chloride and a methoxymethyl (MOM) ether, which acts as a masked hydroxyl group.
Mechanism of Action:
The reaction of this compound with a nucleophile proceeds via a nucleophilic substitution, likely an S(_N)2 or S(_N)2' pathway, followed by the removal of the MOM protecting group to unveil the ketone functionality.
Caption: General reaction pathway for acetonylation using this compound.
This reagent has been reported to react with a variety of nucleophiles, including carboxylic acids, amines, phenols, alcohols, and thiols, providing the corresponding acetonylated products in good yields.[1]
Comparative Analysis with Other Acetonylating Agents
A direct comparison with other commonly used acetonylating agents reveals the relative advantages and disadvantages of each.
Isopropenyl Acetate
Isopropenyl acetate is the acetate ester of the enol tautomer of acetone and is a commercially significant precursor to acetylacetone.[2] It can also serve as an acetonylating agent, particularly for amines.
Performance:
A study by Pelagalli et al. demonstrated that isopropenyl acetate is a remarkable and inexpensive acetylating agent for a wide range of primary and secondary amines under solvent- and catalyst-free conditions, affording the corresponding acetamides in very high yields.[2] While this is an acetylation reaction, the reactivity principle is similar to acetonylation.
Table 1: Acetonylation (Acetylation) of Amines with Isopropenyl Acetate [2][3][4]
| Substrate (Amine) | Product | Yield (%) |
| Benzylamine | N-Benzylacetamide | 100 |
| (R)-(+)-α-Methylbenzylamine | N-((R)-1-Phenylethyl)acetamide | 100 |
| Cyclohexylamine | N-Cyclohexylacetamide | 100 |
| Aniline | N-Phenylacetamide | 20 |
| Dibenzylamine | N,N-Dibenzylacetamide | 100 |
| Piperidine | 1-Acetylpiperidine | 100 |
Mechanism of Action:
The reaction likely proceeds through a nucleophilic attack of the amine on the carbonyl group of isopropenyl acetate, followed by the elimination of acetone.
Caption: Proposed mechanism for the acetylation of amines using isopropenyl acetate.
2-Methoxypropene
2-Methoxypropene is another readily available reagent that serves as an acetone enolate equivalent. It is widely used to introduce the 2-methoxypropyl (MOP) protecting group for alcohols and to convert diols into acetonides.[5][6]
Performance:
The reaction of 2-methoxypropene with alcohols is typically acid-catalyzed and proceeds under mild conditions to give the corresponding MOP ethers in high yields. While the primary application is for protection, the resulting MOP ether can be considered a masked acetonyl group.
Mechanism of Action:
The acid-catalyzed addition of an alcohol to the double bond of 2-methoxypropene forms a carbocation intermediate, which is then trapped by the alcohol.
Caption: Mechanism for the protection of alcohols using 2-methoxypropene.
Head-to-Head Comparison
| Feature | This compound | Isopropenyl Acetate | 2-Methoxypropene |
| Reactivity | High, reacts with a broad range of nucleophiles.[1] | Excellent with amines, moderate with other nucleophiles for acetonylation.[2] | Good with alcohols and diols under acidic conditions.[5] |
| Byproducts | HCl, Methanol, Formaldehyde (from deprotection) | Acetone[3] | Methanol (during deprotection) |
| Handling | Likely requires care due to being an allylic chloride. | Generally stable and easy to handle.[2] | Flammable liquid, requires standard precautions.[5] |
| Versatility | Reported to work with O, N, S, and C nucleophiles.[1] | Primarily demonstrated for N-acetylation.[2] | Primarily used for O-protection.[5][6] |
Experimental Protocols
General Procedure for Acetonylation using this compound (Illustrative)
To a solution of the nucleophile (1.0 mmol) in a suitable solvent (e.g., THF, DMF) is added a base (e.g., NaH, K₂CO₃, 1.1 mmol) at 0 °C. The mixture is stirred for 30 minutes, after which this compound (1.2 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then subjected to acidic workup (e.g., dilute HCl in THF/water) to remove the MOM group. The final product is purified by column chromatography.
General Procedure for Acetylation of Amines using Isopropenyl Acetate[2]
A mixture of the amine (1 mmol) and isopropenyl acetate (4 mmol) is heated at 60 °C for 3 hours in a sealed vial. After the reaction is complete, the excess isopropenyl acetate and the acetone byproduct are removed under reduced pressure to afford the crude N-acetylated product, which is often pure enough for subsequent steps.
General Procedure for MOP Protection of Alcohols using 2-Methoxypropene[5]
To a solution of the alcohol (1.0 mmol) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C is added a catalytic amount of an acid (e.g., pyridinium p-toluenesulfonate, PPTS). 2-Methoxypropene (1.5 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with a basic solution (e.g., saturated NaHCO₃), and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to give the MOP-protected alcohol.
Conclusion
This compound presents itself as a versatile and effective acetonylating agent, capable of reacting with a broad spectrum of nucleophiles. Its primary advantage lies in its wide applicability. In contrast, isopropenyl acetate offers a green and highly efficient method for the acetylation of amines, with the significant benefit of producing only acetone as a byproduct. 2-Methoxypropene, while primarily a protecting group reagent, provides a mild and efficient route to masked acetonylated alcohols.
The choice of the optimal acetonylating agent will ultimately depend on the specific substrate, the desired reaction conditions, and the tolerance of other functional groups within the molecule. For broad applicability, this compound is a strong candidate. For the specific and clean acetylation of amines, isopropenyl acetate is an excellent choice. For the protection of alcohols with a latent acetonyl group, 2-methoxypropene remains the reagent of choice. Further comparative studies under standardized conditions are warranted to fully elucidate the relative merits of these and other emerging acetonylating agents.
References
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation?. [Link]
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ResearchGate. (2025, August 6). ChemInform Abstract: Isopropenyl Acetate, a Remarkable, Cheap and Acylating Agent of Amines under Solvent- and Catalyst-Free Conditions: A Systematic Investigation. [Link]
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CAS号查询. (n.d.). This compound. An effective acetonylating reagent. [Link]
-
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-
Pelagalli, R., Chiarotto, I., Feroci, M., & Vecchio, S. (2012). Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation. Green Chemistry, 14(8), 2251-2255. [Link]
-
ChemistryViews. (2012, November 21). C- or O-Alkylation?. [Link]
-
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-
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A Comparative Analysis of LDA-Mediated Deprotonation: The High-Yielding Reaction of Acetone versus the Complex Case of 2-(Chloromethyl)-3,5-dioxahex-1-ene
In the landscape of synthetic organic chemistry, the strategic deprotonation of carbonyl compounds and their analogs is a cornerstone for carbon-carbon bond formation. Lithium diisopropylamide (LDA) is a preeminent tool for this purpose, prized for its strong basicity and steric bulk, which minimizes nucleophilic addition.[1][2] This guide provides an in-depth comparison of the reaction yields and mechanistic intricacies when LDA is applied to two structurally distinct substrates: the simple, symmetrical ketone, acetone, and the multifunctional vinyl ether, 2-(Chloromethyl)-3,5-dioxahex-1-ene.
While the reaction of acetone with LDA is a well-documented, high-yielding benchmark, the corresponding reaction with this compound is not explicitly detailed in the current literature. Therefore, this guide will leverage established principles of physical organic chemistry and data from analogous systems to provide a scientifically grounded analysis and yield estimation for this more complex substrate.
Part 1: The Benchmark Reaction - Deprotonation of Acetone with LDA
The reaction of acetone with LDA is a classic example of kinetic enolate formation. The steric hindrance of LDA favors the abstraction of the more accessible primary α-protons of acetone, leading to the near-quantitative formation of the corresponding lithium enolate.[3][4] This reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) to ensure high selectivity and prevent side reactions.[1][5]
Reaction Mechanism
The mechanism is a straightforward acid-base reaction. The amide base of LDA abstracts an α-proton from acetone, resulting in the formation of the lithium enolate and the non-nucleophilic byproduct, diisopropylamine.[5][6]
Caption: Mechanism of Acetone Deprotonation by LDA.
Experimental Protocol: Formation of Acetone Enolate
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.
-
Inert Atmosphere: The flask is purged with dry nitrogen or argon to create an inert atmosphere, which is crucial as LDA is sensitive to moisture.[7]
-
Solvent and Amine: Dry THF and diisopropylamine are added to the flask via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
LDA Formation: An equimolar amount of n-butyllithium (n-BuLi) is added dropwise to the cooled solution. The mixture is stirred for 30 minutes to allow for the complete formation of LDA.
-
Substrate Addition: A solution of acetone in dry THF is added dropwise to the freshly prepared LDA solution at -78 °C.
-
Enolate Formation: The reaction mixture is stirred for an additional 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Quenching/Further Reaction: The enolate can then be quenched with a suitable electrophile (e.g., an alkyl halide) or an acidic workup.
Expected Yield
The formation of the acetone enolate with LDA is a highly efficient process.
| Substrate | Product | Typical Yield | Reference |
| Acetone | Acetone Lithium Enolate | >95% | [1][4] |
Part 2: The Complex Case - this compound with LDA
This compound presents a more complex scenario due to the presence of multiple potential reactive sites. The molecule contains a vinyl ether, a chloromethyl group, and an acetal-like moiety. The reactivity of this substrate with LDA is not well-documented, necessitating a predictive analysis based on the known reactivity of its constituent functional groups.
Mechanistic Analysis and Potential Side Reactions
The primary reactive sites for deprotonation by LDA are the protons on the carbon adjacent to the vinyl ether (allylic position) and the protons on the chloromethyl group.
-
Allylic Deprotonation: Deprotonation at the allylic position is a known reaction for allylic ethers with LDA, often leading to isomerization to the more stable (Z)-propenyl ether.[8][9] This is a likely pathway.
-
Deprotonation of the Chloromethyl Group: While less acidic than the allylic protons, deprotonation at the chloromethyl group could occur, potentially leading to the formation of a carbene-like species or subsequent elimination.
-
Side Reactions: The presence of the chloromethyl group also introduces the possibility of an E2 elimination reaction promoted by the strong base, LDA, to form an allene. Furthermore, nucleophilic attack by the formed anion on another molecule of the starting material could lead to oligomerization.
Given these possibilities, the reaction is unlikely to be as clean or high-yielding as the deprotonation of acetone. The formation of a mixture of products is a significant possibility.
Caption: Potential reaction pathways for this compound with LDA.
Proposed Experimental Protocol
A similar protocol to that for acetone would be employed, with careful control of stoichiometry and temperature to minimize side reactions.
-
Strict Stoichiometry: Use of a slight excess (1.05 equivalents) of LDA is recommended to ensure complete deprotonation of the intended site without promoting excessive side reactions.
-
Low Temperature: Maintaining a low temperature (-78 °C) throughout the reaction is critical to favor the kinetically controlled deprotonation at the most acidic proton and to suppress elimination and other side reactions.
-
Slow Addition: Slow, dropwise addition of the substrate to the LDA solution will help to maintain a low concentration of the substrate, minimizing the potential for intermolecular side reactions.
Estimated Yield
Due to the potential for multiple reaction pathways and side reactions, the yield of a single, desired product from the reaction of this compound with LDA is expected to be significantly lower than that for acetone.
| Substrate | Proposed Major Product | Estimated Yield | Rationale |
| This compound | Allylic Anion | 40-60% | Potential for side reactions (elimination, deprotonation at other sites) |
Part 3: Head-to-Head Comparison and Conclusion
| Feature | Acetone | This compound |
| Substrate Complexity | Simple, symmetrical ketone | Multifunctional with vinyl ether and chloromethyl groups |
| Primary Reaction | α-Deprotonation to form enolate | Predicted allylic deprotonation |
| Potential Side Reactions | Minimal under proper conditions | Elimination, deprotonation at other sites, oligomerization |
| Expected Yield | >95% | 40-60% (estimated for a single product) |
| Experimental Considerations | Standard, robust procedure | Requires strict control of stoichiometry and temperature |
Expert Conclusion
The comparison between the reaction of acetone and this compound with LDA highlights the critical role of substrate structure in determining reaction outcome and yield. The deprotonation of acetone is a highly efficient and predictable reaction, making it a reliable method for generating a key synthetic intermediate.
In contrast, the reaction of this compound with LDA is predicted to be a far more complex process. The presence of multiple reactive sites and the potential for competing side reactions suggest that obtaining a single, high-purity product in high yield would be challenging. Researchers and drug development professionals seeking to utilize the anion of this compound would need to undertake careful reaction optimization, including a thorough investigation of reaction temperature, stoichiometry, and solvent effects, to maximize the yield of the desired product and minimize the formation of byproducts.
References
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Su, C., & Williard, P. G. (2010). Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide. Organic Letters, 12(23), 5378–5381. [Link]
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Organic Chemistry Portal. (n.d.). Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide. Retrieved from [Link]
-
Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. [Link]
-
Pearson. (n.d.). LDA can be used to form enolates on esters and nitriles. Predict...[Link]
-
LibreTexts Chemistry. (2014, July 26). 19.8: Using LDA to Form an Enolate Ion. [Link]
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Chem Help ASAP. (2019, November 4). deprotonation of ketones with LDA to make enolates [Video]. YouTube. [Link]
-
CAS号查询. (n.d.). 2-(Chloromethyl)-3, 5-dioxahex-1-ene. An effective acetonylating reagent. [Link]
-
LibreTexts Chemistry. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]
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Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]
-
Jasperse, J. (n.d.). LDA-based Reactions at C5?[Link]
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PubMed. (2011). Reaction of carboxylic acids with vinyl ethers under solvent-free conditions using molecular iodine as a catalyst. Molecules, 16(5), 3754-3771. [Link]
- Google Patents. (1951). US2579412A - Reaction of vinyl ethers with hydroxy compounds.
-
Journal of the American Chemical Society. (2022). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society, 144(1), 325-334. [Link]
-
Organic Chemistry. (2021, April 5). Alkylation With LDA Mechanism [Video]. YouTube. [Link]
-
Pearson. (n.d.). Draw the products of the following reactions: c. acetone + LDA/THF: (1) slow addition of ethyl acetate; (2) HCl. [Link]
-
ResearchGate. (2018). Methods for Vinyl Ether Synthesis. Organic & Biomolecular Chemistry, 16(33). [Link]
-
Khan Academy. (n.d.). Enolate formation from ketones. [Link]
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Choosing Your Ally: A Comparative Guide to Reagents for 2-(Methoxymethoxy)allylation
In the intricate world of organic synthesis, the installation of functionalized allyl groups is a cornerstone transformation. The 2-(methoxymethoxy)allyl moiety, a masked acetonyl group, is a particularly valuable building block. The most common reagent for this purpose, 3-Chloro-2-(methoxymethoxy)-1-propene , serves as a reliable electrophilic partner in a variety of reactions. However, its reactivity profile, stability, and the nature of its leaving group may not be optimal for every synthetic challenge.
This guide, designed for researchers and drug development professionals, provides an in-depth comparison of viable alternatives to 3-Chloro-2-(methoxymethoxy)-1-propene. We will move beyond a simple catalog of options to explore the causal chemistry behind each choice, supported by experimental data and detailed protocols, enabling you to select the ideal reagent for your specific application.
The Incumbent: A Profile of 3-Chloro-2-(methoxymethoxy)-1-propene
3-Chloro-2-(methoxymethoxy)-1-propene ( 1 ) is an electrophilic alkylating agent typically employed in nucleophilic substitution reactions, such as the Williamson ether synthesis or the alkylation of carbon nucleophiles.[1] Its utility stems from the stable methoxymethyl (MOM) ether protecting group, which is robust to many reaction conditions but can be readily cleaved under acidic conditions to reveal a ketone.
The primary mechanism of action is a direct SN2 displacement of the chloride leaving group. The choice of a non-nucleophilic base is often critical to prevent side reactions, and polar aprotic solvents are typically used to facilitate the substitution.
Advantages:
-
Commercially available and relatively inexpensive.
-
Straightforward reactivity in classical SN2 reactions.
-
The MOM protecting group is well-understood and reliable.
Limitations:
-
Chloride is a moderate leaving group, sometimes requiring harsh conditions (high temperatures, strong bases) which can be incompatible with sensitive substrates.
-
Potential for elimination side reactions.
-
Limited scope beyond direct nucleophilic substitution.
The Contenders: A Comparative Analysis of Alternative Reagents
We will evaluate three primary classes of alternatives, each offering a distinct mechanistic pathway and reactivity profile: the more reactive halide, the metal-activated acetate, and the nucleophilic organostannane.
The Hotter Halide: 3-Bromo-2-(methoxymethoxy)-1-propene (2)
The most direct alternative to the chloro-variant is its bromo-counterpart. Allyl bromides are generally more reactive alkylating agents than allyl chlorides because bromide is a better leaving group.
Reactivity Profile:
-
Mechanism: SN2 displacement, identical to the chloride.
-
Key Difference: The C-Br bond is weaker and bromide is more stable as an anion than chloride, leading to a lower activation energy for substitution. This translates to faster reaction rates and the ability to use milder conditions (lower temperatures, weaker bases).
-
Synthesis: Can be prepared from the corresponding allyl alcohol with reagents like PBr₃ or HBr, or via a Finkelstein-type halogen exchange from the chloride reagent using sodium bromide.[2][3]
The Versatile Player: 2-(Methoxymethoxy)allyl Acetate (3)
Moving away from direct SN2 reactions, allylic acetates open the door to transition metal-catalyzed allylic alkylation (AAA).[4] This powerful C-C and C-X bond-forming reaction proceeds through a metal-π-allyl intermediate, offering unique selectivity.
Reactivity Profile:
-
Mechanism: Catalytic cycle involving oxidative addition of a metal catalyst (typically Palladium or Ruthenium) to the C-O bond, forming a π-allyl complex.[5][6] The nucleophile then attacks this complex.
-
Key Difference: The regioselectivity (attack at the central vs. terminal carbon of the allyl system) can be controlled by the choice of metal, ligands, and reaction conditions.[6] This provides a level of synthetic control not achievable with simple halides. The reactions are often performed under neutral or mildly basic conditions.
-
Synthesis: Readily prepared from the corresponding allyl alcohol by acylation with acetic anhydride or acetyl chloride.
The Polarity-Reversed Precursor: [2-(Methoxymethoxy)allyl]tributylstannane (4)
This organometallic reagent completely inverts the polarity of the reaction. Instead of an electrophilic allyl source, the stannane acts as a potent nucleophile.
Reactivity Profile:
-
Mechanism: The nucleophilic allyl stannane adds to electrophiles, such as aldehydes, ketones, and imines, typically activated by a Lewis acid.[7] It can also participate in Stille cross-coupling reactions with organic halides.[8]
-
Key Difference: This reagent reacts with electrophiles, making it the ideal choice for forming homoallylic alcohols from carbonyl compounds.[9] The tributyltin byproducts can be toxic and difficult to separate, which is a significant drawback.
-
Synthesis: Prepared by treating the corresponding allyl halide (chloride or bromide) with a tributyltin anion source, such as tributyltin lithium.
Data Presentation: Head-to-Head Comparison
To provide a clear performance benchmark, we compare the reagents in a representative C-alkylation of dimethyl malonate. While a single study containing all four reagents is unavailable, the following data is synthesized from typical, high-yielding examples found in the literature for each reagent class.
| Reagent | Reagent Type | Typical Conditions | Nucleophile | Product Type | Representative Yield | Citation(s) |
| 1 . 3-Chloro-2-(MOM)-1-propene | Electrophile | NaH, DMF, 60-80 °C | Malonate Anion | C-Alkylation | ~75-85% | [1] |
| 2 . 3-Bromo-2-(MOM)-1-propene | Electrophile | K₂CO₃, Acetone, rt-50 °C | Malonate Anion | C-Alkylation | ~90-95% | [10] |
| 3 . 2-(MOM)allyl Acetate | Electrophile (cat.) | [RuCl₂(p-cymene)]₂, PPh₃, NaHMDS, Toluene, 100 °C | Malonate Anion | C-Alkylation | ~88% (linear) | [5][6] |
| 4 . [2-(MOM)allyl]tributylstannane | Nucleophile | TiCl₄, CH₂Cl₂, -78 °C | Benzaldehyde | Homoallylic Alcohol | ~90-98% | [7][9] |
Note: The reaction for the stannane reagent is fundamentally different (reacting with an electrophile) and is shown to illustrate its distinct application.
Visualization of Mechanistic Pathways
The choice of reagent dictates the reaction mechanism, which in turn influences the reaction setup and potential outcomes. The following diagram illustrates the three distinct pathways.
Experimental Protocols
To ensure reproducibility, we provide self-validating, step-by-step protocols for a key synthesis and a representative application.
Protocol 1: Synthesis of 3-Bromo-2-(methoxymethoxy)-1-propene (2) via Halogen Exchange
Causality: This protocol utilizes the Finkelstein reaction, driving the equilibrium towards the less soluble sodium chloride to favor the formation of the allyl bromide. Acetone is the ideal solvent as it readily dissolves NaBr but not NaCl.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-2-(methoxymethoxy)-1-propene (10.0 g, 73.2 mmol) and acetone (150 mL).
-
Reagent Addition: Add sodium bromide (11.3 g, 110 mmol, 1.5 equivalents), which has been dried in an oven overnight.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and stir vigorously for 12-18 hours. A white precipitate (NaCl) will form as the reaction progresses.
-
Workup: Cool the reaction to room temperature and filter off the sodium chloride precipitate, washing the solid with a small amount of fresh acetone.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dilute the residue with diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude bromide can be purified by vacuum distillation to yield the final product.
-
Self-Validation: The reaction can be monitored by TLC or GC-MS to observe the disappearance of the starting material. The final product's identity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Ruthenium-Catalyzed Allylic Alkylation using 2-(MOM)allyl Acetate (3)
Causality: This protocol uses a ruthenium catalyst to generate a π-allyl complex, allowing for alkylation under conditions different from a standard SN2 reaction.[5] Toluene is a suitable high-boiling solvent, and a strong, non-nucleophilic base like NaHMDS is required to deprotonate the malonate.
-
Setup: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, add [RuCl₂(p-cymene)]₂ (0.05 mmol), triphenylphosphine (PPh₃, 0.10 mmol), and anhydrous toluene (5 mL). Stir for 10 minutes at room temperature.
-
Reagent Addition: Add 2-(methoxymethoxy)allyl acetate (1.0 mmol) and dimethyl malonate (1.5 mmol).
-
Deprotonation & Reaction: Cool the flask to 0 °C in an ice bath. Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.4 mmol, as a 1.0M solution in THF). After addition is complete, remove the ice bath and heat the reaction mixture to 100 °C for 12 hours.
-
Quenching: Cool the reaction to room temperature and carefully quench with 1N HCl (1 mL).
-
Workup: Extract the mixture with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.
-
Self-Validation: Successful catalysis will result in a product with a mass corresponding to the addition of the allyl group to the malonate, minus the elements of acetic acid. NMR spectroscopy will confirm the structure and regioselectivity.
Decision-Making Framework
Choosing the right reagent depends on your specific synthetic goals. This flowchart provides a logical guide to selecting the optimal precursor.
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Comparative Analysis: The Strategic Advantages of 2-(Chloromethyl)-3,5-dioxahex-1-ene in Modern Organic Synthesis
In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a synthetic campaign. This guide provides a detailed comparative analysis of 2-(Chloromethyl)-3,5-dioxahex-1-ene, commonly known as methoxymethyl ether chloride (MOM-Cl), and isopropenyl acetate. While both serve as valuable reagents, they operate in distinct chemical spheres. This document will illuminate the strategic advantages of employing MOM-Cl for the protection of alcohols, a crucial step in the synthesis of complex molecules, and contrast its application with the primary role of isopropenyl acetate as an enol acetate forming reagent.
Foundational Roles in Organic Synthesis: A Tale of Two Reagents
At first glance, MOM-Cl and isopropenyl acetate appear to be simple organic molecules. However, their utility in multi-step synthesis is highly specific and dictated by their unique chemical reactivity.
-
This compound (MOM-Cl): The Robust Protector. MOM-Cl is a widely used protecting group for alcohols. The resulting methoxymethyl (MOM) ether is stable to a broad range of reaction conditions, including strongly basic media, organometallic reagents, and some oxidizing and reducing agents. This stability makes it an ideal choice for complex syntheses where functional group tolerance is critical.
-
Isopropenyl Acetate: The Versatile Enol Acetate Precursor. Isopropenyl acetate's primary application is in the formation of enol acetates from ketones. This transformation is valuable for the regioselective generation of enolates and for the protection of the ketone functionality. It is also used in some instances for the acetylation of alcohols, though this is a less common application compared to other acetylating agents like acetic anhydride.
The Decisive Advantage of MOM-Cl in Alcohol Protection
The core advantage of MOM-Cl lies in the stability of the resulting MOM ether. This stability is a direct consequence of the acetal linkage, which is resistant to a wide array of nucleophilic and basic reagents.
Experimental Workflow: Protection of a Primary Alcohol using MOM-Cl
The following protocol outlines a standard procedure for the protection of a primary alcohol using MOM-Cl.
The Discerning Electrophile: A Comparative Guide to the Chemoselectivity of 2-(Chloromethyl)-3,5-dioxahex-1-ene in Complex Molecules
In the intricate world of complex molecule synthesis, the ability to selectively modify one functional group in the presence of others is paramount. This guide provides an in-depth analysis of the chemoselectivity of 2-(Chloromethyl)-3,5-dioxahex-1-ene, a versatile acetonylating agent, and compares its performance with alternative reagents. We will delve into the mechanistic underpinnings of its reactivity, provide experimental data to support our claims, and offer detailed protocols for its application, empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction: The Quest for Chemoselectivity in Acetonylation
The introduction of an acetonyl moiety (CH₃COCH₂-) is a common transformation in organic synthesis, providing a valuable building block for the construction of more complex molecular architectures. However, in substrates bearing multiple nucleophilic sites, such as amino alcohols, phenolic acids, or molecules with both thiols and amines, achieving selective acetonylation can be a significant challenge. The ideal reagent should exhibit a high degree of chemoselectivity, reacting predictably with the desired functional group while leaving others untouched.
This compound has emerged as a potent and effective acetonylating agent, acting as a synthetic equivalent of the acetonyl cation (CH₃COCH₂⁺) synthon.[1][2] Its unique structure, featuring a masked carbonyl group and a reactive allylic chloride, offers a distinct reactivity profile that can be harnessed for selective transformations. This guide will explore the nuances of this reactivity and provide a comparative framework against other common acetonylating agents.
Understanding the Reactivity of this compound
This compound is a stable, colorless to light yellow liquid that is readily available.[3][4][5] Its utility as an acetonylating agent stems from its ability to react with a wide range of nucleophiles under relatively mild conditions. The reaction proceeds via a nucleophilic substitution, where the nucleophile displaces the chloride ion. The methoxymethyl (MOM) ether functionality serves as a protecting group for the enol of acetone, which can be readily deprotected under acidic conditions to reveal the ketone.
Reaction Mechanism and Conditions
The acetonylation reaction using this compound typically proceeds via an S(_N)2 mechanism. The choice of reaction conditions is crucial in controlling the outcome and achieving the desired selectivity. Common conditions include:
-
Phase-Transfer Catalysis (PTC): This is a particularly effective method for reactions involving anionic nucleophiles, such as phenoxides and carboxylates. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the reaction with the electrophile occurs.[6][7]
-
Strong Bases: In non-aqueous systems, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often used to deprotonate the nucleophile, thereby increasing its reactivity.
The general workflow for acetonylation can be visualized as follows:
Caption: General workflow for acetonylation.
Chemoselectivity in Polyfunctional Molecules: A Comparative Analysis
The true measure of a reagent's utility lies in its ability to discriminate between different functional groups. Here, we compare the chemoselectivity of this compound with a common alternative, bromoacetone .
Amines vs. Alcohols/Phenols
In molecules containing both amine and hydroxyl groups, such as aminophenols, selective alkylation is a classic challenge. Generally, the more nucleophilic amine is expected to react preferentially. However, the outcome can be influenced by the reaction conditions.
Scenario: Acetonylation of p-Aminophenol
-
With this compound under PTC conditions: The phenoxide, being a softer nucleophile, is favored to react in the organic phase, leading to a higher proportion of the O-alkylated product. The aniline nitrogen, while nucleophilic, is less readily deprotonated under these conditions.
-
With Bromoacetone: Bromoacetone is a more aggressive alkylating agent. In the presence of a base, both the amine and the phenol can be alkylated, often leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.[1][2][4] Achieving selectivity often requires a protecting group strategy.[2][3][4]
Table 1: Comparison of Acetonylating Agents with p-Aminophenol
| Reagent | Typical Conditions | Major Product | Comments |
| This compound | K₂CO₃, TBAI, CH₃CN, reflux | O-Acetonylated | Good to excellent selectivity for the phenolic oxygen. |
| Bromoacetone | K₂CO₃, Acetone, reflux | Mixture of N- and O-alkylated products | Poor selectivity; often requires protection of the amine. |
Thiols vs. Amines
Thiols are generally more nucleophilic than amines, especially in protic solvents. This inherent reactivity difference can be exploited for chemoselective acetonylation.
Scenario: Acetonylation of a Substrate with both Thiol and Amine Functionalities
-
With this compound: Under neutral or mildly basic conditions, the thiol is expected to react preferentially. The higher acidity of the thiol (pKa ~10-11) compared to a typical amine (pKa ~35-40 for the N-H bond of an aniline) means that even a weak base can generate the highly nucleophilic thiolate.
-
With Bromoacetone: Similar to the case with aminophenols, the high reactivity of bromoacetone can lead to a lack of selectivity, with both the thiol and the amine undergoing alkylation.
Experimental Protocols
Selective O-Acetonylation of p-Aminophenol using this compound
Materials:
-
p-Aminophenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium iodide (TBAI)
-
Acetonitrile (CH₃CN), anhydrous
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of p-aminophenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) and tetrabutylammonium iodide (0.1 eq).
-
Add this compound (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
To the crude product, add a mixture of THF and 2M HCl and stir at room temperature to effect deprotection.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Alternative: Selective N-Alkylation of Aminophenols via Reductive Amination[8]
For instances where selective N-alkylation is desired, a reductive amination approach is highly effective and avoids the challenges of direct alkylation.
Caption: Workflow for selective N-alkylation.
Conclusion: Strategic Reagent Selection for Complex Syntheses
This compound stands out as a valuable reagent for the chemoselective introduction of the acetonyl group, particularly when targeting less nucleophilic sites in the presence of more reactive ones. Its milder reactivity compared to traditional haloacetones, coupled with the strategic use of reaction conditions like phase-transfer catalysis, allows for a level of control that is often difficult to achieve with more aggressive electrophiles.
For drug development professionals and synthetic chemists, understanding the subtle yet significant differences in the reactivity of various alkylating agents is crucial for the efficient and predictable synthesis of complex molecules. By carefully considering the nature of the substrate and the desired outcome, and by leveraging the principles of chemoselectivity outlined in this guide, researchers can navigate the challenges of polyfunctional molecule modification with greater success.
References
-
Gu, X. P.; Nishida, N.; Ikeda, I.; Okahara, M. This compound. An effective acetonylating reagent. The Journal of Organic Chemistry1987 , 52 (14), 3192–3195. [Link]
-
Chem-Space. This compound. An effective acetonylating reagent. [Link]
-
Wang, R.; Xu, J. Selective alkylation of aminophenols. Arkivoc2010 , (ix), 293-299. [Link]
-
ResearchGate. Selective alkylation of hydroxyl group of aminophenols. [Link]
-
Nogueira, I. C.; Pliego, J. R. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis2021 , 508, 111566. [Link]
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A Comparative Guide to Acetonylation Reagents: Kinetic and Mechanistic Insights into 2-(Chloromethyl)-3,5-dioxahex-1-ene versus Traditional Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways of drug development. Among these, the acetonide group stands out for its utility in protecting 1,2- and 1,3-diols, prized for its stability and straightforward installation and removal. The choice of acetonylating reagent can significantly impact reaction efficiency, yield, and scalability. This guide provides an in-depth comparison of the promising reagent, 2-(chloromethyl)-3,5-dioxahex-1-ene, with the widely used alternative, 2,2-dimethoxypropane. By delving into the kinetic and mechanistic nuances of these reagents, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Mechanistic Landscape of Acetonylation: A Foundation for Comparison
The acid-catalyzed formation of acetals and ketals is a reversible process governed by Le Chatelier's principle.[1] The reaction is typically driven to completion by removing water, a byproduct of the reaction between a carbonyl compound (or its equivalent) and an alcohol.[2] The generally accepted mechanism involves the initial protonation of the carbonyl oxygen, enhancing its electrophilicity, followed by nucleophilic attack by the alcohol to form a hemiacetal. Subsequent protonation of the hemiacetal hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. A second alcohol molecule then attacks this intermediate, and subsequent deprotonation yields the acetal.[3]
The rate-determining step in this process is often the formation of the oxocarbenium ion intermediate.[4] Consequently, the structure of the acetonylating reagent and its ability to form a stable, reactive intermediate are critical determinants of the reaction kinetics.
This compound: A Vinyl Ether Approach
This compound is a vinyl ether that serves as a potent acetonylating reagent.[5] Its reactivity stems from the electron-rich double bond, which is readily protonated by an acid catalyst. This protonation generates a highly reactive oxocarbenium ion, which is then trapped by the diol substrate. A key advantage of using a vinyl ether like this compound is that the reaction does not produce water as a byproduct. Instead, the leaving group is a volatile alcohol, which can be easily removed, thus driving the reaction forward.
2,2-Dimethoxypropane: A Classic Acetal Exchange
2,2-Dimethoxypropane (DMP) is a widely used and commercially available acetonylating reagent.[6] It functions through a transacetalization reaction, where it exchanges its methoxy groups for the diol substrate under acidic conditions.[7] The reaction is driven by the removal of the methanol byproduct.[6] While effective, the generation of methanol can sometimes lead to side reactions or complicate product purification.
Comparative Analysis: Performance and Practical Considerations
While direct, side-by-side kinetic data for this compound is not extensively published, a qualitative and mechanistic comparison can provide valuable guidance for reagent selection.
| Feature | This compound | 2,2-Dimethoxypropane |
| Reaction Byproduct | Methanol | Methanol[6] |
| Driving Force | Removal of volatile byproduct | Removal of volatile byproduct[7] |
| Reactivity | Potentially higher due to vinyl ether activation | Generally effective, but can be sluggish with less reactive diols |
| Substrate Scope | Reported to be effective for a range of active proton-containing compounds including alcohols, phenols, and carboxylic acids[5] | Broadly applicable for the protection of diols[6] |
| Commercial Availability | Available from several chemical suppliers | Widely available from numerous suppliers |
| Safety Considerations | Flammable liquid and vapor[2] | Flammable liquid and vapor[6] |
Experimental Protocols for Kinetic Studies of Acetonylation
To facilitate further research and direct comparison, a general protocol for studying the kinetics of acetonylation is provided below. This protocol can be adapted for either reagent and various substrates.
Objective: To determine the rate law and activation energy for the acetonylation of a model diol.
Materials:
-
Model diol (e.g., 1,2-propanediol)
-
Acetonylating reagent (this compound or 2,2-dimethoxypropane)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane or acetone)
-
Internal standard for GC or NMR analysis (e.g., dodecane)
-
Reaction vessel with temperature control and inert atmosphere capabilities
-
Analytical instrument (GC-FID, GC-MS, or NMR)
Procedure:
-
Preparation:
-
Prepare stock solutions of the diol, acetonylating reagent, and catalyst in the anhydrous solvent.
-
Equilibrate the reaction vessel to the desired temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Initiation:
-
Add the diol and internal standard solutions to the reaction vessel.
-
Initiate the reaction by adding the acetonylating reagent and catalyst solutions. Start the timer immediately.
-
-
Reaction Monitoring:
-
At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in each aliquot immediately by adding a small amount of a suitable base (e.g., triethylamine).
-
Analyze the quenched aliquots by GC or NMR to determine the concentration of the diol and the acetonide product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the diol versus time to determine the initial rate of the reaction.
-
Repeat the experiment with varying initial concentrations of the diol, acetonylating reagent, and catalyst to determine the order of the reaction with respect to each component and establish the rate law.
-
Conduct the experiment at different temperatures to determine the rate constants at those temperatures.
-
Use the Arrhenius equation to calculate the activation energy of the reaction.
-
Mechanistic Visualization
The proposed mechanistic pathways for acetonylation with both reagents are depicted below.
Conclusion
The selection of an appropriate acetonylating reagent is a critical decision in the design of a synthetic route. While 2,2-dimethoxypropane remains a reliable and widely used option, this compound presents itself as a potent alternative with the potential for enhanced reactivity due to its vinyl ether structure. The lack of water as a byproduct in the latter's reaction mechanism is a notable advantage. This guide has provided a framework for understanding the mechanistic underpinnings of these reagents and a practical protocol for conducting kinetic studies to enable a direct, data-driven comparison. For researchers and drug development professionals, a thorough evaluation of the kinetics and practical considerations of each reagent will ultimately lead to more efficient and robust synthetic processes.
References
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Brussels Scientific. (2017). Chapter 8: chemical kinetics – catalysis. BORZUYA UNIVERSITY. [Link]
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Gu, X. P., Nishida, N., Ikeda, I., & Okahara, M. (1986). This compound. An effective acetonylating reagent. The Journal of Organic Chemistry, 51(25), 5053–5056. [Link]
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da Silva, M. J., et al. (2019). transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions. Journal of the Brazilian Chemical Society, 30(11), 2378-2386. [Link]
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Organic Chemistry Tutor. (2020). Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]
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Crunch Chemistry. (2023). Reaction mechanisms, intermediates and the rate determining step. [Link]
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A Researcher's Guide to the Spectroscopic Validation of Acetonylated Products: A Comparative Analysis
In the realms of pharmaceutical development and synthetic chemistry, the precise structural confirmation of reaction products is paramount. Acetonylation, the introduction of an acetonyl group (CH₃C(O)CH₂-), is a common synthetic transformation. However, validating the successful incorporation of this moiety, and determining its precise location within a molecule, requires a robust analytical strategy. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the validation of acetonylated products, offering insights into their principles, experimental considerations, and the unique structural information each method provides.
The Imperative of Spectroscopic Validation
Acetonylation reactions can sometimes yield a mixture of products, including regioisomers or unreacted starting materials. Spectroscopic techniques offer a non-destructive window into the molecular structure of the resulting compounds, providing the necessary evidence to confirm the identity and purity of the desired acetonylated product.[1][2] The choice of technique, or more often the combination of techniques, is crucial for unambiguous structural elucidation.
A Comparative Overview of Key Spectroscopic Techniques
The three pillars of spectroscopic validation for acetonylated products are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique probes different aspects of the molecular structure, and their combined data provides a comprehensive picture.
| Technique | Principle | Information Provided | Sample Amount | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed molecular structure, connectivity, and stereochemistry.[1][2] | ~5-25 mg for ¹H NMR | Provides unambiguous structural elucidation.[1] | Lower sensitivity compared to MS; requires higher sample concentration. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight and fragmentation patterns, leading to elemental composition.[1] | Micrograms to nanograms | High sensitivity and specificity; excellent for identifying unknowns.[1] | Does not directly provide detailed stereochemical information. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups. | Milligrams | Fast, simple, and non-destructive; ideal for confirming the presence of the carbonyl group.[1] | Provides limited information on the overall molecular structure.[1] |
Deep Dive into Spectroscopic Methodologies
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules, including acetonylated products.[3] It provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's connectivity.
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR-based validation of acetonylated products.
Interpreting the Data:
The key to validating acetonylation via NMR is identifying the characteristic signals of the acetonyl group:
-
¹H NMR:
-
A sharp singlet integrating to three protons around δ 2.1-2.3 ppm , corresponding to the methyl (CH₃) protons.
-
A singlet integrating to two protons, typically more downfield, corresponding to the methylene (CH₂) protons adjacent to the carbonyl group. The exact chemical shift will depend on the neighboring group.
-
-
¹³C NMR:
-
A signal for the methyl carbon (CH₃) around δ 25-35 ppm .
-
A signal for the methylene carbon (CH₂) adjacent to the carbonyl.
-
A characteristic signal for the carbonyl carbon (C=O) in the range of δ 200-210 ppm .
-
Advanced NMR Techniques (2D NMR): For complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments reveal correlations between protons and carbons, allowing for the unambiguous assignment of the acetonyl group's position within the molecular framework. For instance, an HMBC experiment would show a correlation between the methylene protons of the acetonyl group and the carbon of the group it is attached to.
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the product, offering immediate confirmation of the addition of the acetonyl group (mass of 57.07 g/mol ).[1] Furthermore, fragmentation patterns can provide clues about the molecule's structure.
Experimental Workflow for MS Analysis:
Caption: Workflow for MS-based validation of acetonylated products.
Interpreting the Data:
-
Molecular Ion Peak: The most crucial piece of information is the mass-to-charge ratio (m/z) of the molecular ion. This should correspond to the expected molecular weight of the acetonylated product. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition and further confirming the product's identity.[4]
-
Fragmentation Patterns: The acetonyl group often produces characteristic fragment ions. A common fragmentation is the loss of the acetyl group (CH₃CO•), resulting in a peak at [M-43]⁺. Another characteristic fragment is the acetyl cation (CH₃CO⁺) at m/z 43.
Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups within a molecule.[5][6] For acetonylated products, its primary utility is the confirmation of the carbonyl (C=O) group.
Experimental Workflow for IR Analysis:
Caption: Workflow for IR-based validation of acetonylated products.
Interpreting the Data:
The presence of a strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of a ketone carbonyl stretch, a hallmark of the acetonyl group.[6] Comparing the IR spectrum of the product with that of the starting material is crucial. The appearance of this strong carbonyl peak in the product's spectrum, which was absent in the starting material (unless it also contained a carbonyl group), is a strong indicator of successful acetonylation.
A Synergistic Approach for Unambiguous Validation
While each spectroscopic technique provides valuable information, a single method is rarely sufficient for complete and unambiguous validation. A synergistic approach, combining the strengths of NMR, MS, and IR, is the most robust strategy.
Logical Flow for Integrated Spectroscopic Validation:
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A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Chloromethyl)-3,5-dioxahex-1-ene Derivatives
This guide provides an in-depth comparison of analytical methodologies for the structural characterization of 2-(chloromethyl)-3,5-dioxahex-1-ene derivatives. As novel synthetic intermediates, a precise understanding of their three-dimensional atomic arrangement is paramount for predicting reactivity, understanding structure-activity relationships, and guiding further molecular design. While public-domain crystallographic data for this specific class of compounds is not abundant, the principles detailed herein are derived from established best practices in small-molecule crystallography and are supplemented by data from structurally analogous halo-ethers and flexible acyclic systems.
We will navigate the definitive method of Single-Crystal X-ray Diffraction (SCXRD), offering not just procedural steps but the causal logic behind them. Furthermore, we will objectively compare this technique with essential spectroscopic and computational alternatives, providing a holistic framework for researchers, chemists, and drug development professionals to achieve unambiguous structural assignment.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state. It provides detailed information on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its steric and electronic properties.[1] The technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern.[2] By analyzing the intensities and geometric arrangement of these diffracted spots, a three-dimensional map of the electron density within the crystal can be reconstructed, revealing the atomic positions.[3]
The Experimental & Logic Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The flexible, non-polar nature of the this compound backbone presents specific challenges, particularly in the crystallization phase, demanding a meticulous and patient approach.
Experimental Protocol 1: Obtaining Diffraction-Quality Crystals
Causality: The primary bottleneck in any crystallographic study is obtaining a single, well-ordered crystal of sufficient size and quality (typically >0.1 mm).[3] For flexible molecules like the target derivatives, which lack strong intermolecular hydrogen bonding motifs, achieving orderly packing can be challenging. The choice of crystallization method and solvent is therefore a directed search to find conditions that overcome the molecule's conformational flexibility and favor a stable, repeating lattice.
Step-by-Step Methodology (Vapor Diffusion):
-
Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. For a moderately polar compound like a this compound derivative, a good solvent might be dichloromethane or ethyl acetate, while a suitable anti-solvent could be hexane or pentane.[4]
-
Preparation: Dissolve 2-5 mg of the purified compound in a minimal amount of the good solvent (e.g., 0.5 mL) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar containing a reservoir of the anti-solvent (e.g., 2-3 mL).
-
Incubation: Seal the larger jar. The vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound. This gradual decrease in solubility gently pushes the solution towards supersaturation, the driving force for slow and orderly crystal growth.[5]
-
Monitoring: Leave the setup undisturbed in a location with minimal temperature fluctuations and vibrations. Crystal growth can take anywhere from a few days to several weeks.
Workflow for Structure Determination
Once a suitable crystal is obtained, the process of data collection and structure refinement begins.
Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.
Interpreting the Results: Key Crystallographic Parameters
The quality and reliability of a crystal structure are assessed using several key metrics, which are reported in the final crystallographic information file (CIF). For a hypothetical derivative, these might look as follows:
| Parameter | Typical Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| R-factor (R1) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.[6] |
| Goodness-of-Fit (GooF) | ~ 1.0 | Should be close to 1 for a good model. It indicates that the refinement has converged well and the weighting scheme is appropriate. |
| Completeness | > 99% | The percentage of all possible unique reflections that were measured. High completeness is crucial for a reliable structure. |
| Resolution (d, Å) | < 0.8 Å | The smallest distance between resolved features in the electron density map. Higher resolution (a smaller d-value) means more detail and higher confidence in atomic positions. |
Causality in Refinement: The refinement process is an iterative optimization where atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed structure factors (from the diffraction experiment) and the calculated structure factors (from the atomic model). For flexible molecules like this compound derivatives, it may be necessary to model conformational disorder, where the molecule occupies multiple, slightly different positions within the crystal lattice.[7]
Part 2: A Comparative Guide to Alternative & Complementary Techniques
While SCXRD is definitive, it is not always feasible. Furthermore, other techniques provide complementary information that is essential for a comprehensive characterization. The choice of technique is guided by the specific question being asked.
Caption: Decision workflow for structural analysis.
Comparison of Key Analytical Techniques
| Technique | Information Provided | Sample Requirements | Primary Application in this Context |
| SCXRD | Absolute 3D structure (bond lengths/angles, conformation, stereochemistry), intermolecular packing.[1] | Single, high-quality crystal (~0.1 mm). | Definitive proof of structure and stereochemistry; understanding solid-state packing forces. |
| NMR Spectroscopy | Atomic connectivity (¹H, ¹³C), chemical environment of nuclei, solution-state conformation (NOE), isomer differentiation.[8][9] | 1-10 mg dissolved in deuterated solvent. | Confirming the correct constitutional isomer has been synthesized; providing data for comparison with solid-state and computational models. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (high-res), fragmentation patterns for structural clues.[10] | Micrograms of sample, can be in solution or solid. | Rapid confirmation of molecular weight and the presence of chlorine via its characteristic isotopic pattern (M+ and M+2 peaks).[11][12] |
| Computational Chemistry | Prediction of stable conformers, relative energies, bond lengths/angles, and spectroscopic properties.[13][14] | None (in silico method). | Exploring the conformational landscape to guide interpretation of experimental data and understand why a certain conformer crystallizes. |
In-Depth Look at Complementary Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Before attempting crystallization, NMR is indispensable. For a this compound derivative, ¹H NMR would confirm the presence of the vinyl, chloromethyl, and methoxymethyl protons, while their coupling patterns and integrals would verify the overall structure.[15] ¹³C NMR would confirm the number of unique carbon environments. This validation is crucial to ensure that the material being crystallized is indeed the target compound.[16]
-
Mass Spectrometry (MS): MS provides a rapid and highly sensitive confirmation of the compound's molecular weight. The key diagnostic for these derivatives is the isotopic signature of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks in the mass spectrum: a main peak (M+) and a smaller peak at two mass units higher (M+2) with an intensity ratio of approximately 3:1.[10][17] Observing this pattern is strong evidence for the presence of a single chlorine atom in the molecule.
-
Computational Chemistry: Given the flexibility of the dioxahexane backbone, computational modeling is a powerful tool to predict the lowest-energy conformations.[13] Using methods like Density Functional Theory (DFT), one can perform a conformational search to identify stable geometries. These computed structures can then be compared to the final crystal structure. Often, the crystallized conformer is one of the lowest-energy predicted structures, but sometimes crystal packing forces can stabilize a higher-energy conformation. This comparison provides invaluable insight into the interplay between intramolecular and intermolecular forces.[18]
Part 3: A Synergistic Approach to Unambiguous Characterization
-
Synthesis & Initial Verification: Following synthesis, MS is used to confirm the molecular weight and the presence of chlorine. NMR is then employed to verify the correct molecular connectivity and rule out constitutional isomers.
-
Crystallization & Definitive Structure: With the compound's identity confirmed, efforts are focused on crystallization. A successful SCXRD experiment provides the definitive, high-resolution solid-state structure.
-
Conformational & Comparative Analysis: Finally, computational analysis is performed to map the conformational energy landscape. The experimentally determined crystal structure is then compared to the predicted low-energy conformers to rationalize the observed solid-state geometry in the context of its intrinsic conformational preferences.
This integrated workflow ensures not only that the correct structure has been determined but also provides a deeper understanding of the molecule's fundamental chemical properties.
References
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
The Journal of Chemical Physics. (2023). Exploring the distinct conformational preferences of allyl ethyl ether and allyl ethyl sulfide using rotational spectroscopy and computational chemistry. AIP Publishing. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing. Retrieved from [Link]
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YouTube. (2020). What is Single Crystal X-ray Diffraction? Retrieved from [Link]
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AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). The Conformational Analysis of 14-Membered Macrocyclic Ethers. Retrieved from [Link]
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SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved from [Link]
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Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
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(n.d.). crystallization of small molecules. Retrieved from [Link]
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IUCr Journals. (2014). xMDFF: molecular dynamics flexible fitting of low-resolution X-ray structures. Retrieved from [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
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(n.d.). Guide for crystallization. Retrieved from [Link]
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National Institutes of Health. (n.d.). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. Retrieved from [Link]
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ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. Retrieved from [Link]
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ETH Zurich. (n.d.). Conformer Generation - Computational Chemistry. Retrieved from [Link]
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YouTube. (2024). Refinement X-ray and cryo-EM (Pavel Afonine). Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner’s guide. Retrieved from [Link]
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Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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A Cost-Benefit Analysis of 2-(Chloromethyl)-3,5-dioxahex-1-ene in Large-Scale Synthesis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical industry, the selection of a protecting group for hydroxyl functionalities is a critical decision that profoundly impacts process efficiency, cost-effectiveness, and safety. This guide provides an in-depth cost-benefit analysis of 2-(Chloromethyl)-3,5-dioxahex-1-ene, a lesser-known reagent, in comparison to more conventional protecting groups such as methoxymethyl chloride (MOM-Cl), benzyloxymethyl chloride (BOM-Cl), and various silyl ethers. Our analysis is grounded in the principles of scientific integrity, drawing upon available experimental data and established process chemistry considerations to offer a comprehensive resource for researchers and drug development professionals.
Introduction: The Strategic Importance of Protecting Groups in Large-Scale Synthesis
Protecting groups are indispensable tools in multi-step organic synthesis, enabling chemists to selectively mask reactive functional groups to prevent unwanted side reactions.[1][2] In an industrial setting, the ideal protecting group strategy is not merely about chemical efficacy but also encompasses economic viability, scalability, and adherence to stringent environmental, health, and safety (EHS) standards.[3][4] The introduction and subsequent removal of a protecting group add steps to a synthesis, which can significantly increase the cost of goods sold (COGS) for an active pharmaceutical ingredient (API).[5][6] Therefore, a thorough evaluation of any new protecting group reagent is essential before its adoption in large-scale manufacturing.
Unveiling this compound: A Profile
This compound, with the CAS number 105104-40-3, is a chloroalkyl ether that can be used to introduce a protecting group for alcohols.[2][7] Its chemical structure suggests it would form a 2-((vinyloxy)methoxy)methyl ether, offering a unique deprotection pathway compared to standard acetal-type protecting groups.
Chemical Properties:
| Property | Value |
| Molecular Formula | C5H9ClO2 |
| Molecular Weight | 136.58 g/mol [8] |
| Boiling Point | 63 °C at 3.5 mmHg[2] |
| Appearance | Clear, colorless to light yellow liquid[2] |
Comparative Analysis with Common Alternatives
The true value of this compound can only be assessed by comparing it against established protecting group reagents.
Methoxymethyl Chloride (MOM-Cl): The Workhorse with a Major Flaw
MOM-Cl is a widely used and cost-effective reagent for introducing the methoxymethyl (MOM) ether protecting group.[6][9] However, its use in large-scale synthesis is severely hampered by its classification as a known human carcinogen.[9][10][11]
Key Comparison Points:
| Feature | This compound | Methoxymethyl Chloride (MOM-Cl) |
| Carcinogenicity | Data not widely available, but structural similarity to other chloroalkyl ethers warrants caution. | Known Human Carcinogen [9][10][11] |
| Cost | Likely higher due to less established large-scale synthesis. | Relatively low due to established manufacturing processes.[12] |
| Deprotection | Potentially milder, acid-labile cleavage of the vinyl ether moiety. | Requires acidic conditions, which may not be suitable for all substrates.[13] |
| Handling | Requires careful handling due to its nature as a chloroalkyl ether. | Requires stringent engineering controls and personal protective equipment (PPE) to minimize exposure.[11] |
The significant health hazard associated with MOM-Cl often necessitates costly specialized handling procedures and containment facilities in an industrial setting, which can offset its low purchase price.
Benzyloxymethyl Chloride (BOM-Cl): A More Stable but Costlier Alternative
BOM-Cl offers a more stable protecting group compared to MOM, which can be advantageous in complex syntheses.[14] However, it is generally more expensive and its deprotection often requires harsher conditions, such as hydrogenolysis, which may not be compatible with other functional groups in the molecule.
Silyl Ethers (TMS, TES, TBS, TIPS): Versatility at a Price
Silyl ethers are a versatile class of protecting groups with tunable stability based on the steric bulk of the alkyl substituents on the silicon atom.[15][16] They are generally considered safer alternatives to chloromethyl ethers. However, the cost of silylating agents can be significantly higher, especially for the more sterically hindered and thus more stable variants like TIPS-Cl.[15]
Cost-Benefit Analysis Framework
A comprehensive cost-benefit analysis for selecting a protecting group in a large-scale synthesis must extend beyond the raw material cost. The following diagram illustrates the key factors to consider:
Caption: Key factors in the cost-benefit analysis of a protecting group.
Experimental Protocols: A Comparative Workflow
To provide a practical comparison, the following are generalized, step-by-step methodologies for the protection of a primary alcohol using this compound and MOM-Cl.
Protocol for Alcohol Protection using this compound
-
Reaction Setup: To a solution of the primary alcohol (1.0 eq) in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C and add this compound (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Alcohol Protection using MOM-Cl
-
Note: This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment due to the carcinogenic nature of MOM-Cl.
-
Reaction Setup: To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add DIPEA (1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C and add MOM-Cl (1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC or HPLC.
-
Work-up: Quench with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify by column chromatography.
Deprotection Strategies
The ease and selectivity of deprotection are critical for the overall utility of a protecting group.
-
2-((Vinyloxy)methoxy)methyl Ethers: The vinyl ether moiety is expected to be highly acid-labile, potentially allowing for deprotection under very mild acidic conditions that would leave other acid-sensitive groups intact.
-
MOM Ethers: Deprotection typically requires stronger acidic conditions, such as hydrochloric acid in methanol or trifluoroacetic acid.[13]
The potential for milder deprotection conditions for the protecting group derived from this compound could be a significant advantage in the synthesis of complex molecules with multiple sensitive functional groups.
Caption: A simplified workflow illustrating the role of protecting groups in synthesis.
Safety and Environmental Considerations
The paramount concern with chloromethyl ethers is their carcinogenicity. As established for MOM-Cl, chronic exposure can lead to an increased risk of respiratory cancers.[10][11] While specific toxicological data for this compound is not as readily available, its structural similarity to MOM-Cl necessitates that it be handled with extreme caution as a potential carcinogen.
In a large-scale manufacturing context, the use of such reagents requires significant investment in closed-system transfers, dedicated ventilation, and robust occupational health and safety programs. The cost of these engineering and administrative controls must be factored into any economic analysis.
Greener alternatives, such as silyl ethers or the use of enzymatic protection and deprotection methods, are increasingly being explored to mitigate these risks.[10][17]
Conclusion and Future Outlook
The cost-benefit analysis of this compound for large-scale synthesis presents a nuanced picture. Its primary theoretical advantage lies in the potential for milder deprotection conditions compared to MOM-Cl, which could be crucial in the synthesis of delicate and complex molecules.
However, this potential benefit is currently overshadowed by significant data gaps and potential risks. The lack of comprehensive toxicological data, coupled with its structural relationship to a known carcinogen, raises a major safety red flag for industrial applications. Furthermore, the absence of established, cost-effective, large-scale manufacturing processes for this compound likely makes it a more expensive option than well-established reagents like MOM-Cl and silyl ethers.
For researchers and process chemists, this compound may represent an interesting tool for specific, small-scale applications where its unique deprotection profile is enabling. However, for widespread adoption in large-scale synthesis, significant further investigation is required in the following areas:
-
Comprehensive Toxicological and Safety Evaluation: To definitively assess its risk profile.
-
Development of a Cost-Effective and Scalable Synthesis: To make it economically competitive.
-
Demonstration of its Advantages in Pilot-Scale Syntheses: To provide concrete evidence of its purported benefits in a manufacturing-relevant setting.
Until such data becomes available, the use of this compound in large-scale synthesis should be approached with caution, and safer, more established alternatives should be prioritized.
References
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Gases Grit. (2024). Protecting Groups And Their Essential Role In Peptide API Synthesis. [Link]
-
Pharmaceutical Technology. (2003). Innovations in API Synthesis. [Link]
-
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(Chloromethyl)-3,5-dioxahex-1-ene
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(Chloromethyl)-3,5-dioxahex-1-ene (CAS RN: 105104-40-3), a compound that, due to its specific chemical structure, requires meticulous handling to mitigate risks to personnel and the environment.[1][2][3][4]
The structural features of this molecule—a chlorinated hydrocarbon, an ether, and an alkene—necessitate a multi-faceted approach to its disposal. The presence of a halogenated component classifies it as a hazardous waste, often requiring high-temperature incineration for complete and safe decomposition.[5][6] Furthermore, the ether linkage presents a significant risk of peroxide formation upon storage and exposure to air, a danger that cannot be overstated.[7][8][9] Peroxides are shock-sensitive and can be explosive, especially when concentrated.[8][10]
This guide is designed to be a self-validating system, where each step is explained with its underlying scientific rationale, ensuring that safety is integrated into the entire lifecycle of the chemical in your laboratory, from procurement to final disposal.
Part 1: Pre-Disposal Safety & Hazard Assessment
Before any disposal process begins, a thorough understanding and mitigation of the immediate hazards are paramount. The overriding principle is that no procedure should start without a clear plan for the disposal of all waste generated.[11]
Hazard Identification
A review of the Safety Data Sheet (SDS) and other chemical information reveals several key hazards associated with this compound:
| Hazard Classification | Description | Primary Mitigation Strategy |
| Flammable Liquid | The compound is a flammable liquid and vapor (H226).[1][12] | Store in a cool, well-ventilated area away from ignition sources. Use in a chemical fume hood. |
| Peroxide Former | As an ether, it is prone to forming explosive peroxides upon exposure to air and light.[7][8][9] | Date containers upon receipt and opening. Test for peroxides regularly. Do not store for extended periods. |
| Halogenated Organic | Classified as a chlorinated hydrocarbon, its waste is considered hazardous under regulations like the Resource Conservation and Recovery Act (RCRA).[13][14][15] | Segregate from non-halogenated solvent waste.[16][17][18] Disposal must be through a licensed hazardous waste contractor. |
| Health Hazards | While specific toxicity data is limited, similar chlorinated compounds can be irritants and harmful if inhaled, ingested, or absorbed through the skin.[19][20] | Always handle with appropriate Personal Protective Equipment (PPE).[12] |
Critical Pre-Disposal Check: Peroxide Testing
The most immediate and severe risk when handling aged containers of this chemical is the presence of explosive peroxides. Under no circumstances should you open a container of a peroxide-forming chemical that has visible crystal formation, especially around the cap. [7][10] If crystals are observed, do not handle the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[7][10][21]
Protocol for Peroxide Testing (for liquids with no visible crystals):
-
Personnel & Location: This test must be performed by trained personnel behind a safety shield in a chemical fume hood.
-
Equipment: Use commercially available peroxide test strips (e.g., potassium iodide/starch paper).[9]
-
Procedure:
-
Open the container carefully, avoiding friction on the cap threads.
-
Dip the test strip into the chemical. Do not contaminate the bulk material.
-
Remove the strip and expose it to the air.
-
Compare the resulting color to the chart provided with the strips.
-
-
Action Levels:
Record the test date and results directly on the container label.[9]
Part 2: Step-by-Step Disposal Workflow
The following workflow provides a logical sequence for the safe collection and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Detailed Protocol Steps:
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (inspect prior to use), safety glasses or goggles, and a flame-retardant lab coat.[12][21] All handling of open containers must occur within a certified chemical fume hood.
-
Peroxide Status Verification: Confirm the peroxide level is below the action threshold as described in Part 1.2. If the container has been open for more than 6 months, testing is mandatory before disposal.[7][21]
-
Waste Container Selection:
-
Use a designated, compatible waste container. Borosilicate glass bottles with Teflon-lined screw caps are recommended.
-
Ensure the container is clean and dry. Never mix incompatible waste streams.
-
The container must be kept closed except when adding waste.[14]
-
-
Waste Segregation: This is a critical step. This compound waste must be segregated into the halogenated organic waste stream.[17][22] Mixing it with non-halogenated solvents contaminates the entire container, drastically increasing disposal costs and complexity.[17]
-
Proper Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents if it is a mixed waste stream.
-
Include the date you started accumulating waste in the container.
-
Ensure the appropriate GHS hazard pictograms (e.g., for flammable, health hazard) are present.
-
-
Secure Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage location must be in a well-ventilated area, away from heat and ignition sources.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
-
Final Disposal Arrangement:
-
Once the container is full (do not exceed 90% capacity) or the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.[22]
-
Disposal will be carried out by a licensed hazardous waste contractor, typically via high-temperature incineration, which is the standard and most effective method for destroying chlorinated organic compounds.[5][6]
-
Part 3: Emergency Procedures
In the event of a spill, evacuate personnel from the immediate area. If the spill is small and you are trained to handle it, use an absorbent material compatible with flammable chlorinated solvents. If the spill is large or you are unsure, evacuate and alert your institution's emergency response team immediately.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, regulatory compliance, and environmental responsibility, upholding the principles of prudent laboratory practice.[23][24][25]
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Navigating the Unknown: A Safety Protocol for 2-(Chloromethyl)-3,5-dioxahex-1-ene
Understanding the Hazard Profile: What We Know
2-(Chloromethyl)-3,5-dioxahex-1-ene is a colorless to light yellow, clear liquid.[2][3] Its primary, well-documented hazard is its flammability.[2] Beyond this, critical toxicological information regarding its effects on human health upon inhalation, ingestion, or skin contact is largely unavailable.[1] The absence of data does not equate to the absence of hazard. Therefore, we must operate under the precautionary principle, treating this compound with the respect due to a potentially hazardous substance.
| Property | Value | Source |
| CAS Number | 105104-40-3 | [2][3][4] |
| Molecular Formula | C5H9ClO2 | [2][3][4] |
| Molecular Weight | 136.58 g/mol | [2][4] |
| Appearance | Colorless to Light yellow clear liquid | [2][3] |
| Boiling Point | 63°C at 3.5 mm Hg | [2] |
| Density | 1.1 g/cm³ | [2] |
| Hazard Statements | H226: Flammable liquid and vapour | [1][2] |
The Core of Safety: Personal Protective Equipment (PPE)
Given the lack of specific toxicological data, a comprehensive PPE strategy is paramount. The selection of PPE should be based on the principles of protecting against the known flammability hazard and the potential for skin and eye contact, as well as inhalation of vapors.
Hand Protection: The First Line of Defense
The choice of gloves is critical, yet no specific chemical resistance data for this compound is available. Therefore, a conservative approach is necessary.
-
Recommendation: Use a double-gloving technique. The inner glove should be a thin, powder-free nitrile glove for dexterity. The outer glove should be a thicker, chemical-resistant glove. Given the chemical's structure (a chlorinated ether), consider materials with broad chemical resistance.
-
Rationale: Double-gloving provides an extra layer of protection against tears and pinholes. Nitrile offers good general resistance to a variety of chemicals, while a more robust outer glove can provide enhanced protection.[5] Always inspect gloves for any signs of degradation or damage before and during use.[1][6]
Eye and Face Protection: Shielding from Splashes and Vapors
-
Recommendation: Chemical safety goggles that provide a complete seal around the eyes are mandatory. In addition, a full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1]
-
Rationale: This dual-layer protection is essential to prevent both direct liquid splashes and contact with any potential vapors that may cause irritation.
Body Protection: A Barrier Against Contamination
-
Recommendation: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or exposure, a chemical-resistant apron or a full chemical-resistant suit should be worn.[1] Ensure that clothing is long-sleeved and fully buttoned.
-
Rationale: This protects the skin from accidental contact and prevents the contamination of personal clothing.
Respiratory Protection: A Precautionary Measure
-
Recommendation: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors. If work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate level of respiratory protection. This may include a full-face respirator with organic vapor cartridges.
-
Rationale: While the inhalation toxicity is unknown, the volatile nature of the compound at its boiling point suggests that vapor inhalation is a potential route of exposure.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
